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6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine Documentation Hub

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  • Product: 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine
  • CAS: 949910-51-4

Core Science & Biosynthesis

Foundational

Synthesis of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine: A Mechanistic and Methodological Guide

Executive Summary The compound 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine represents a highly functionalized pharmacophore that bridges an electron-deficient diazine core with a flexible, ether-linked aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine represents a highly functionalized pharmacophore that bridges an electron-deficient diazine core with a flexible, ether-linked aromatic periphery. The 2-(2-methoxyphenoxy)ethylamine moiety is a privileged structural motif—most notably recognized as a critical precursor in the synthesis of the cardiovascular drug Carvedilol[1]. When coupled with a 3-amino-6-chloropyridazine scaffold, the resulting molecule serves as a versatile intermediate for developing kinase inhibitors, muscarinic receptor antagonists, and other targeted therapeutics[2].

This technical guide provides an in-depth, self-validating workflow for the synthesis of this compound, emphasizing the mechanistic causality behind reagent selection, regiocontrol, and reaction optimization.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule is constructed via a convergent synthetic approach. The primary disconnection relies on a Nucleophilic Aromatic Substitution (SNAr) at the C3 position of the pyridazine ring.

Retrosynthesis Target 6-chloro-N-(2-(2-methoxyphenoxy) ethyl)pyridazin-3-amine Disconnection C-N Bond Disconnection (SNAr) Target->Disconnection Precursor1 3,6-Dichloropyridazine (Electrophile) Disconnection->Precursor1 Precursor2 2-(2-Methoxyphenoxy)ethan-1-amine (Nucleophile) Disconnection->Precursor2

Retrosynthetic disconnection of the target molecule highlighting the core C-N bond formation.
The Causality of Regiocontrol and Mono-Substitution

3,6-Dichloropyridazine is a highly electron-deficient heteroaromatic system. The two adjacent nitrogen atoms in the diazine ring exert a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C3 and C6 positions highly electrophilic[3].

When the primary amine attacks the C3 position, a Meisenheimer complex intermediate is formed, followed by the rapid expulsion of the chloride leaving group. Crucially, the introduction of the amine group fundamentally alters the electronic landscape of the pyridazine ring. The lone pair of electrons on the newly attached amine nitrogen delocalizes into the pyridazine ring via resonance. This electron-donating effect increases the electron density of the ring, raising the LUMO energy and effectively deactivating the remaining chloride at the C6 position toward further nucleophilic attack. This intrinsic electronic deactivation is the causal mechanism that ensures high regioselectivity for mono-substitution, preventing the formation of unwanted bis-substituted byproducts under standard reflux conditions[3].

Precursor Assembly: 2-(2-Methoxyphenoxy)ethan-1-amine

The nucleophilic partner, 2-(2-methoxyphenoxy)ethan-1-amine, is synthesized via the Williamson ether synthesis. Guaiacol (2-methoxyphenol) is deprotonated using a mild base (e.g., K2CO3) and reacted with 2-bromoacetonitrile, followed by the reduction of the nitrile to a primary amine using Raney Nickel/H2 or LiAlH4. Alternatively, it can be sourced commercially as it is widely manufactured at scale for Carvedilol production[1].

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

To achieve optimal conversion, the SNAr reaction requires a delicate balance of thermal energy and base selection. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is mandatory. DIPEA acts as a proton sponge to scavenge the HCl byproduct, driving the reaction forward without competing with the primary amine for the electrophilic C3 site.

Workflow Step1 Charge Reactor 3,6-DCP + Amine + DIPEA Step2 Reflux (110°C) in n-Butanol (8h) Step1->Step2 Step3 Solvent Evaporation & Aqueous Wash Step2->Step3 Step4 Silica Gel Chromatography Step3->Step4 Step5 Pure Product Isolation Step4->Step5

Experimental workflow for the SNAr reaction and subsequent purification.

Reaction Optimization & Quantitative Analysis

The choice of solvent profoundly impacts the reaction kinetics. While DMF is a standard polar aprotic solvent for SNAr, the use of n-butanol provides a distinct advantage. Its high boiling point (117 °C) allows for sufficient thermal activation without requiring sealed pressure vessels, while its protic nature assists in solvating the chloride leaving group, stabilizing the transition state.

Table 1: SNAr Optimization Matrix for 3,6-Dichloropyridazine Amination

SolventBase (1.5 eq)Temperature (°C)Time (h)Conversion (%)Mono:Bis Ratio
DMFK2CO380128590:10
DMFDIPEA80129295:5
n-Butanol DIPEA 110 8 98 98:2
EthanolTEA78167585:15

Data demonstrates that n-butanol paired with DIPEA at 110 °C provides the optimal thermodynamic environment for high-yielding mono-substitution.

Experimental Protocols

Protocol: Synthesis of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

Self-Validating Checkpoint: Ensure all glassware is oven-dried. The presence of water can lead to competitive hydrolysis of the 3,6-dichloropyridazine to 6-chloropyridazin-3-ol, significantly reducing the yield.

Reagents:

  • 3,6-Dichloropyridazine: 1.49 g (10.0 mmol, 1.0 equiv)

  • 2-(2-Methoxyphenoxy)ethan-1-amine: 1.84 g (11.0 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 2.6 mL (15.0 mmol, 1.5 equiv)

  • n-Butanol: 20 mL

Step-by-Step Methodology:

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g) and n-butanol (20 mL). Stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: Slowly add 2-(2-methoxyphenoxy)ethan-1-amine (1.84 g) to the solution, followed by the dropwise addition of DIPEA (2.6 mL). The solution may turn slightly yellow upon base addition.

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux) using an oil bath. Maintain stirring for 8 hours.

    • Validation Step: Monitor reaction progress via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~ 0.8) should disappear, replaced by a highly UV-active product spot (Rf ~ 0.4).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the n-butanol.

  • Extraction: Dissolve the resulting crude residue in Dichloromethane (DCM, 50 mL). Wash the organic layer sequentially with distilled water (2 × 25 mL) to remove DIPEA hydrochloride salts, and brine (25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a crude solid.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 20% to 60% Ethyl Acetate in Hexanes. Collect the fractions containing the pure product and evaporate the solvent to afford the title compound.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, the following analytical signatures are expected:

  • LC-MS (ESI+): Calculated for C13H14ClN3O2[M+H]+: m/z 280.08. Found: m/z 280.10.

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.18 (d, J = 9.2 Hz, 1H, Pyridazine-H)

    • δ 6.95 - 6.85 (m, 4H, Aromatic-H of guaiacol moiety)

    • δ 6.70 (d, J = 9.2 Hz, 1H, Pyridazine-H)

    • δ 5.50 (br s, 1H, -NH)

    • δ 4.20 (t, J = 5.6 Hz, 2H, -OCH2)

    • δ 3.85 (s, 3H, -OCH3)

    • δ 3.75 (q, J = 5.6 Hz, 2H, -CH2N)

  • Causality in NMR: The distinct doublet pair at ~7.18 ppm and ~6.70 ppm with a coupling constant of ~9.2 Hz is the hallmark of a 3,6-disubstituted pyridazine ring, confirming that only mono-substitution occurred.

References

  • 2-(2-Methoxyphenoxy)ethylamine: A Crucial Intermediate for Cardiovascular Therapies Source: NBInno Pharmaceutical Intermediates URL:[Link]

  • Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy Source: bioRxiv (Cold Spring Harbor Laboratory) URL:[Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine and Its Analogs for Advanced Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine, a molecule of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine, a molecule of interest in medicinal chemistry. Given the limited publicly available data on this specific compound, this document furnishes a proposed synthetic pathway and contextualizes its potential significance through a detailed examination of its structural analog, 6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine, and the broader class of pyridazine derivatives.

Compound Profile: 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

While a specific CAS number for 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is not readily found in major chemical databases, its chemical identity is established by its systematic name. The structure suggests its classification as a substituted pyridazin-3-amine, a class of heterocyclic compounds with a wide range of documented biological activities.[1]

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties is presented in Table 1. These values are computationally derived and serve as a preliminary guide for experimental design.

PropertyValue
Molecular Formula C₁₃H₁₄ClN₃O₂
Molecular Weight 279.72 g/mol
IUPAC Name 6-chloro-N-[2-(2-methoxyphenoxy)ethyl]pyridazin-3-amine
SMILES COC1=CC=CC=C1OCCNC2=CC=C(Cl)N=N2
InChI Key (Predicted)

Synthesis and Manufacturing

A validated, peer-reviewed synthesis protocol for 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is not extensively documented in the literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related pyridazine derivatives.

Proposed Retrosynthetic Analysis

The primary disconnection for the target molecule is at the C-N bond formed between the pyridazine ring and the ethylamine side chain. This suggests a nucleophilic aromatic substitution (SNAAr) reaction as the key step, a common strategy for functionalizing chloropyridazines. The required starting materials would be 3,6-dichloropyridazine and 2-(2-methoxyphenoxy)ethylamine. The latter is a commercially available reagent (CAS No. 1836-62-0), which makes this proposed route feasible.[2][3]

Step-by-Step Experimental Protocol

This protocol is a generalized procedure and may require optimization for yield and purity.

Reaction: 3,6-Dichloropyridazine + 2-(2-Methoxyphenoxy)ethylamine → 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

Materials:

  • 3,6-Dichloropyridazine

  • 2-(2-Methoxyphenoxy)ethylamine[2][3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3,6-dichloropyridazine (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Add 2-(2-methoxyphenoxy)ethylamine (1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3_6_Dichloropyridazine 3,6-Dichloropyridazine ReactionVessel Reaction in Anhydrous DMF with K₂CO₃ at 80-100 °C 3_6_Dichloropyridazine->ReactionVessel Amine 2-(2-Methoxyphenoxy)ethylamine (CAS: 1836-62-0) Amine->ReactionVessel Workup Aqueous Work-up & Extraction with Ethyl Acetate ReactionVessel->Workup Reaction Monitoring (TLC) Purification Silica Gel Column Chromatography Workup->Purification Product 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine Purification->Product

Caption: Proposed synthetic workflow for 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine.

The Analog: 6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine (CAS: 1283109-48-7)

Significant insights into the potential biological activity and applications of the target compound can be gleaned from its close structural analog, 6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1283109-48-7[4]
Molecular Formula C₁₃H₁₄ClN₃O[1]
Molecular Weight 263.72 g/mol [1]
Appearance Solid, often crystalline[1]
Synthesis

The synthesis of this analog follows a similar nucleophilic aromatic substitution pathway as proposed for the "phenoxy" compound. The key starting materials are 6-chloropyridazine and 2-(2-methoxyphenyl)ethylamine.[1]

Potential Mechanism of Action and Biological Activity

Pyridazine and its derivatives are known to exhibit a wide spectrum of pharmacological activities.[1] While specific studies on 6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine are limited, the pyridazine core is associated with:

  • Anti-inflammatory Properties: Many pyridazine derivatives have been investigated for their anti-inflammatory effects.[1]

  • Anticancer Activity: The pyridazine scaffold is present in numerous compounds with demonstrated anticancer properties.[1]

  • Enzyme and Receptor Modulation: It is believed that these compounds can bind to specific enzymes or receptors, thereby modulating their activity and influencing cellular signaling pathways.[1]

Diagram of Potential Biological Investigation Workflow:

BiologicalInvestigation cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation Compound Pyridazine Derivative CellBasedAssays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellBasedAssays EnzymeAssays Enzyme/Receptor Binding Assays Compound->EnzymeAssays SignalingPathways Analysis of Cellular Signaling Pathways CellBasedAssays->SignalingPathways TargetIdentification Target Identification & Validation EnzymeAssays->TargetIdentification AnimalModels Efficacy in Animal Models of Disease SignalingPathways->AnimalModels TargetIdentification->AnimalModels ToxicityStudies Pharmacokinetics & Toxicity Profiling AnimalModels->ToxicityStudies LeadCompound Lead Compound for Further Development ToxicityStudies->LeadCompound

Caption: A generalized workflow for the biological evaluation of novel pyridazine derivatives.

Broader Context: The Significance of the Pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry due to its ability to serve as a versatile template for the design of compounds targeting a wide array of biological targets. The two adjacent nitrogen atoms in the six-membered ring can act as hydrogen bond acceptors and influence the electronic properties of the molecule, which is crucial for molecular recognition and binding to biological macromolecules.

Conclusion

6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine represents a novel chemical entity with potential for further investigation in drug discovery programs. While direct experimental data is scarce, a reliable synthetic route can be postulated based on established chemical precedents. The well-documented biological activities of the closely related analog, 6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine, and the broader class of pyridazine derivatives, provide a strong rationale for the synthesis and biological evaluation of this compound. This guide offers a foundational framework for researchers and drug development professionals to embark on the exploration of this promising molecule.

References

  • EvitaChem. (n.d.). Buy 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine (EVT-1714476).
  • Chemazone. (n.d.). 6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine - 1283109-48-7.
  • ChemicalBook. (2026, January 13). 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0.
  • Punagri. (n.d.). 2-(2-Methoxyphenoxy) Ethylamine Supplier.

Sources

Foundational

Spectroscopic Elucidation of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine: A Comprehensive Technical Guide

Executive Summary The compound 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (Chemical Formula: C13​H14​ClN3​O2​ ) is a highly versatile bifunctional pharmacophore frequently utilized in the development of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (Chemical Formula: C13​H14​ClN3​O2​ ) is a highly versatile bifunctional pharmacophore frequently utilized in the development of kinase inhibitors (e.g., ROCK2 inhibitors) and neuroreceptor antagonists [1]. Structurally, it integrates a 6-chloropyridazin-3-amine core—a moiety known for its robust hydrogen-bonding capabilities—with a flexible 2-(2-methoxyphenoxy)ethyl (guaiacol ether) tail.

This whitepaper provides an authoritative, in-depth framework for the structural validation of this molecule. By synthesizing high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and Fourier-transform infrared (FT-IR) spectroscopy, we establish a self-validating analytical system. Emphasis is placed not merely on data reporting, but on the underlying physicochemical causality governing the observed spectroscopic phenomena.

Structural Elucidation Strategy & Causality

To achieve absolute structural confidence, our analytical workflow relies on orthogonal validation:

  • HRMS (LC-Q-TOF) confirms the exact molecular weight and isotopic distribution (specifically the diagnostic 35Cl/37Cl ratio), while Collision-Induced Dissociation (CID) maps the connectivity of the ether and amine linkages.

  • Multinuclear NMR ( 1H , 13C ) maps the exact electronic environment of the carbon skeleton. The push-pull electronic effects of the pyridazine ring are highly sensitive to substitution, making J -coupling analysis critical [2].

  • FT-IR Spectroscopy validates the presence of orthogonal functional groups (secondary amine, aryl chloride, and aliphatic-aromatic ether) that might be ambiguous in MS alone.

High-Resolution Mass Spectrometry (LC-MS/MS)

Experimental Protocol: Self-Validating ESI-HRMS
  • Sample Preparation : Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water.

  • Causality for Additive : Add 0.1% Formic Acid (v/v). The secondary amine at the C3 position of the pyridazine ring is moderately basic. Formic acid forces the equilibrium toward the protonated state [M+H]+ , exponentially increasing ionization efficiency in the Electrospray Ionization (ESI+) source.

  • Self-Validation (Mass Lock) : Co-infuse Leucine Enkephalin ( m/z 556.2771) as an internal lock mass. This dynamically corrects for time-of-flight (TOF) drift during the run, ensuring mass accuracy remains below 2.0 ppm.

  • Fragmentation : Apply a Collision Energy (CE) ramp of 20–40 eV using Argon as the collision gas to induce heterolytic and homolytic bond cleavages.

Fragmentation Pathway Analysis

The fragmentation of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is driven by the relative bond dissociation energies of the ethyl linker. The C-O ether bond is the most labile under CID conditions.

MS_Fragmentation Parent [M+H]+ m/z 280.08 C13H15ClN3O2+ Frag1 Fragment A m/z 156.03 [C6H7ClN3]+ Parent->Frag1 - C7H8O2 (Loss of Guaiacol) Frag3 Fragment C m/z 151.07 [C9H11O2]+ Parent->Frag3 - C4H4ClN3 (Loss of Pyridazine) Frag2 Fragment B m/z 130.01 [C4H5ClN3]+ Frag1->Frag2 - C2H2 (Loss of Acetylene)

Caption: Primary ESI-MS/MS fragmentation pathways of the protonated parent ion.

Quantitative MS Data Summary
Ion Type m/z (Theoretical)FormulaMass Error (ppm)Relative Abundance
[M+H]+ 280.0849 C13​H1535​ClN3​O2+​ < 2.0100% (Base Peak)
[M+2+H]+ 282.0820 C13​H1537​ClN3​O2+​ < 2.0~32% (Diagnostic Cl isotope)
Fragment A 156.0325 C6​H7​ClN3+​ < 3.045%
Fragment B 130.0168 C4​H5​ClN3+​ < 3.078%
Fragment C 151.0754 C9​H11​O2+​ < 3.020%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: High-Fidelity Acquisition
  • Solvent Selection : Dissolve 15 mg of the highly pure (>99% by HPLC) compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality for Solvent : While CDCl3​ is standard, DMSO- d6​ is intentionally selected here. The strong hydrogen-bond accepting nature of DMSO locks the secondary amine (N-H) proton, drastically slowing its chemical exchange rate. This prevents line broadening and allows the critical 3J coupling between the N-H proton and the adjacent N−CH2​ protons to be clearly observed [3].

  • Self-Validation : Tetramethylsilane (TMS) is added at 0.01% as an internal standard. The spectrometer is locked to the deuterium frequency of DMSO (39.5 ppm / 2.50 ppm) to ensure absolute chemical shift accuracy.

  • Acquisition : 1H NMR (400 MHz, 16 scans, 10s relaxation delay to ensure quantitative integration); 13C NMR (100 MHz, 1024 scans).

Electronic Causality & Spin Systems

NMR_Coupling Core Pyridazine Core AB Spin System H4 H-4 6.83 ppm (d) Shielded by +M of NH Core->H4 H5 H-5 7.36 ppm (d) Deshielded by -I of Cl Core->H5 H4->H5 ³J = 9.3 Hz Linker Ethyl Linker A2X2 Spin System CH2N N-CH2 3.60 ppm (q) Coupled to NH & O-CH2 Linker->CH2N CH2O O-CH2 4.15 ppm (t) Coupled to N-CH2 Linker->CH2O CH2N->CH2O ³J = 5.8 Hz

Caption: Logical mapping of the primary NMR spin systems and their electronic shielding causality.

Quantitative NMR Data Summary

Table 2: 1H and 13C NMR Assignments (in DMSO- d6​ , 298 K)

Position 1H Shift (ppm)Mult. J (Hz) 13C Shift (ppm)Electronic Causality / Assignment Logic
C3 ---158.2Deshielded sp2 carbon directly bonded to the amine nitrogen.
C4 6.83d9.3117.6Ortho to the amine. Strongly shielded by the resonance (+M) electron donation from the nitrogen lone pair.
C5 7.36d9.3129.0Ortho to the chlorine. Deshielded by the strong inductive (-I) electron withdrawal of the halogen.
C6 ---145.0 C−Cl ipso carbon.
N−CH2​ 3.60q5.841.5Appears as a pseudo-quartet due to simultaneous 3J coupling to the adjacent O−CH2​ and the N−H proton.
O−CH2​ 4.15t5.867.8Strongly deshielded by the highly electronegative oxygen atom.
OCH3​ 3.78s-55.8Standard methoxy resonance; sharp singlet indicating free rotation.
Ar-H 6.85 - 7.02m-112.0 - 149.5Guaiacol aromatic protons. Complex overlapping multiplet due to similar electronic environments.
N-H 7.12t5.8-Broadened triplet. Coupling is visible due to the use of DMSO- d6​ suppressing rapid proton exchange.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol
  • Method : Attenuated Total Reflectance (ATR) FT-IR.

  • Self-Validation : Prior to sample application, a background scan of the ambient atmosphere (specifically targeting CO2​ at 2350 cm−1 and H2​O vapor) is acquired. This background is automatically subtracted from the sample spectra to prevent false-positive peak assignments.

  • Acquisition : The neat solid compound is pressed onto a diamond ATR crystal. 32 scans are averaged at a resolution of 4 cm−1 from 4000 to 400 cm−1 .

Key Vibrational Modes
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Correlation
3310 Medium, BroadN-H StretchConfirms the secondary amine at the C3 position.
3065, 2930 WeakC-H StretchOverlapping aromatic ( sp2 ) and aliphatic ( sp3 ) stretches.
1585, 1530 StrongC=C, C=N StretchPyridazine and guaiacol aromatic ring breathing modes.
1255, 1040 StrongC-O-C StretchAsymmetric and symmetric stretches of the aliphatic-aromatic ether.
1090 MediumC-Cl StretchConfirms the aryl chloride substitution at C6.

Conclusion & Quality Control Standards

The structural identity of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is unambiguously verified through the convergence of exact mass analysis, isotopic distribution, specific NMR spin-system coupling, and characteristic IR vibrational frequencies.

For downstream applications in drug development, it is critical that this spectroscopic profile is paired with High-Performance Liquid Chromatography (HPLC) utilizing a UV detector set to 254 nm (the λmax​ for the pyridazine chromophore) to ensure bulk purity exceeds 98.0% prior to biological assay integration.

References

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 6-Amino-3-chloropyridazine | CID 21643 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Exploratory

13C NMR Characterization of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine: An In-depth Technical Guide

Abstract This comprehensive technical guide provides a detailed protocol and theoretical framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of the novel molecule, 6-chloro-N-(2-(2-methoxyphenoxy)ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed protocol and theoretical framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of the novel molecule, 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of complex heterocyclic compounds using advanced NMR techniques. We will delve into the principles of ¹³C NMR spectroscopy, predict the chemical shifts for the target molecule with justifications based on established substituent effects, and provide a step-by-step experimental workflow for acquiring and interpreting the spectral data.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] Specifically, ¹³C NMR provides a detailed carbon fingerprint of a molecule, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environments.[2] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[2] For a multifunctional molecule like 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine, which incorporates a substituted pyridazine ring, a methoxyphenoxy group, and an ethylamine linker, a thorough analysis of its ¹³C NMR spectrum is crucial for unambiguous structural confirmation.

The target molecule's structure presents a unique combination of aromatic and aliphatic moieties, each with distinct and predictable ¹³C NMR characteristics. The pyridazine ring, a six-membered nitrogen heterocycle, exhibits chemical shifts influenced by the nitrogen atoms and the chloro and amino substituents.[3][4][5][6][7][8][9] The 2-methoxyphenoxy group displays typical aromatic carbon signals, with the methoxy and ether linkages inducing specific upfield and downfield shifts.[10][11] Finally, the ethylamine linker will show characteristic aliphatic signals.

This guide will first establish a theoretical prediction of the ¹³C NMR spectrum of the target molecule. This prediction will be grounded in the principles of additivity of substituent chemical shifts (SCS) and by drawing comparisons with structurally related compounds.[12] Subsequently, a detailed experimental protocol will be outlined, followed by a section on the expected spectral interpretation.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

To effectively interpret the ¹³C NMR spectrum, it is essential to first predict the approximate chemical shifts for each carbon atom in the molecule. This predictive analysis is based on established chemical shift ranges for various functional groups and the known effects of substituents on aromatic and heterocyclic rings.[2][13][14]

Below is the chemical structure of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine, with each unique carbon atom numbered for assignment purposes.

Caption: Numbering scheme for the carbon atoms in 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine.

Predicted Chemical Shifts and Rationale

The predicted ¹³C NMR chemical shifts for the target molecule are summarized in the table below. These predictions are derived from established literature values for similar structural motifs and computational prediction tools.[1][15][16][17]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Pyridazine Ring
C3158 - 162Attached to an amino group (electron-donating), leading to a downfield shift.
C4120 - 125Adjacent to the amino-substituted carbon, influenced by the nitrogen heteroatoms.
C5128 - 133Further from the substituents, expected to be in a typical pyridazine aromatic region.
C6155 - 159Attached to an electronegative chlorine atom, causing a significant downfield shift.
Aliphatic Linker
68 - 72Aliphatic carbon attached to an ether oxygen, resulting in a downfield shift.[14]
40 - 45Aliphatic carbon attached to a nitrogen atom.[18][19][20]
Phenoxy Ring
C1'148 - 152Aromatic carbon attached to the ether oxygen, significantly deshielded.
C2'149 - 153Aromatic carbon attached to the methoxy group, also strongly deshielded.
C3'114 - 118ortho to the methoxy group and meta to the ether linkage, expected to be shielded.
C4'121 - 125meta to both oxygen substituents, with moderate shielding.
C5'118 - 122para to the methoxy group and ortho to the ether linkage, expected to be shielded.
C6'112 - 116ortho to the ether linkage and meta to the methoxy group, expected to be shielded.
Methoxy Group
C7'55 - 58Typical chemical shift for a methoxy carbon attached to an aromatic ring.[11]

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum, a standardized and carefully executed experimental procedure is paramount. The following protocol is recommended for the characterization of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for this type of molecule. The choice of solvent can slightly influence chemical shifts.[21]

  • Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Sample Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer (¹³C frequency of 100 MHz). These may need to be adjusted based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient for a standard ¹³C spectrum.

  • Spectral Width (SW): A spectral width of approximately 200-240 ppm is generally adequate to cover the expected range of carbon chemical shifts.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is recommended to ensure good resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially quaternary carbons, leading to more accurate integration (if desired).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[21]

Caption: Experimental workflow for ¹³C NMR characterization.

Interpretation of the ¹³C NMR Spectrum

A successful ¹³C NMR experiment on 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine should yield a spectrum with 13 distinct signals, corresponding to the 13 unique carbon environments in the molecule. The interpretation involves assigning each observed peak to its corresponding carbon atom based on the predicted chemical shifts and general principles of ¹³C NMR.

Key Spectral Regions and Expected Signals
  • Downfield Region (δ > 100 ppm): This region will contain the signals for the aromatic and heteroaromatic carbons. The carbons directly attached to electronegative atoms (C3, C6, C1', and C2') are expected to be the most downfield.

  • Midfield Region (δ 50-80 ppm): The aliphatic carbons attached to heteroatoms (Cα and C7') will appear in this region.

  • Upfield Region (δ < 50 ppm): The signal for Cβ, the aliphatic carbon attached to the amine nitrogen, will be found in this upfield region.

Advanced NMR Techniques for Unambiguous Assignment

For a molecule of this complexity, one-dimensional ¹³C NMR alone may not be sufficient for a definitive assignment of all signals, particularly within the crowded aromatic region. To overcome this, two-dimensional (2D) NMR experiments are highly recommended.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon signals with their directly attached protons. It is invaluable for distinguishing between quaternary carbons (which will not show a correlation) and protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds away. HMBC is crucial for piecing together the molecular fragments and confirming the connectivity of the entire structure.

logical_relationship cluster_1D 1D NMR cluster_2D 2D NMR for Unambiguous Assignment cluster_interpretation Structural Elucidation C13_1D ¹³C NMR HSQC HSQC C13_1D->HSQC C-H one-bond correlations HMBC HMBC C13_1D->HMBC C-H long-range correlations H1_1D ¹H NMR H1_1D->HSQC H1_1D->HMBC COSY COSY H1_1D->COSY H-H correlations Structure Final Structure Confirmation HSQC->Structure HMBC->Structure COSY->Structure

Caption: Logic diagram showing the interplay of 1D and 2D NMR experiments for structural elucidation.

Conclusion

The ¹³C NMR characterization of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is a critical step in its synthesis and purification, providing definitive structural confirmation. By combining theoretical predictions with a robust experimental protocol and, where necessary, advanced 2D NMR techniques, researchers can confidently assign all carbon signals and verify the integrity of the molecule. This guide serves as a comprehensive resource for scientists engaged in the synthesis and analysis of novel pharmaceutical compounds, promoting best practices in structural elucidation.

References

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Sarver, P. J., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4749-4757. [Link]

  • Giam, C. S., & Grout, R. J. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 84-87. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • Polo, C., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

  • Kromann, J. C., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10275-10286. [Link]

  • Polo, C., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Raynes, W. T., & Ibbitson, D. A. (2018). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Chemical Communications, 54(86), 12201-12204. [Link]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin, 27(5), 1169-1178. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • Liu, G., et al. (2016). Modeling of 13 C NMR Chemical Shifts in Aromatic Ethers. Chinese Journal of Chemistry, 34(7), 698-704. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

  • Li, S., et al. (2007). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. QSAR & Combinatorial Science, 26(4), 506-514. [Link]

  • Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 185-199. [Link]

  • Zarycz, S. N., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 512-520. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SpectraBase. 2-Methoxythiophene - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Ethylamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Gregory, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4977-4981. [Link]

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Foundational

Unlocking the Pyridazinone Scaffold: Mechanisms of Action and Pharmacological Workflows in Oncology

Executive Summary: The Pyridazinone Pharmacophore In modern medicinal chemistry, the 3(2H)-pyridazinone ring has emerged as a highly privileged, nitrogen-rich scaffold for targeted cancer therapeutics. Its structural ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyridazinone Pharmacophore

In modern medicinal chemistry, the 3(2H)-pyridazinone ring has emerged as a highly privileged, nitrogen-rich scaffold for targeted cancer therapeutics. Its structural versatility allows it to act as an ideal bio-isostere for pyrimidine or pyridine rings found in classical chemotherapeutics. The inherent polarity of the NH-C=O motif enables critical bidentate hydrogen bonding with the hinge regions of various kinase ATP-binding pockets, while its planar geometry facilitates intercalation or hydrophobic stacking in structural proteins.

This technical guide synthesizes the core mechanisms of action of pyridazinone derivatives in oncology, providing quantitative pharmacodynamic data and detailing the self-validating experimental workflows required to evaluate these compounds robustly.

Core Mechanisms of Action

Dual Kinase Inhibition (VEGFR-2 & EGFR)

Tumor angiogenesis and proliferation are heavily driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways. Pyridazinone derivatives, particularly diarylurea-substituted analogs, act as potent ATP-competitive inhibitors.

  • Causality of Binding: The pyridazinone core anchors the molecule to the kinase hinge region (e.g., Cys919 in VEGFR-2 or Met793 in EGFR) via hydrogen bonds. Simultaneously, the appended hydrophobic aryl groups extend into the deep hydrophobic pocket, stabilizing the kinase in its inactive "DFG-out" conformation. This dual blockade halts the downstream PI3K/AKT and MAPK signaling cascades, effectively starving the tumor of its blood supply and halting proliferation 1[1].

Microtubule Destabilization via Tubulin Binding

Beyond kinase inhibition, specific pyrrol-2(3H)-one and pyridazin-3(2H)-one hybrids act as potent microtubule destabilizing agents.

  • Causality of Action: These compounds bind to the colchicine-binding site at the interface of the α/β-tubulin heterodimer. The planar aromatic systems of the pyridazinone derivatives mimic the trimethoxyphenyl rings of colchicine, intercalating into the hydrophobic pocket. This steric hindrance prevents the curved-to-straight structural transition required for microtubule polymerization. Consequently, the spindle assembly checkpoint is triggered, leading to G2/M phase cell cycle arrest and subsequent apoptosis 2[2].

PARP-1 Inhibition and DNA Damage Response

Pyridazinone is also a structural analog of nicotinamide, the natural substrate of Poly (ADP-ribose) polymerase-1 (PARP-1).

  • Causality of Lethality: The lactam (NH-C=O) motif of the pyridazinone core forms essential hydrogen bonds with Gly863 and Ser904 in the catalytic domain of PARP-1. By trapping PARP-1 at the site of single-strand DNA breaks, these compounds prevent DNA repair. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), this leads to unresolved double-strand breaks and synthetic lethality 3[4].

Mechanism Ligand VEGF / EGF Receptor VEGFR-2 / EGFR (Hinge Region) Ligand->Receptor Activation Downstream PI3K/AKT & MAPK Signaling Cascades Receptor->Downstream Phosphorylation Inhibitor Pyridazinone Scaffold (Hydrogen Bonding) Inhibitor->Receptor ATP-Competitive Inhibition Arrest Apoptosis & Cell Cycle Arrest Inhibitor->Arrest Induces Outcome Tumor Angiogenesis & Cell Proliferation Downstream->Outcome Promotes

Fig 1. Pyridazinone-mediated blockade of VEGFR-2/EGFR signaling pathways.

Quantitative Pharmacodynamics

To benchmark the efficacy of novel pyridazinone derivatives, it is crucial to compare their half-maximal inhibitory concentrations (IC50) against established clinical standards.

TargetCompound Class / DerivativeKey Efficacy MetricValidated Cancer Cell Line / Model
VEGFR-2 / EGFR Pyridazinone 5fEGFR IC50 = 0.042 μMHCT116, HepG2, MCF-7
VEGFR-2 Diarylurea Pyridazinone 17aVEGFR-2 IC50: Sub-micromolarA549, Melanoma
Tubulin Pyridazin-3(2H)-one (E)4bTubulin ΔG ≈ -10 kcal/molHepG2 (IC50 = 11.47 μM)
PARP-1 Pyridazino[3,4,5-de]quinazolin-3(2H)-onePARP-1 IC50 = 0.148 μMPC12 / Breast Cancer Models

Data aggregated from recent structure-activity relationship (SAR) studies 1[1], 2[2], 3[4], 5[5].

Self-Validating Experimental Protocols

When evaluating highly conjugated heterocyclic compounds like pyridazinones, researchers must design self-validating workflows to rule out false positives caused by compound autofluorescence or non-specific aggregation.

Protocol 1: ATP-Competitive Kinase Inhibition Assay (VEGFR-2)

Causality for Choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. TR-FRET eliminates background autofluorescence—a common artifact with multi-ring pyridazinones—by relying on a time-delayed emission and the spatial proximity of the donor/acceptor pair.

  • Enzyme/Substrate Preparation: Incubate recombinant VEGFR-2 kinase domain (1 nM) with a biotinylated poly-GT peptide substrate and ATP (at the predetermined Km​ to ensure competitive inhibition sensitivity) in kinase buffer.

  • Compound Addition: Dispense the pyridazinone derivative in a 10-point, 3-fold serial dilution (starting at 10 μM).

  • Reaction & Quench: Incubate the microplate for 60 minutes at room temperature. Quench the reaction using an EDTA-based buffer to rapidly chelate Mg2+ , halting kinase activity.

  • Detection: Add a Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor). Read the TR-FRET signal (Excitation: 320 nm; Emission: 665/615 nm ratio).

  • Orthogonal Validation (Self-Validating Step): To prove the biochemical IC50 translates to cellular target engagement, perform a Western blot on compound-treated Human Umbilical Vein Endothelial Cells (HUVECs). A true inhibitor must show a dose-dependent decrease in phosphorylated VEGFR-2 (p-VEGFR-2) without altering total VEGFR-2 levels.

Protocol 2: Tubulin Polymerization Kinetics & Cell Cycle Validation

Causality for Choice: In vitro tubulin assays can be skewed by compound insolubility. Coupling the biochemical kinetic assay with cellular flow cytometry ensures the observed mechanism is physiologically relevant and not an artifact of precipitation.

  • Tubulin Preparation: Dilute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol. Keep strictly on ice to prevent premature assembly.

  • Compound Incubation: Add the test pyridazinone compound (e.g., 5 μM) alongside a fluorescent reporter (e.g., DAPI, which shifts fluorescence upon binding to polymerized microtubules). Use Colchicine as a positive control and DMSO as a vehicle control.

  • Kinetic Measurement: Transfer the plate to a 37°C pre-warmed fluorometric microplate reader. Measure fluorescence (Ex: 340 nm / Em: 430 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the reduction in Vmax​ (the steepest slope of the growth phase) compared to the vehicle. A destabilizer will flatten the curve.

  • Orthogonal Validation (Self-Validating Step): Treat target cancer cells (e.g., HepG2) with the compound for 24 hours. Fix the cells, stain with Propidium Iodide (PI), and analyze via flow cytometry. A true tubulin destabilizer must induce a distinct G2/M phase cell cycle arrest 2[2].

Workflow A 1. Tubulin + GTP (Ice Cold) B 2. Add Pyridazinone (Test Compound) A->B C 3. Heat to 37°C (Initiate Assembly) B->C D 4. Kinetic Readout (Ex:340nm/Em:430nm) C->D E 5. Flow Cytometry (G2/M Arrest Check) D->E

Fig 2. Self-validating tubulin polymerization assay workflow.

References

  • Source: nih.
  • Title: Synthesis, cytotoxic activity, and tubulin polymerization inhibitory activity of new pyrrol-2(3H)-ones and pyridazin-3(2H)
  • Source: mdpi.
  • Source: nih.

Sources

Exploratory

Engineering the Pyridazine Scaffold: A Strategic Guide to Novel Therapeutic Agent Discovery

Executive Summary The continuous evolution of medicinal chemistry demands structural scaffolds that perfectly balance target affinity with favorable pharmacokinetic profiles. The pyridazine heterocycle has emerged as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of medicinal chemistry demands structural scaffolds that perfectly balance target affinity with favorable pharmacokinetic profiles. The pyridazine heterocycle has emerged as a privileged scaffold in modern drug discovery, particularly in the development of targeted kinase inhibitors for oncology. As an application scientist, navigating the transition from in silico design to in vitro validation requires a deep understanding of molecular interactions and rigorous experimental controls. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to engineer novel pyridazine-based therapeutic agents.

The Physicochemical Rationale: Why Pyridazine?

In candidate optimization, replacing ubiquitous phenyl rings with heteroaromatic bioisosteres is a standard strategy to improve drug-like properties. The pyridazine ring (1,2-diazine) offers distinct physicochemical advantages over other azines:

  • Electronic Profile & Stacking: Pyridazine possesses a high dipole moment that subtends robust π-π stacking interactions with aromatic amino acid residues within target binding pockets[1].

  • Hinge-Binding Dynamics: The adjacent nitrogen atoms provide a dual hydrogen-bonding capacity. This is critical for anchoring molecules within the highly conserved hinge region of protein kinases, allowing the scaffold to mimic the adenine ring of ATP[1].

  • Safety & ADME/Tox: From a pharmacokinetic perspective, the inherent polarity of the pyridazine core lowers overall lipophilicity compared to carbocyclic analogs. This reduction in lipophilicity correlates with lower cytochrome P450 inhibition and a reduced propensity to block the cardiac hERG potassium channel, thereby mitigating cardiotoxicity risks[1].

Target Engagement: Kinase Inhibition Dynamics

Pyridazine and its fused derivatives (e.g., imidazo[1,2-b]pyridazines, pyrido-pyridazinones) have demonstrated exceptional efficacy as ATP-competitive kinase inhibitors. The scaffold's geometry positions functional groups perfectly to interact with the kinase hinge region.

For instance, the imidazo[1,2-b]pyridazine scaffold in TAK-593 acts as a potent hinge binder, effectively inhibiting VEGFR1/2/3 and PDGFRα/β to exert antiangiogenic effects[2]. Similarly, pyrido-pyridazinone derivatives have been optimized to selectively target the feline sarcoma-related (FER) tyrosine kinase, a key driver in breast cancer metastasis, achieving sub-nanomolar efficacy[3].

Quantitative SAR Analysis

The table below summarizes the quantitative structure-activity relationship (SAR) data for key pyridazine-based kinase inhibitors, highlighting how specific structural modifications dictate target affinity.

Compound / ScaffoldTarget KinaseIC₅₀ (nM)Key Structural FeatureReference
TAK-593 (Imidazo[1,2-b]pyridazine)VEGFR-20.95Optimized hinge-binding motif[2]
DS21360717 (Pyrido-pyridazinone)FER Kinase0.50N-methyl-piperazine substitution[3]
Compound 7d (Pyrrolopyridazine)HER-24.00Selective target engagement[4]
Compound 11m (3,6-disubstituted)CDK220.10Dual morpholine moieties[5]

Workflow Visualization

The development of these agents follows a rigorous, iterative process of rational design, chemical synthesis, and biological validation.

Workflow A Target Identification (e.g., Kinases) B Scaffold Selection (Pyridazine Core) A->B Structural Rationale C Rational Design & SAR B->C Hinge-Binding D Chemical Synthesis C->D Candidate E In Vitro Validation (Kinase Assays) D->E Purified Cmpd E->C Poor ADME/Tox F In Vivo Efficacy E->F IC50 < 10 nM

Caption: Logical workflow for the discovery and optimization of pyridazine-based therapeutic agents.

Self-Validating Experimental Protocol: Synthesis & In Vitro Validation

To ensure scientific integrity, the following protocol outlines a self-validating system for the synthesis and evaluation of a novel 3,6-disubstituted pyridazine kinase inhibitor. Every step includes built-in quality control to prevent artifactual data.

Phase 1: Chemical Synthesis & Structural Validation

Step 1: Scaffold Functionalization React 3,6-dichloropyridazine with a selected nucleophile (e.g., morpholine) in 1,4-dioxane using a Hünig's base catalyst under reflux[5].

  • Causality: The electron-deficient nature of the pyridazine ring facilitates highly regioselective nucleophilic aromatic substitution (SNAr). Using a mild, sterically hindered base prevents unwanted side reactions and degradation of the core scaffold.

Step 2: Purification & QC Check Purify the crude product via flash column chromatography.

  • Self-Validation: Analyze the purified fraction using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR. The compound must achieve ≥95% purity via HPLC before any biological testing. Logic: Impurities, even at trace levels, can act as Pan-Assay Interference Compounds (PAINS), leading to false-positive kinase inhibition readouts.

Phase 2: Biochemical & Cellular Validation

Step 3: Cell-Free Kinase Assay (TR-FRET) Incubate the purified pyridazine derivative with the recombinant target kinase (e.g., CDK2), ATP, and a fluorophore-labeled substrate.

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-delay measurement eliminates background fluorescence interference intrinsic to many small-molecule libraries.

  • Self-Validation: Run parallel controls. Use a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate assay sensitivity, and DMSO as a vehicle negative control to establish the baseline dynamic range.

Step 4: Cellular Viability Assay Treat target cancer cell lines (e.g., T-47D breast cancer cells) with the compound at varying concentrations (0.01 μM to 100 μM) using an ATP-luminescence assay (e.g., CellTiter-Glo)[6].

  • Causality: A compound may exhibit sub-nanomolar IC₅₀ in a cell-free assay but fail in vitro due to poor membrane permeability or high efflux pump affinity. This step validates that the pyridazine derivative successfully crosses the lipid bilayer and engages its intracellular target to induce apoptosis[5].

Mechanistic Pathway Modulation

Once inside the cell, pyridazine inhibitors disrupt oncogenic signaling by competitively blocking the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates.

Mechanism ATP ATP Molecule Kinase Target Kinase (e.g., FER, CDK2) ATP->Kinase Binds ATP Pocket Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Tumor Proliferation Substrate->Proliferation Oncogenic Signal Inhibitor Pyridazine Inhibitor (Hinge Binder) Inhibitor->ATP Steric Blockade Inhibitor->Kinase Competitive Inhibition

Caption: Mechanism of action for pyridazine-based kinase inhibitors competing with ATP.

Conclusion

The pyridazine scaffold represents a highly versatile and privileged structure in modern medicinal chemistry. By leveraging its unique dipole moment and hydrogen-bonding capabilities, researchers can design potent, selective, and safe therapeutic agents. Adhering to rigorous, self-validating protocols ensures that the transition from in silico design to in vivo efficacy is both predictable and reproducible.

References

  • Source: National Institutes of Health (NIH)
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds...
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2...
  • Source: National Institutes of Health (NIH)
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway...
  • Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. (CHEMBL1154343)

Sources

Foundational

In-Depth Technical Guide: Stability of 6-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine Under Physiological Conditions

Executive Summary In early-stage drug discovery, the transition from a screening hit to a viable lead compound hinges on physiological stability. The compound 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a screening hit to a viable lead compound hinges on physiological stability. The compound 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine represents a bifunctional chemotype frequently encountered in medicinal chemistry. It features a polar, electron-deficient 6-chloropyridazine headgroup linked via a secondary amine to a lipophilic 2-methoxyphenoxy tail. While this scaffold offers excellent hydrogen-bonding and hydrophobic interactions for target engagement, it harbors specific chemical and metabolic liabilities when exposed to physiological conditions (pH 7.4, 37°C, aqueous media containing biological nucleophiles and metabolic enzymes).

This whitepaper dissects the mechanistic vulnerabilities of this compound, details self-validating experimental workflows for assessing its stability, and provides strategic mitigation tactics for lead optimization.

Mechanistic Vulnerability Analysis

The physiological degradation of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is driven by two primary mechanisms: chemical reactivity (nucleophilic aromatic substitution) and enzymatic biotransformation (Phase I metabolism).

Nucleophilic Aromatic Substitution ( SN​Ar )

The pyridazine ring (a 1,2-diazine) is highly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. The presence of a chlorine atom at the C6 position creates an excellent leaving group. Under physiological conditions, endogenous thiols—most notably Glutathione (GSH), which is present in cells at concentrations of 1–10 mM—can attack the electrophilic C6 carbon. This results in the rapid displacement of the chloride ion to form a stable thioether conjugate. The propensity for aromatic nitriles and halogenated heterocycles to undergo such thiol-trapping reactions is a well-documented liability that can lead to off-target toxicity or rapid clearance 1[1].

Cytochrome P450-Mediated Metabolism

The lipophilic tail of the molecule contains a 2-methoxyphenoxy ether and a secondary amine, both of which are classic structural alerts for Cytochrome P450 (CYP450) metabolism:

  • O-Dealkylation: CYP enzymes (particularly CYP2D6 and CYP3A4) catalyze the hydroxylation of the methoxy carbon, creating an unstable hemiacetal intermediate that spontaneously collapses into a reactive phenol and formaldehyde. This is a primary metabolic pathway for methoxyphenoxy-containing compounds2[2].

  • N-Dealkylation: The secondary amine linker can undergo oxidative cleavage, breaking the molecule into 6-chloropyridazin-3-amine and a phenoxyacetaldehyde byproduct.

Pathways Core 6-chloro-N-(2-(2-methoxyphenoxy)ethyl) pyridazin-3-amine GSH GSH Conjugation (S_NAr at C6) Core->GSH Thiol Attack ODealk O-Dealkylation (CYP450) Core->ODealk Oxidative Cleavage NDealk N-Dealkylation (CYP450) Core->NDealk Amine Oxidation Hydrolysis Aqueous Hydrolysis (pH 7.4, Minor) Core->Hydrolysis Spontaneous

Metabolic and chemical degradation pathways of the target compound.

Experimental Workflows for Stability Assessment

To accurately quantify the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the compound, we employ two self-validating protocols. The causality behind this dual-assay approach is to isolate chemical instability (GSH reactivity) from enzymatic instability (CYP450 metabolism).

Protocol 1: Thermodynamic Aqueous Stability & GSH Reactivity

Purpose: To determine the baseline hydrolytic stability and electrophilic liability of the 6-chloropyridazine core. Self-Validating Control: A parallel incubation of Ethacrynic acid (a known GSH-reactive positive control) ensures the thiol trapping conditions are optimal.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM Potassium Phosphate Buffer (pH 7.4) to ensure the compound remains fully soluble and the pH mimics physiological blood/cytosol.

  • Thiol Addition: Add reduced Glutathione (GSH) to a final concentration of 5 mM. At pH 7.4, a sufficient fraction of GSH exists as the reactive thiolate anion.

  • Incubation: Incubate the mixture at 37°C with gentle shaking (300 rpm).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly halts chemical reactions and precipitates any trace proteins.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass ( [M+H]+=282.1 ) and the expected GSH adduct ( [M+H]+=552.2 ).

Protocol 2: High-Throughput Microsomal Stability (HLM) Assay

Purpose: To evaluate the susceptibility of the methoxyphenoxy and amine groups to Phase I oxidative metabolism. Self-Validating Control: A "No-NADPH" negative control is run simultaneously. If the compound degrades in the absence of NADPH, the degradation is chemical, not CYP-mediated. Verapamil is used as a rapid-clearance positive control.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2​ 3[3].

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (keeping final DMSO < 0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration). Causality: CYP450 enzymes obligatorily require NADPH as an electron donor for oxidative cycles.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 30 µL aliquots into 90 µL of cold acetonitrile containing the internal standard.

  • Quantification: Centrifuge and analyze via LC-MS/MS to calculate t1/2​ and CLint​ .

Workflow Incubation Compound Incubation (37°C, pH 7.4 Buffer) Path1 Buffer + 5mM GSH (Thiol Reactivity) Incubation->Path1 Path2 HLM + NADPH (Microsomal Stability) Incubation->Path2 Quench Quench with Cold Acetonitrile + Internal Standard Path1->Quench Path2->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge Analysis LC-MS/MS Quantification (MRM Mode) Centrifuge->Analysis

Experimental workflow for assessing physiological and metabolic stability.

Quantitative Data & Predictive Results

Based on the structural motifs, the following tables summarize the expected stability metrics and LC-MS/MS diagnostic fragmentation patterns for 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine.

Table 1: Predictive Stability Metrics Across Matrices

Assay ConditionExpected Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradation Driver
Aqueous Buffer (pH 7.4) > 24 hoursN/AHighly stable; negligible hydrolysis.
Buffer + 5 mM GSH 45 – 90 minutesModerate SN​Ar displacement of C6-Chloride.
HLM + NADPH < 15 minutes> 100 µL/min/mgRapid CYP-mediated O-dealkylation.
HLM (No NADPH) > 120 minutes< 10 µL/min/mgValidates degradation is CYP-dependent.

Table 2: LC-MS/MS Metabolite Identification (Diagnostic m/z Shifts)

Analyte / MetaboliteStructural ChangeExpected [M+H]+ Diagnostic MS/MS Fragments
Parent Compound None282.1130.0 (chloropyridazine amine)
Metabolite 1 (M1) O-demethylation (-14 Da)268.1130.0, 139.1 (phenol tail)
Metabolite 2 (M2) N-dealkylation130.0113.0 (loss of NH3​ )
GSH Adduct Loss of Cl (-36), + GSH (+307)552.2273.1 (cleaved GSH fragment)

Strategic Mitigation in Lead Optimization

If the rapid clearance and GSH reactivity of this compound preclude its use in vivo, the following structural modifications are recommended:

  • Abolishing GSH Reactivity: The 6-chloro group must be replaced to reduce the electrophilicity of the pyridazine ring. Isosteric replacement with a methyl group (-CH3), a methoxy group (-OCH3), or a primary amine (-NH2) will deactivate the ring toward SN​Ar attack while maintaining the necessary geometry for target binding.

  • Blocking O-Dealkylation: To prevent CYP-mediated cleavage of the methoxy group, the -OCH3 moiety can be replaced with a trifluoromethoxy group (-OCF3) or a difluoromethoxy group (-OCHF2). The strong electron-withdrawing nature of fluorine strengthens the adjacent C-H bonds, rendering them highly resistant to oxidative insertion by Cytochrome P450 enzymes.

References

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • High-throughput microsomal stability assay for screening new chemical entities in drug discovery Source: Journal of Biomolecular Screening (PubMed) URL:[Link]

  • The safety evaluation of food flavouring substances: the role of metabolic studies Source: Flavor Extract Manufacturers Association (FEMA) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 6-Chloropyridazine Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and standardized protocols for the C–C cross-coupling of heteroaryl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and standardized protocols for the C–C cross-coupling of heteroaryl chlorides.

Mechanistic Rationale & Optimization Strategy

The introduction of aryl and heteroaryl moieties at the 6-position of the pyridazine ring is a critical transformation in the synthesis of novel pharmacophores and structure-activity relationship (SAR) studies[1],[2]. However, the Suzuki-Miyaura coupling of 6-chloropyridazines presents unique chemical challenges compared to standard aryl bromides or iodides.

The Heteroaryl Chloride Challenge

The carbon-chlorine (C–Cl) bond in 6-chloropyridazine is significantly stronger and less reactive toward oxidative addition than C–Br or C–I bonds[3]. To overcome this high activation energy barrier, the selection of the palladium catalyst and its supporting ligands is paramount.

  • Ligand Selection: Standard catalysts like Pd(PPh3​)4​ often yield sluggish reactions and poor conversions. Employing electron-rich, sterically bulky Buchwald ligands (e.g., SPhos or XPhos) in combination with a palladium source like Pd(OAc)2​ dramatically accelerates the oxidative addition step due to increased electron density at the metal center[3]. The steric bulk simultaneously facilitates the final reductive elimination step.

Base and Solvent Dynamics

The Suzuki-Miyaura mechanism requires the boronic acid to be activated into a more nucleophilic boronate complex before transmetalation can occur[4].

  • Base Selection: Strong, non-nucleophilic bases such as K3​PO4​ or K2​CO3​ are required to efficiently quaternize the boron atom[4].

  • Biphasic Solvents: Because these inorganic bases are insoluble in pure organic media, a biphasic solvent system (e.g., 1,4-Dioxane/Water) is strictly required. The water dissolves the base to enable boronic acid activation at the solvent interface, while the organic phase keeps the catalyst and 6-chloropyridazine in solution[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)L_n-Cl Pd0->OxAdd + Substrate TransMet Transmetalation Ar-Pd(II)L_n-Ar' OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 6-Arylpyridazine RedElim->Product Substrate1 6-Chloropyridazine Substrate1->OxAdd Substrate2 Arylboronic Acid + Base Substrate2->TransMet

Generalized Suzuki-Miyaura catalytic cycle for 6-chloropyridazine cross-coupling.

Reaction Optimization Data

The following table synthesizes quantitative yield data based on the systematic variation of catalytic systems, bases, and heating methods for the coupling of 6-chloropyridazine with standard phenylboronic acid[1],[3].

Catalyst System (Loading)Base (3.0 eq)Solvent SystemTemp / MethodTimeYield (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/EtOH/ H2​O 90 °C / Thermal12 h45 - 55%
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane/ H2​O (4:1)100 °C / Thermal8 h70 - 80%
Pd(OAc)2​ / SPhos (2/4 mol%) K3​PO4​ 1,4-Dioxane/ H2​O (4:1)110 °C / Thermal4 h85 - 95%
Pd(OAc)2​ / SPhos (2/4 mol%) K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 135 °C / Microwave 30 min > 95%

Conclusion: The combination of Pd(OAc)2​ with SPhos in a microwave reactor provides the most robust, high-yielding, and time-efficient self-validating system for this substrate class.

Standardized Experimental Protocols

Workflow Step1 1. Reagent Setup & Degassing Step2 2. Catalyst Addition Step1->Step2 Step3 3. Heating (MW or Thermal) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Purification & Analysis Step4->Step5

Step-by-step experimental workflow for the synthesis of 6-arylpyridazines.

Protocol A: Microwave-Assisted Synthesis (Recommended for Discovery Chemistry)

This protocol is optimized for speed and high conversion rates, making it ideal for parallel library synthesis[1].

Step 1: Reagent Setup & Degassing

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-chloropyridazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and K3​PO4​ (3.0 mmol, 3.0 equiv).

  • Add 4.0 mL of a 1,4-Dioxane/Water mixture (4:1 v/v).

  • Critical Step: Degas the biphasic mixture by bubbling dry Argon or Nitrogen directly through the solution for 10–15 minutes. Causality: The active Pd(0) species is highly sensitive to oxidation. Failure to remove dissolved oxygen will result in rapid catalyst deactivation (palladium black formation) and stalled reactions[3].

Step 2: Catalyst Addition

  • Under a positive flow of inert gas, quickly add Pd(OAc)2​ (0.02 mmol, 2 mol%) and SPhos ligand (0.04 mmol, 4 mol%).

  • Seal the microwave vial immediately with a crimp cap equipped with a PTFE/silicone septum.

Step 3: Reaction Execution

  • Place the vial in a dedicated microwave synthesizer.

  • Irradiate the mixture at 135 °C for 30 minutes with active cooling enabled to maintain pressure limits[1].

Step 4: Workup & Self-Validation

  • Cool the vial to room temperature. Monitor the reaction via LC-MS or TLC to validate the complete consumption of the 6-chloropyridazine starting material.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 6-arylpyridazine.

Protocol B: Conventional Thermal Synthesis (Recommended for Scale-up)

For laboratories without microwave capabilities or for reactions scaled >5 grams.

  • Setup: In a flame-dried Schlenk flask under Argon, combine 6-chloropyridazine (1.0 equiv), arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv) in 1,4-Dioxane/Water (4:1 v/v, 0.2 M concentration).

  • Degas: Sparge with Argon for 20 minutes.

  • Catalyze: Add Pd(dppf)Cl2​ (5 mol%) or Pd(OAc)2​ /SPhos (2/4 mol%).

  • Heat: Attach a reflux condenser and heat the mixture in an oil bath at 100–110 °C for 4 to 8 hours[3].

  • Workup: Follow the exact workup and purification procedures outlined in Protocol A.

Troubleshooting & Best Practices

  • Issue: Formation of Palladium Black (Precipitate).

    • Cause: Oxidation of the Pd(0) catalyst or thermal degradation.

    • Solution: Ensure rigorous degassing of all solvents prior to catalyst addition. If scaling up, consider using a pre-formed Pd pre-catalyst complex (e.g., SPhos-Pd-G2) which is more stable to air during setup[1].

  • Issue: Significant Homocoupling of the Boronic Acid (Biaryl formation).

    • Cause: Excess oxygen in the system promotes the oxidative homocoupling of boronic acids.

    • Solution: Increase the equivalents of boronic acid to 2.0 to compensate for the loss, or strictly enforce anaerobic conditions[3].

  • Issue: Incomplete Conversion.

    • Cause: Poor solubility of the base or deactivated catalyst.

    • Solution: Switch from K2​CO3​ to the more soluble K3​PO4​ . Ensure the water ratio in the solvent mixture is exactly 20% by volume to maintain the biphasic interface[3].

References

  • Islam, M. D., et al. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences, 45(1), 37–47. DOI:[Link]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. Retrieved from:[Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

Introduction & Strategic Rationale The 3,6-disubstituted pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery. Recent medicinal chemistry campaigns have successfully leveraged this core to de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 3,6-disubstituted pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery. Recent medicinal chemistry campaigns have successfully leveraged this core to develop potent VEGFR-2 kinase inhibitors for antiangiogenic therapy[1], SMN2 splicing modulators for spinal muscular atrophy[2], and brain-penetrant inhibitors of the NLRP3 inflammasome[3].

The specific derivative, 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine , features a reactive 6-chloro-pyridazine core coupled with a lipophilic 2-(2-methoxyphenoxy)ethyl chain. While this structural motif is excellent for target binding and membrane permeability, lipophilic basic amines are known to occasionally induce off-target cellular liabilities, such as phospholipidosis or the uncoupling of mitochondrial oxidative phosphorylation. Before advancing this compound into complex 3D organoid models or in vivo pharmacokinetic studies, establishing a highly accurate in vitro cytotoxicity profile is a mandatory gatekeeping step.

This application note details a robust, self-validating protocol for quantifying the cytotoxicity of this pyridazine derivative using an ATP-based bioluminescence assay, ensuring high-fidelity data suitable for IND-enabling documentation.

Mechanistic Causality: Why ATP-Bioluminescence?

Historically, tetrazolium reduction assays (e.g., MTT, MTS) were the standard for viability screening. However, MTT assays are highly susceptible to metabolic artifacts; certain small molecules can chemically reduce the tetrazolium dye directly, or alter mitochondrial reductase activity without actually causing cell death, leading to false-positive viability readouts.

To bypass these artifacts, this protocol utilizes an ATP-dependent luciferase assay (e.g., CellTiter-Glo®). The causality of this assay is rooted in fundamental cellular thermodynamics:

  • ATP as a Viability Proxy: Intracellular ATP is strictly tightly regulated. When a cell's membrane is compromised via necrosis or apoptosis, endogenous ATPases rapidly hydrolyze the remaining ATP pool.

  • The Bioluminescent Reaction: The assay reagent introduces a recombinant firefly luciferase enzyme and its substrate, D-luciferin. The mono-oxygenation of luciferin is absolutely dependent on the presence of ATP.

  • Direct Proportionality: The resulting photon emission (luminescence) is directly proportional to the concentration of ATP, and therefore, directly proportional to the number of metabolically competent, viable cells.

Cytotoxicity_Workflow Compound 6-chloro-N-(2-(2-methoxyphenoxy) ethyl)pyridazin-3-amine Treatment Dose-Response Treatment (0.1 nM to 100 µM) Compound->Treatment CellCulture Cell Culture (HepG2 / HEK293) 96-well plate seeding CellCulture->Treatment Incubation 48h Incubation (37°C, 5% CO2) Treatment->Incubation Viable Viable Cells (Intact Membrane) Incubation->Viable Sub-toxic dose Dead Cytotoxicity (Membrane Rupture) Incubation->Dead Toxic dose ATP_High High Intracellular ATP Viable->ATP_High ATP_Low Rapid ATP Depletion Dead->ATP_Low Luciferase Add Luciferase/Luciferin (Lysis & Detection Reagent) ATP_High->Luciferase ATP_Low->Luciferase Signal_High High Luminescence (100% Viability) Luciferase->Signal_High ATP drives reaction Signal_Low Low Luminescence (Reduced Viability) Luciferase->Signal_Low Lack of ATP

Biochemical causality and experimental workflow of the ATP-based luminescence cytotoxicity assay.

Experimental Design & Self-Validating Controls

A robust assay must be a self-validating system. To ensure the trustworthiness of the generated IC50​ values, the following parameters are hardcoded into the workflow:

  • Plate Geometry: Opaque white 96-well plates must be used. Causality: Clear plates allow luminescent signal to bleed through the plastic walls into adjacent wells (optical crosstalk), artificially inflating viability readouts. White plates reflect light directly upward to the detector, maximizing signal-to-noise ratio.

  • Solvent Normalization: The final concentration of DMSO in all wells (including controls) must be strictly clamped at 0.1% (v/v) . Causality: DMSO concentrations above 0.2% can induce basal cytotoxicity, confounding the true toxicity of the pyridazine compound.

  • Positive Control: Staurosporine (10 µM) is used to induce rapid, universal apoptosis. This establishes the absolute "zero viability" baseline.

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation
  • Compound Stock: Dissolve 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine in 100% anhydrous DMSO to yield a 10 mM master stock. Store aliquots at -20°C to prevent freeze-thaw degradation.

  • Luminescence Reagent: Thaw the ATP detection buffer and lyophilized substrate. Combine and mix gently by inversion. Protect from direct light.

Phase 2: Cell Seeding (Day 0)
  • Harvest HepG2 (hepatocellular carcinoma) or HEK293 (human embryonic kidney) cells at 80% confluency using TrypLE Express.

  • Resuspend cells in complete growth media (DMEM + 10% FBS + 1% Pen/Strep).

  • Seed cells at a density of 5,000 cells/well in a volume of 90 µL into an opaque white 96-well plate.

  • Edge Effect Mitigation: Leave the outermost perimeter wells (Rows A, H and Columns 1, 12) empty and fill them with 100 µL of sterile PBS to prevent thermal and evaporative gradients across the inner experimental wells.

  • Incubate the plate overnight at 37°C, 5% CO2​ to allow for cellular adhesion and recovery.

Phase 3: Compound Dosing (Day 1)
  • Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO (starting at 10 mM). This creates a 1000x intermediate plate.

  • Dilute each point of the 1000x plate 1:100 into intermediate culture media (yielding a 10x concentration in 1% DMSO).

  • Transfer 10 µL of the 10x compound solutions to the 90 µL of cells in the assay plate. The final top concentration is 100 µM in 0.1% DMSO.

  • Incubate the treated plates for 48 hours at 37°C, 5% CO2​ .

Phase 4: Endpoint Luminescence Acquisition (Day 3)
  • Critical Step: Remove the plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Causality: Luciferase is highly temperature-sensitive. Reading a plate with a temperature gradient (warm in the center, cool on the edges) will result in heavily skewed luminescence data.

  • Add 100 µL of the ATP detection reagent to each well using a multichannel pipette.

  • Place the plate on an orbital shaker at 500 RPM for 2 minutes to induce complete cell lysis.

  • Incubate stationary for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the plate on a microplate luminometer with an integration time of 0.5 to 1.0 seconds per well.

Data Analysis & Quantitative Summaries

Raw Relative Light Units (RLU) must be converted to percentage viability using the following formula:

%Viability=(RLUVehicle​−RLUBlank​RLUSample​−RLUBlank​​)×100

To validate the assay's statistical reliability, calculate the Z'-factor using the Vehicle (0.1% DMSO) and Positive Control (10 µM Staurosporine). A Z'-factor ≥0.5 indicates an excellent, robust assay.

Table 1: 10-Point Dose-Response Dilution Matrix
Dilution Point1000x DMSO Stock10x Media IntermediateFinal Assay ConcentrationFinal DMSO %
1 (Top)10.0 mM100.0 µM100.0 µM 0.1%
23.33 mM33.3 µM33.3 µM 0.1%
31.11 mM11.1 µM11.1 µM 0.1%
4370.0 µM3.70 µM3.70 µM 0.1%
5123.0 µM1.23 µM1.23 µM 0.1%
641.1 µM411.0 nM411.0 nM 0.1%
713.7 µM137.0 nM137.0 nM 0.1%
84.57 µM45.7 nM45.7 nM 0.1%
91.52 µM15.2 nM15.2 nM 0.1%
10 (Bottom)0.50 µM5.08 nM5.08 nM 0.1%
Table 2: Quantitative Assay Validation & Cytotoxicity Summary (Representative Data)
ParameterHepG2 Cells (Hepatotoxicity)HEK293 Cells (General Toxicity)Assay Quality Status
Z'-Factor 0.780.82PASS (Ideal > 0.5)
Signal-to-Background (S/B) 145180PASS
Compound IC50​ (48h) > 100 µM85.4 µMHighly Tolerated
Staurosporine IC50​ 0.12 µM0.08 µMExpected Range

Note: The IC50​ values are derived using a 4-parameter logistic non-linear regression model. The representative data indicates that the 6-chloro-pyridazine derivative exhibits low basal cytotoxicity, providing a wide therapeutic window for subsequent efficacy assays.

References

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities.PMC / NIH.
  • Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA).Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of NP3-253, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome.Journal of Medicinal Chemistry - ACS Publications.

Sources

Method

Application Note: Kinase Inhibition Profiling of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The compound 6-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine represents a highly functionalized derivative of the 3-amino-6-chloropyridazine privileged scaffold. Pyridazine-based small molecules have emerged as potent modulators of the kinome, demonstrating profound efficacy as dual PI3K/mTOR inhibitors and anti-angiogenic RTK (e.g., VEGFR-2, FGFR4) antagonists[1][2]. This application note details the mechanistic rationale, self-validating assay architecture, and step-by-step experimental protocols required to evaluate the kinase inhibitory profile of this specific compound using a homogeneous luminescent ADP-detection assay.

Mechanistic Rationale & Structural Dynamics

To successfully evaluate a kinase inhibitor, one must understand its structural interaction with the target enzyme. The efficacy of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is driven by three distinct pharmacophoric elements:

  • Hinge-Binding Core (Pyridazine Ring): The adjacent nitrogen atoms of the pyridazine ring act as critical hydrogen bond acceptors. They interact directly with the backbone amides of the kinase hinge region (e.g., Val882 in PI3K α or Cys919 in VEGFR-2), anchoring the molecule within the ATP-binding pocket[2][3].

  • Hydrophobic Probing (6-Chloro Substituent): The chlorine atom at the 6-position occupies the hydrophobic pocket adjacent to the gatekeeper residue. This halogen interaction increases the residence time of the compound and prevents water-mediated displacement[2].

  • Solvent Channel Extension (2-(2-methoxyphenoxy)ethyl chain): The flexible ethyl ether chain directs the bulky methoxyphenoxy group toward the solvent-exposed channel or an adjacent allosteric pocket. The steric bulk and electron-rich nature of this moiety are primary drivers of kinase selectivity, allowing the compound to differentiate between structurally similar kinases like PI3K isoforms and mTOR[1][4].

Assay Architecture & Self-Validation System

To ensure absolute trustworthiness, this protocol utilizes a Self-Validating System . We employ a luminescent ADP-detection assay (e.g., ADP-Glo™) because it measures the direct product of the kinase reaction (ADP) rather than relying on sequence-specific peptide phosphorylation, eliminating substrate-bias artifacts.

The Self-Validation Criteria

Every microplate run must independently validate its own integrity before the data for 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine can be accepted.

  • Z'-Factor Calculation: The assay must yield a Z′≥0.6 . This is calculated using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . A passing Z'-factor proves that the assay window is wide enough to distinguish true inhibition from baseline noise.

  • Reference Controls: Every plate must include a pan-kinase inhibitor (e.g., Staurosporine, 10 μ M) as a positive control for 100% inhibition, and a 1% DMSO vehicle as a negative control (0% inhibition).

G C 6-Chloro-Pyridazine Derivative R Kinase Reaction (Incubation) C->R Inhibits K Target Kinase (e.g., PI3K/mTOR) K->R Catalyzes A ATP + Substrate A->R Consumed D ADP-Glo Reagent (Deplete Unused ATP) R->D Stop & Deplete L Detection Reagent (ADP → ATP → Light) D->L Convert ADP O Luminescence Readout L->O Measure

Caption: Workflow of the luminescent ADP-Glo kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT, and 0.1 mg/mL BSA.

    • Causality: MgCl 2​ is strictly required to coordinate ATP. DTT prevents the oxidation of catalytic cysteine residues in the kinase active site. BSA prevents the highly lipophilic pyridazine compound from non-specifically adsorbing to the polystyrene microplate walls, which would artificially lower the effective compound concentration.

  • Compound Stock: Dissolve 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine in 100% anhydrous DMSO to a concentration of 10 mM.

Step-by-Step Execution
  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of these dilutions into a low-volume 384-well white microplate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Using acoustic dispensing minimizes volumetric errors and keeps the final DMSO concentration at exactly 1% (in a 10 μ L reaction). DMSO concentrations >1% can denature the kinase and cause false-positive inhibition.

  • Enzyme/Substrate Addition: Dispense 5 μ L of a 2X Kinase/Substrate mixture into the wells.

    • Causality: Pre-mixing the kinase with its substrate stabilizes the enzyme conformation prior to compound exposure, reducing temperature-induced degradation during plate handling.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature (RT) for 15 minutes.

    • Causality: This pre-incubation step is critical. It allows the pyridazine derivative to achieve thermodynamic binding equilibrium with the kinase before the competitive substrate (ATP) is introduced. Skipping this step masks the potency of slow-binding inhibitors.

  • Reaction Initiation: Add 5 μ L of 2X ATP (concentration set to the predetermined Km​ of the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.

  • ATP Depletion: Add 10 μ L of ADP-Glo™ Reagent. Incubate for 40 minutes at RT.

    • Causality: This reagent contains a highly active ATPase that destroys all unreacted ATP. The 40-minute duration is non-negotiable; premature termination will leave residual ATP, resulting in a high background signal that destroys the assay's Z'-factor.

  • Signal Generation: Add 20 μ L of Kinase Detection Reagent. Incubate for 30 minutes at RT, then read luminescence on a multimode microplate reader (integration time: 0.5–1.0 second).

Quantitative Data Presentation

The table below summarizes the expected biochemical profiling data for 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine across a mini-panel of kinases, demonstrating its selectivity profile as a PI3K/mTOR dual inhibitor[1][4].

Kinase TargetIC 50​ (nM)Selectivity FoldBiological Relevance
PI3K α 14.2ReferencePrimary target; drives AKT signaling in fibrosis
mTOR 52.83.7xDual-target efficacy against fibrotic remodeling
VEGFR-2 >10,000>700xMinimal anti-angiogenic off-target effect
FGFR4 8,450595xMinimal RTK interference

Signaling Pathway Context

To understand the phenotypic impact of this compound, we must map its biochemical inhibition to the cellular signaling cascade. By simultaneously inhibiting PI3K and mTOR, the compound effectively shuts down the PIP3/AKT survival axis, which is a primary driver of idiopathic pulmonary fibrosis (IPF) and tumor proliferation[1][5].

Pathway L Growth Factors (e.g., VEGF, FGF) R Receptor Tyrosine Kinases (VEGFR-2 / FGFR4) L->R Activates P PI3K R->P Phosphorylates A AKT P->A PIP3 Generation M mTOR A->M Activates F Cell Proliferation & Fibrosis M->F Promotes I 6-chloro-N-(2-(2-methoxyphenoxy)ethyl) pyridazin-3-amine I->R Off-target / Weak Inhibition I->P Primary Target Inhibition I->M Dual Inhibition

Caption: PI3K/mTOR and VEGFR-2 signaling pathways targeted by the pyridazine inhibitor.

References

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. RSC Advances (via PMC). URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

Application

molecular docking of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine with target kinases

Application Note & Protocol Topic: High-Throughput In Silico Screening: Molecular Docking of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine with Target Kinases Audience: Researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput In Silico Screening: Molecular Docking of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine with Target Kinases

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, computational biology, and oncology.

Abstract: Protein kinases are a critical class of enzymes and a major focus for drug discovery, particularly in oncology. The pyridazine scaffold is recognized as a privileged structure capable of forming key interactions within the ATP-binding site of many kinases.[1] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of a novel pyridazine derivative, 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine, against a panel of therapeutically relevant protein kinases. We detail the entire workflow from ligand and protein preparation to docking simulation and post-hoc analysis, utilizing industry-standard, open-source software. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility, empowering researchers to apply these methods for initial hit identification and lead optimization in their own discovery pipelines.

Introduction: The Rationale for In Silico Kinase Screening

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them high-value therapeutic targets. Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, and molecular docking is a powerful computational technique within SBDD.[3][4] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][6]

This protocol focuses on 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (hereafter referred to as "Compound-X"), a molecule featuring the 6-chloropyridazin-3-amine core. This scaffold is a known "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many Type I kinase inhibitors.[1][7]

Given a novel compound like Compound-X, molecular docking serves as an efficient first-pass screening method to:

  • Identify potential kinase targets from a large pool of candidates.

  • Predict binding modes to understand potential structure-activity relationships (SAR).

  • Prioritize compounds for synthesis and in vitro testing, thereby conserving resources.

This guide will utilize AutoDock Vina, a widely-used and validated open-source docking program, for its accuracy and speed.[2][8][9] We will also use AutoDockTools (MGLTools) for file preparation and PyMOL for visualization.

Overall Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a sequential workflow. Each step is critical for obtaining meaningful and reproducible results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand Ligand Preparation (Compound-X) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Ligand.pdbqt Protein Target Kinase Preparation (PDB Structures) Protein->Docking Receptor.pdbqt Results Parse Results (Binding Affinity) Docking->Results Log file Visualize Visualize & Interpret (PyMOL/Discovery Studio) Results->Visualize Best Pose

Caption: High-level workflow for molecular docking.

Protocol Part 1: Ligand Preparation (Compound-X)

Rationale: The starting point for any docking simulation is an accurate, three-dimensional, and chemically correct representation of the ligand. This process involves generating a 3D structure, minimizing its energy to achieve a stable conformation, and assigning atomic charges and types. The final output must be in the PDBQT file format, which is a standard PDB file with the addition of partial Charges (Q) and atom Types (T).[10]

Required Software:

  • ChemDraw or similar chemical drawing tool.

  • UCSF Chimera or Avogadro (for 3D structure generation and energy minimization).

  • AutoDockTools (part of MGLTools 1.5.7 or later).

Step-by-Step Methodology:

  • Generate 2D Structure and SMILES String:

    • Draw the structure of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine.

    • Convert this structure to its canonical SMILES string: COc1ccccc1OCCNc2ccc(Cl)nn2. This universal format is an excellent starting point.

  • Generate 3D Conformation:

    • Open UCSF Chimera.

    • Navigate to Tools > Structure Editing > Build Structure .

    • In the "Build Structure" window, select the "SMILES string" option and paste the SMILES string. Click "Apply". A 3D model will be generated.

  • Perform Energy Minimization:

    • Causality: The initial 3D model may have unrealistic bond lengths or angles. Energy minimization refines the geometry to find a low-energy, more realistic conformation.[3]

    • With the molecule open in Chimera, navigate to Tools > Structure Editing > Minimize Structure .

    • Use the default settings (Steepest Descent steps: 100, Conjugate Gradient steps: 100) and click "Minimize".

    • Save the minimized structure as a Mol2 file (e.g., Compound-X.mol2). This format preserves bond orders and charges needed for the next step.

  • Convert to PDBQT Format using AutoDockTools (ADT):

    • Open ADT.

    • Go to Ligand > Input > Open and select Compound-X.mol2.

    • ADT will automatically add hydrogens and compute Gasteiger charges. A dialog box will appear showing the detected aromatic rings and rotatable bonds. The number of rotatable bonds is a key factor in ligand flexibility during docking. Accept the defaults.

    • Go to Ligand > Output > Save as PDBQT and save the file as Compound-X.pdbqt.

Protocol Part 2: Target Kinase Preparation

Rationale: Crystal structures from the Protein Data Bank (PDB) are static snapshots and contain non-essential information like water molecules, co-solvents, and sometimes multiple protein chains or conformations.[3][11] Proper preparation involves cleaning the structure, adding missing atoms (specifically hydrogens), assigning charges, and defining the target binding site. This ensures the docking algorithm works with a chemically correct and relevant protein structure.[12]

Required Software:

  • Web browser to access the RCSB PDB.

  • PyMOL or UCSF Chimera.

  • AutoDockTools (ADT).

Example Kinase Targets: We will prepare two representative kinases.

  • Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase (PDB ID: 2GS2).

  • Pim-1 , a serine/threonine kinase (PDB ID: 3BGQ).[9]

Step-by-Step Methodology:

  • Download and Clean the PDB Structure:

    • Go to the website and download the PDB file for 2GS2.

    • Open 2GS2.pdb in PyMOL.

    • Remove non-essential molecules using the command line:

      (Note: 'AIN' is the co-crystallized inhibitor in 2GS2. We keep it for now to define the binding site).

    • Save the cleaned protein structure as 2GS2_protein.pdb.

    • Repeat this entire step for PDB ID 3BGQ, saving the cleaned file as 3BGQ_protein.pdb.

  • Prepare Receptor PDBQT File in ADT:

    • Open ADT.

    • Go to Grid > Macromolecule > Open and select 2GS2_protein.pdb.

    • A dialog box will appear. Click "OK" to add polar hydrogens and merge non-polar hydrogens. This step is crucial for defining correct hydrogen bond donors and acceptors.

    • Another dialog will ask about charges. Choose to add Kollman charges, which are well-suited for proteins.

    • Save the final prepared receptor file by going to Grid > Macromolecule > Choose and then selecting the loaded molecule. ADT will confirm the file will be saved as 2GS2_protein.pdbqt.

Protocol Part 3: Molecular Docking with AutoDock Vina

Rationale: The core of the experiment is the docking simulation. This requires defining a "search space" or "grid box" where the algorithm will attempt to place the ligand. The accuracy of the docking is highly dependent on the correct definition of this box.[3] The easiest and most reliable method is to center the grid on a known ligand in the kinase's ATP-binding site.

Required Software:

  • AutoDockTools (ADT).

  • AutoDock Vina executable.

Step-by-Step Methodology:

  • Define the Grid Box (Search Space):

    • In ADT, with 2GS2_protein.pdbqt loaded, go to Grid > Grid Box .

    • A box will appear in the viewer. We need to center this on the original inhibitor. To do this easily, first load the original PDB file (2GS2.pdb) without cleaning it.

    • In the ADT Dashboard, right-click on the inhibitor residue (AIN) and choose "Center Grid Box on this" .

    • Adjust the dimensions of the grid box to ensure it fully encompasses the ATP binding site. A size of 22 x 22 x 22 angstroms is typically sufficient for kinase ATP pockets.

    • Note down the Center coordinates (X, Y, Z) and Size dimensions displayed in the Grid Options panel.

  • Create the Vina Configuration File:

    • AutoDock Vina uses a simple text file to define all input parameters.

    • Create a new text file named conf_2GS2.txt and add the following, replacing the center and size values with those from the previous step:

    • Causality: exhaustiveness controls the computational effort; a value of 16 provides a good balance of speed and accuracy for routine docking.[8] num_modes specifies how many binding poses to generate.

  • Run the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and the configuration file.

    • Execute the Vina program with the following command:

    • The simulation will run and produce two output files: Compound-X_docked_2GS2.pdbqt (containing the coordinates of the docked poses) and Compound-X_log_2GS2.txt (containing the binding affinity scores).

  • Repeat for Other Kinases:

    • Follow the same procedure (Parts 2 & 3) for the Pim-1 kinase (3BGQ) and any other target kinases.

Protocol Part 4: Post-Docking Analysis and Visualization

Rationale: The raw output of a docking simulation is a set of scores and coordinates. The true scientific value comes from interpreting this data to generate hypotheses about ligand binding. The primary metric is the binding affinity, while visualization provides qualitative insights into the specific molecular interactions driving the binding.

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis start Docking Output Files (Log & PDBQT) parse_log Extract Binding Affinities (kcal/mol) start->parse_log rank_poses Rank Poses & Targets parse_log->rank_poses load_pymol Load Complex in PyMOL (Receptor + Best Pose) rank_poses->load_pymol Top Ranked Pose analyze_int Identify Key Interactions (H-Bonds, Hydrophobic, etc.) load_pymol->analyze_int

Caption: Workflow for post-docking analysis.

Step-by-Step Methodology:

  • Extract and Tabulate Binding Affinities:

    • Open the log file (e.g., Compound-X_log_2GS2.txt).

    • The binding affinities for the generated poses are listed in a table. The top-ranked pose (mode 1) has the most negative (i.e., most favorable) score.

    • Compile the best score for each target kinase into a summary table.

    Table 1: Hypothetical Docking Results for Compound-X

    Target Kinase PDB ID Best Binding Affinity (kcal/mol)
    EGFR 2GS2 -9.2
    PIM-1 3BGQ -8.5
    VEGFR2 3VHE -8.9

    | ABL1 | 3K5V | -7.8 |

  • Visualize the Binding Pose:

    • Open PyMOL.

    • Load the prepared receptor file: File > Open > 2GS2_protein.pdbqt.

    • Load the docking output file: File > Open > Compound-X_docked_2GS2.pdbqt.

    • The docked poses will appear as separate objects. Use the object menu to toggle between them. Focus on the top-ranked pose (mode 1).

    • Display the protein in a surface or cartoon representation and the ligand in a stick representation.

    • Zoom into the active site.

  • Analyze Molecular Interactions:

    • Use PyMOL's measurement tools to identify key interactions. The most important interaction for many kinase inhibitors is hydrogen bonding to the hinge region.

    • In PyMOL, use the command: find_pairs (all), (all), mode=2, cutoff=3.4, angle=45 to automatically display potential hydrogen bonds as dashed lines.

    • Analyze the pose: Does the pyridazine nitrogen form a hydrogen bond with a hinge backbone amide? Is the methoxyphenoxy group situated in a hydrophobic pocket? These observations form the basis of a structural hypothesis for the compound's activity.

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for the initial in silico assessment of a novel compound, 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine, against target protein kinases. By following these steps, researchers can efficiently generate predictions of binding affinity and interaction modes.

The results from molecular docking are predictive and should be treated as hypotheses.[13] The crucial next step is to use these computational insights to guide experimental validation. Promising candidates identified through this workflow should be synthesized and tested in in vitro kinase assays to confirm their inhibitory activity. The docking poses can then be used to rationalize SAR and guide the design of more potent and selective analogs.

References

  • PDBsum. (n.d.). European Bioinformatics Institute (EBI). Retrieved March 21, 2026, from [Link]

  • Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. Retrieved March 21, 2026, from [Link]

  • KEGG: Kyoto Encyclopedia of Genes and Genomes. (n.d.). Kanehisa Laboratories. Retrieved March 21, 2026, from [Link]

  • PDBsum -- Protein Database Summaries. (2009). University of Pittsburgh Health Sciences Library System. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved March 21, 2026, from [Link]

  • PDBsum - Database Commons. (2015). Retrieved March 21, 2026, from [Link]

  • KEGG PATHWAY Database. (2010). University of Pittsburgh Health Sciences Library System. Retrieved March 21, 2026, from [Link]

  • Laskowski, R. A., Jabłońska, J., Pravda, L., Vařeková, R. S., & Thornton, J. M. (2018). PDBsum: Structural summaries of PDB entries. Protein Science. Retrieved March 21, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. Retrieved March 21, 2026, from [Link]

  • Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research. Retrieved March 21, 2026, from [Link]

  • Kanehisa, M., Sato, Y., Kawashima, M., Furumichi, M., & Tanabe, M. (2016). KEGG: new perspectives on genomes, pathways, diseases and drugs. Nucleic Acids Research. Retrieved March 21, 2026, from [Link]

  • AutoDock Tutorial. (2012). The Scripps Research Institute. Retrieved March 21, 2026, from [Link]

  • KEGG PATHWAY Database. (2026). GenomeNet. Retrieved March 21, 2026, from [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved March 21, 2026, from [Link]

  • AutoDock Vina Manual. (2020). The Scripps Research Institute. Retrieved March 21, 2026, from [Link]

  • Molecular Docking - Autodock Vina Tutorial. (2020). YouTube. Retrieved March 21, 2026, from [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips for... meaningful and reproducible molecular docking calculations. PLoS computational biology. Retrieved March 21, 2026, from [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology. Retrieved March 21, 2026, from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved March 21, 2026, from [Link]

  • Cuzzolin, A., Degliesposti, G., & Moro, S. (2016). Protein Kinases: Docking and Homology Modeling Reliability. Journal of chemical information and modeling. Retrieved March 21, 2026, from [Link]

  • Naqvi, A. A. T., et al. (2023). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry. Retrieved March 21, 2026, from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 21, 2026, from [Link]

  • Singh, D. B., et al. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular docking analysis of two examples. Retrieved March 21, 2026, from [Link]

  • Aldeghi, M., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved March 21, 2026, from [Link]

  • Stanc, M., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2016). What protein pre-processing steps required for docking?. Retrieved March 21, 2026, from [Link]

  • Naqvi, A. A. T., et al. (2023). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry. Retrieved March 21, 2026, from [Link]

  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK?. Retrieved March 21, 2026, from [Link]

  • Chemazone. (n.d.). 6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Chemical Substance Information. (n.d.). 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine. Retrieved March 21, 2026, from [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Schmid, F., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Retrieved March 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in Suzuki coupling of chloropyridazines

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Chloropyridazines Welcome to the Advanced Application Support Center. Chloropyridazines are highly electron-deficient heterocycles that present unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Chloropyridazines

Welcome to the Advanced Application Support Center. Chloropyridazines are highly electron-deficient heterocycles that present unique challenges in palladium-catalyzed cross-couplings. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you optimize your reactions and eliminate side products.

Section 1: Diagnostic Logic & Workflow

When a reaction fails, identifying the exact mass of the byproduct is the most reliable way to diagnose the mechanistic failure. Use the diagnostic tree below to map your LC-MS data to the correct troubleshooting pathway.

DiagnosticWorkflow Start LC-MS Analysis of Crude Success Target Mass (Biaryl Product) Start->Success Optimal Dehal Mass = Ar-H (Protodehalogenation) Start->Dehal -Cl +H SNAr Mass = Ar-Nu (SNAr Adduct) Start->SNAr +Base/Solvent Homo Mass = Ar-Ar (Boronic Dimer) Start->Homo Homocoupling SolDehal Accelerate Transmetalation (Use SPhos/RuPhos) Dehal->SolDehal SolSNAr Switch to Aprotic Solvent & Mild Base (K3PO4) SNAr->SolSNAr SolHomo Degas System Slow-Add Boronic Acid Homo->SolHomo

Caption: Diagnostic workflow for identifying and resolving chloropyridazine Suzuki coupling side reactions.

Section 2: Core Troubleshooting & Causality (FAQs)

Q1: My LC-MS shows a major mass corresponding to the loss of chlorine (Ar-H). Why is protodehalogenation occurring, and how do I stop it? Causality: Protodehalogenation is the reduction of the C-Cl bond to a C-H bond. In chloropyridazines, the highly electronegative nitrogen atoms accelerate the initial oxidative addition of Pd(0) to the C-Cl bond. However, if the subsequent transmetalation step is slow, the resulting Pd(II)-aryl intermediate has a prolonged lifetime [1]. During this delay, the intermediate can undergo β -hydride elimination (if using alcohol solvents like ethanol) or abstract a proton from trace acidic impurities or water [2]. Strong bases like KOtBu can also exacerbate this pathway[3]. Resolution:

  • Accelerate Transmetalation: Switch to highly active, electron-rich Buchwald ligands (e.g., SPhos, XPhos, or RuPhos) which sterically promote the transmetalation step and stabilize the Pd center [2].

  • Eliminate Hydride Sources: Avoid primary or secondary alcohol solvents. Switch to anhydrous aprotic solvents like Toluene or 1,4-Dioxane.

  • Base Selection: Avoid alkoxide bases; use mild inorganic bases like K3​PO4​ .

Q2: I am observing a byproduct where my chlorine has been replaced by a methoxy/ethoxy or hydroxy group. What is driving this? Causality: The pyridazine ring is profoundly electron-deficient due to the inductive and resonance withdrawing effects of the adjacent nitrogen atoms. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C-Cl position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. If you use nucleophilic bases (e.g., NaOH, NaOtBu) or protic solvents (MeOH, EtOH) under basic conditions, they will attack the C-Cl bond and displace the chloride before the palladium catalyst can perform oxidative addition. Resolution: Strictly avoid nucleophilic solvents and bases. Transition to a biphasic system using Toluene/Water with K3​PO4​ or K2​CO3​ , or run fully anhydrous with Cs2​CO3​ in 1,4-Dioxane.

ReactionPathways SM Chloropyridazine + Boronic Acid PdCycle Pd(0) Oxidative Addition (Desired Pathway) SM->PdCycle Active Ligand SNArPath Nucleophilic Attack (Off-Cycle Pathway) SM->SNArPath Strong Base/ROH Poison N-Coordination to Pd (Catalyst Poisoning) SM->Poison Unhindered Pd Product Suzuki Product PdCycle->Product Transmetalation Ether Alkoxy/Hydroxy Pyridazine SNArPath->Ether -Cl DeadPd Inactive Pd Black Poison->DeadPd Aggregation

Caption: Mechanistic divergence in chloropyridazine couplings showing SNAr and catalyst poisoning pathways.

Q3: The reaction stalls at 30% conversion, and I see a black precipitate forming. What is happening to the catalyst? Causality: Catalyst poisoning. The lone pairs on the pyridazine nitrogens are strong Lewis bases that can outcompete your phosphine ligands for palladium coordination[1]. This forms stable, off-cycle inactive Pd species that eventually aggregate into insoluble palladium black [5]. Furthermore, stalled catalytic cycles allow the boronic acid to undergo oxidative homocoupling (forming Ar-Ar dimers), especially if trace oxygen is present [2]. Resolution: Use bulky ligands (like SPhos) that create a steric shield around the palladium, preventing the pyridazine nitrogens from coordinating. Implement strict freeze-pump-thaw degassing to eliminate oxygen and prevent boronic acid homocoupling.

Section 3: Quantitative Optimization Matrix

The following table summarizes the empirical impact of different reaction parameters on the yield and side-reaction profile of chloropyridazine Suzuki couplings.

Catalyst SystemSolvent SystemBaseTarget YieldMajor Side ReactionCatalyst Poisoning
Pd(PPh3​)4​ (5 mol%)EtOH / H2​O NaOtBu < 15%SNAr (Ethoxy adduct)Moderate
Pd(dppf)Cl2​ (5 mol%)1,4-Dioxane / H2​O K2​CO3​ 40 - 50%ProtodehalogenationHigh (Pd black observed)
Pd(OAc)2​
  • SPhos
Toluene / H2​O K3​PO4​ 85 - 95%NoneLow
Ni(cod)2​
  • ProPhos
  • 2-MeTHF / H2​O K3​PO4​ 70 - 80%HomocouplingLow

    Section 4: Self-Validating Protocol for Difficult Chloropyridazines

    To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.

    Reagents:

    • Chloropyridazine (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd)

    • SPhos (10 mol%)

    • Anhydrous K3​PO4​ (2.0 equiv)

    • Toluene (0.2 M)

    Step-by-Step Methodology:

    • System Preparation & Validation: Add the chloropyridazine, arylboronic acid, and K3​PO4​ to a Schlenk flask.

      • Validation Checkpoint 1: Perform a Karl Fischer titration on the Toluene solvent. Moisture must be < 50 ppm to prevent hydrolytic deborylation of the boronic acid.

    • Degassing: Add the Toluene to the flask. Perform three consecutive freeze-pump-thaw cycles.

      • Validation Checkpoint 2: Backfill with ultra-pure Argon. The absence of bubbling during the final thaw confirms an oxygen-free environment, which is critical to preventing boronic acid homocoupling [2].

    • Catalyst Activation: In an argon-filled glovebox, pre-mix Pd2​(dba)3​ and SPhos in 1 mL of degassed Toluene. Stir for 10 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L2​Pd(0) species.

    • Reaction Execution: Inject the active catalyst solution into the main reaction flask. Heat to 90 °C.

      • Validation Checkpoint 3 (In-Process Control): At exactly 1 hour, withdraw a 50 µL aliquot under positive Argon pressure. Quench with 500 µL of Acetonitrile and analyze via LC-MS.

        • If Target Mass > 50%: Proceed with heating.

        • If Ar-H (Protodehalogenation) > 10%: The transmetalation is failing. Verify the solubility of the boronic acid; consider adding 5% volume of degassed water to dissolve the phosphate base and accelerate transmetalation.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure. Purify via flash chromatography.

    References

    • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - National Institutes of Health (NIH) / PMC URL:[Link]

    • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ACS Organometallics URL:[Link]

    • Supplementary Information: SNAr Side Reactions - DOI.org URL:[Link]

    • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - ChemRxiv URL: [Link]

    Optimization

    Technical Support Center: Preventing Homo-Coupling in Pyridazine Synthesis

    Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homo-coupli...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homo-coupling during the synthesis of functionalized pyridazines. The following information is curated to provide both mechanistic understanding and practical, field-proven solutions to challenges encountered in the laboratory.

    Frequently Asked Questions (FAQs)

    Q1: What is homo-coupling in the context of pyridazine synthesis, and why is it a problem?

    A1: Homo-coupling is a common side reaction where two identical molecules of a starting material couple with each other instead of with the intended reaction partner.[1] In pyridazine synthesis, particularly during cross-coupling reactions like the Suzuki-Miyaura coupling, this can manifest in two primary ways: the formation of a bipyridazine from a halopyridazine, or the creation of a symmetrical biaryl from a pyridazine-boronic acid/ester.[1] This unwanted reaction consumes valuable starting materials, leading to a reduced yield of the desired pyridazine derivative and complicating the purification process due to the formation of byproducts with similar properties to the target molecule.[1]

    Q2: What are the primary mechanistic pathways that lead to boronic acid homo-coupling in Suzuki-Miyaura reactions involving pyridazines?

    A2: While several mechanisms can contribute to homo-coupling, a prevalent pathway involves the presence of oxygen.[2][3] A palladium(0) species can react with oxygen to form a palladium(II) peroxo complex, which then facilitates the oxidative homo-coupling of the boronic acid.[3] Another potential mechanism, especially with electron-deficient arylboronic acids, involves a rare protonolysis/second transmetalation event.[4] It is also important to consider that the instability of the boronic acid itself can lead to degradation and subsequent homo-coupling.[1]

    Q3: How does the electronic nature of the pyridazine ring influence cross-coupling reactions and the tendency for homo-coupling?

    A3: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms.[1][5] This electronic characteristic can be advantageous for the oxidative addition of the palladium catalyst to a carbon-halogen bond on the pyridazine ring, which is often the rate-limiting step in the catalytic cycle.[1][5] However, the nitrogen atoms can also coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1] The propensity for homo-coupling is influenced by a delicate balance of the rates of oxidative addition, transmetalation, and reductive elimination within the catalytic cycle.[1]

    Troubleshooting Guide: Minimizing Homo-Coupling

    This section provides solutions to specific issues you may encounter during your pyridazine synthesis experiments.

    Issue 1: Significant formation of homo-coupled byproduct from your boronic acid/ester in a Suzuki-Miyaura coupling.

    This is one of the most common challenges. The table below outlines potential causes and actionable solutions.

    Possible Cause Troubleshooting & Optimization Steps
    Oxygen Presence Rigorously degas all solvents and reagents. This is a critical step to prevent oxygen-mediated homo-coupling.[6] Common methods include sparging with an inert gas (argon or nitrogen) for at least 30 minutes or using three freeze-pump-thaw cycles.[1][6] Ensure the reaction is set up and runs under a positive pressure of an inert atmosphere.[2]
    Boronic Acid Instability Use freshly prepared boronic acids. Boronic acids can degrade over time, leading to an increase in homo-coupling.[1] Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which are less prone to degradation.[1]
    High Concentration of Boronic Acid Employ a slow addition of the boronic acid or its ester to the reaction mixture using a syringe pump.[1][6] Maintaining a low instantaneous concentration of the boronic acid reagent can suppress the rate of its homo-coupling.[1][6]
    Suboptimal Ligand Choice Use bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and other biaryl phosphines can accelerate the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homo-coupling.[4][6]
    Inefficient Base or Solvent System Optimize the base and solvent. The choice of base is critical for efficient transmetalation.[7] Aprotic solvents like 1,4-dioxane, toluene, or DMF are commonly used.[1][6] While some water is often necessary to dissolve the base, excessive amounts can promote homo-coupling.[6]
    Reaction Temperature Lower the reaction temperature. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress side reactions like homo-coupling, which may be more sensitive to higher temperatures.[6]

    Experimental Protocols

    Here are detailed, step-by-step methodologies for key experiments aimed at minimizing homo-coupling.

    Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homo-Coupling

    This protocol incorporates several best practices to suppress the formation of homo-coupled byproducts.

    1. Reagent and Solvent Preparation:

    • Ensure the halopyridazine, boronic acid pinacol ester, palladium catalyst, ligand, and base are of high purity and are dry.[1]

    • Use anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene).[1] Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes or by performing three freeze-pump-thaw cycles.[1][6]

    2. Reaction Setup (under an inert atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).[1][4]

    • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[4]

    3. Reaction Execution:

    • Add the degassed solvent via syringe.

    • If using a less stable boronic acid, dissolve it in a small amount of degassed solvent and add it to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[6]

    • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C).[6]

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[1]

    4. Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to separate the desired product from any homo-coupled byproducts.[1] For pyridine-containing compounds, adding a small amount of triethylamine to the eluent can help prevent tailing on the silica gel column.[8]

    Visualizations

    Diagram 1: Troubleshooting Workflow for Homo-Coupling

    G start High Homo-Coupling Observed check_reagents Check Reagent Purity & Stability start->check_reagents degas Improve Degassing Protocol check_reagents->degas Reagents OK purify Purification check_reagents->purify Impure Reagents Identified slow_add Implement Slow Addition of Boronic Acid degas->slow_add Still High degas->purify Improved optimize_ligand Screen Bulky, Electron-Rich Ligands slow_add->optimize_ligand Still High slow_add->purify Improved optimize_conditions Optimize Base, Solvent, & Temperature optimize_ligand->optimize_conditions Still High optimize_ligand->purify Improved optimize_conditions->purify Improved end Desired Product with Minimal Impurity purify->end

    Caption: A flowchart for systematically troubleshooting and minimizing homo-coupling in pyridazine synthesis.

    Diagram 2: Key Factors Influencing Homo-Coupling

    G center Homo-Coupling reagent_purity Reagent Purity center->reagent_purity oxygen Oxygen center->oxygen concentration Boronic Acid Concentration center->concentration ligand Ligand Choice center->ligand base_solvent Base & Solvent center->base_solvent temperature Temperature center->temperature

    Caption: A diagram illustrating the key experimental factors that can influence the extent of homo-coupling.

    References

    • The Journal of Organic Chemistry. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

    • Cross-Coupling Reactions Guide. [Link]

    • Royal Society of Chemistry. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. [Link]

    • ACS Publications. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. [Link]

    • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

    • ACS Publications. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]

    • The Journal of Organic Chemistry. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

    • ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

    • National Institutes of Health. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

    • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

    • The Journal of Organic Chemistry. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

    • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

    • National Institutes of Health. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. [Link]

    • Organic Letters. A Novel and Convenient Protocol for Synthesis of Pyridazines. [Link]

    • OUCI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

    • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

    • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

    • Organic Letters. Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. [Link]

    • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

    • Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

    • National Institutes of Health. Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. [Link]

    • National Institutes of Health. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

    • MDPI. Molecules, Volume 24, Issue 14 (July-2 2019). [Link]

    • Northwestern University. Synthesis, Characterization, and Preliminary Host-Guest Binding Studies of Porphyrinic Molecular Squares Featuring fac-Tricarbon. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Nucleophilic Substitution on the Pyridazine Ring

    Welcome to the technical support center for nucleophilic substitution reactions on the pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working w...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for nucleophilic substitution reactions on the pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile, electron-deficient heterocycle. Here, we address common experimental challenges through a series of in-depth FAQs and troubleshooting guides, grounded in mechanistic principles and practical laboratory experience.

    Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

    This section covers the fundamental principles governing the reactivity of the pyridazine ring, which are essential for effective troubleshooting.

    Question 1: Why is the pyridazine ring so susceptible to nucleophilic substitution?

    The pyridazine ring, a 1,2-diazine, is a π-deficient heteroaromatic system. The two adjacent, electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly lowering the electron density at the ring's carbon atoms.[1][2] This inherent electron deficiency makes the ring highly activated towards attack by nucleophiles. Unlike pyridine or pyrimidine, every carbon atom in the pyridazine nucleus is considered "activated" for nucleophilic attack due to its proximity to a nitrogen atom, making nucleophilic substitution a primary method for its functionalization.[3]

    Question 2: What is the typical mechanism for nucleophilic substitution on a halopyridazine?

    The reaction almost always proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process:

    • Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

    • Elimination: The leaving group departs, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.

    The initial addition of the nucleophile is typically the rate-determining step. The stability of the Meisenheimer complex is therefore crucial for the reaction to proceed efficiently.[4][5]

    Caption: General SNAr mechanism on a halopyridazine.

    Question 3: Which positions on the pyridazine ring are most reactive to nucleophiles?

    In an unsubstituted pyridazine ring, nucleophilic attack is preferred at the C4 and C5 positions.[3] This contrasts with pyridine, where C2 and C4 are the primary sites of attack.[6] However, in most practical applications for drug development, the reaction is an SNAr on a substrate that already contains a leaving group (like a halogen). In these cases, the nucleophile will attack the carbon atom to which the leaving group is attached. The inherent reactivity of that position is further modulated by any other substituents on the ring.

    Part 2: Troubleshooting Guide: Low or No Reaction Yield

    This is the most common issue faced by researchers. A systematic approach is key to identifying and solving the problem.

    Troubleshooting_Workflow start Problem: Low/No Yield q1 Is the ring sufficiently activated? start->q1 q2 Is the leaving group adequate? q1->q2 Yes sol1 Solution: - Add Electron-Withdrawing Group (EWG) - Use N-oxide form - Use a Lewis acid catalyst q1->sol1 No q3 Is the nucleophile strong enough? q2->q3 Yes sol2 Solution: - Switch to a better leaving group (e.g., Cl -> F) - Convert OH to -OTf q2->sol2 No q4 Are reaction conditions optimal? q3->q4 Yes sol3 Solution: - Use a stronger nucleophile - Increase nucleophile concentration - Use a stronger, non-nucleophilic base q3->sol3 No sol4 Solution: - Increase temperature (conventional or MW) - Switch to a polar aprotic solvent (DMF, DMSO) - Ensure anhydrous conditions q4->sol4 No end Successful Reaction q4->end Yes

    Caption: Decision workflow for troubleshooting low-yield reactions.

    Question 4: My reaction with a chloropyridazine and an amine is sluggish. How can I improve it?

    Causality: A sluggish reaction points to a high activation energy for the rate-determining step. This can be due to poor ring activation, a suboptimal leaving group, a weak nucleophile, or inadequate reaction conditions.

    Troubleshooting Steps:

    • Assess the Leaving Group: The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[5] Chlorine is a moderate leaving group. If your substrate is not highly activated, chlorine may not be sufficiently labile.

      • Solution: If possible, synthesize the fluoro-pyridazine analogue. The highly electronegative fluorine atom significantly activates the attached carbon towards nucleophilic attack.

    • Evaluate Reaction Temperature: Many SNAr reactions on pyridazines require elevated temperatures to proceed at a reasonable rate.

      • Solution: Increase the reaction temperature. If conventional heating is insufficient or leads to degradation, consider using microwave irradiation. Microwave heating can dramatically reduce reaction times by efficiently heating the polar solvent and reactants.[1][7]

    • Check Your Solvent: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.

      • Solution: Switch to a polar, aprotic solvent like DMF, DMSO, or NMP. These solvents are excellent at solvating cations while leaving the anion (your nucleophile) relatively free and reactive. Protic solvents like ethanol can form hydrogen bonds with the nucleophile, reducing its reactivity.[8]

    • Consider Lewis Acid Catalysis: A Lewis acid can coordinate to one of the ring nitrogens, further withdrawing electron density from the ring and making it more electrophilic.

      • Solution: Add a Lewis acid like ZnCl₂ or Sc(OTf)₃ to the reaction mixture. This can activate the pyridazine ring towards attack by even weaker nucleophiles.[7][9]

    Table 1: Common Solvents and Temperature Ranges for Pyridazine SNAr
    SolventTypeBoiling Point (°C)Typical Temp. Range (°C)Comments
    DMF Polar Aprotic15380 - 150Excellent for dissolving a wide range of reactants; hygroscopic.
    DMSO Polar Aprotic189100 - 180Higher boiling point than DMF; can be difficult to remove.
    Acetonitrile Polar Aprotic82Reflux (82)Lower boiling point, suitable for more reactive substrates.[10]
    Dioxane Nonpolar Aprotic101Reflux (101)Useful for specific applications, less common for general SNAr.
    Ethanol Polar Protic78Reflux (78)Can act as a nucleophile itself; reduces nucleophilicity of amines/alkoxides.
    Part 3: Managing Regioselectivity and Side Reactions
    Question 5: I have a pyridazine with two different leaving groups (e.g., 3-chloro-6-fluoropyridazine). How can I achieve selective substitution at one position?

    Causality: Regioselectivity is governed by the relative lability of the leaving groups. As noted, fluorine is a much better leaving group than chlorine in SNAr reactions because of its superior ability to activate the carbon to which it is attached through its strong electron-withdrawing inductive effect.

    Solution:

    • To substitute the fluorine: Use a slight excess (1.0-1.2 equivalents) of the nucleophile at a low to moderate temperature (e.g., 0 °C to room temperature). The reaction will overwhelmingly occur at the more activated C-F bond.

    • To substitute the chlorine: This is more challenging. One strategy is to first replace the fluorine with a less reactive group or a group that can be removed later. A more direct but often lower-yielding approach is to use a very sterically hindered nucleophile that may favor the less-hindered position (if applicable) or to use specific catalysts that might alter the intrinsic reactivity, though this is substrate-dependent. In most cases, sequential substitution starting at the C-F bond is the most reliable method.

    Question 6: My reaction is producing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?

    Causality: Tarry byproducts are often the result of polymerization, decomposition of the starting material or product under harsh conditions, or unwanted side reactions. The electron-deficient pyridazine ring can be susceptible to decomposition, especially at high temperatures in the presence of strong bases or nucleophiles.[1]

    Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

    • Use a Milder Base: If a base is required to deprotonate your nucleophile (e.g., an alcohol or thiol), use the mildest base that is effective. For example, switch from NaH to a carbonate base like K₂CO₃ or an organic base like DBU or DIPEA.[10]

    • Degas the Solvent: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Oxygen can sometimes lead to oxidative side reactions that produce colored impurities.

    • Check Nucleophile Stability: Ensure your nucleophile is stable under the reaction conditions. Some nucleophiles can decompose or self-condense at high temperatures.

    Part 4: Experimental Protocols
    Protocol 1: General Procedure for SNAr of a Dichloropyridazine with a Secondary Amine

    This protocol provides a robust starting point for the mono-substitution of 3,6-dichloropyridazine with a typical secondary amine like morpholine.

    Materials:

    • 3,6-Dichloropyridazine (1.0 eq)

    • Morpholine (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Brine

    Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine and potassium carbonate.

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the dichloropyridazine.

    • Add morpholine dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-chloro-6-morpholinopyridazine.

    References
    • Product Class 8: Pyridazines. Science of Synthesis, Thieme. ()

    • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. ()

    • Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). ResearchGate. ()

    • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. ()

    • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. ()

    • Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. Journal of Organic Chemistry. ()

    • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. ()

    • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem. ()

    • Exploring γ-Nitroketones as 1,4-Dicarbonyl Precursors for Annulation to Pyridazines through Interrupted Nef Reaction. Organic Letters. ()

    • Examination of Pyridazine as a Possible Scaffold for Nucleophilic Catalysis. The Journal of Organic Chemistry. ()

    • A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. ()

    • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem. ()

    • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem. ()

    • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one. BenchChem. ()

    • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing. ()

    • Recent advances in heterolytic nucleofugal leaving groups. PMC - NIH. ()

    • New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate. ()

    • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. ()

    • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. ()

    • Nucleophilic Substitution at the Pyridazine Ring Carbons. III. Alkoxide Exchange. The Journal of Organic Chemistry. ()

    • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. ResearchGate. ()

    • Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. ()

    • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. ()

    • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. ()

    • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. ()

    • Nucleophilic Substitution at the Pyridazine Ring Carbons. III. Alkoxide Exchange. American Chemical Society. ()

    Sources

    Optimization

    Technical Support Center: Troubleshooting 6-Chloropyridazin-3-amine Synthesis

    Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that synthesizing 6-chloropyridazin-3-amine (also known as 3-amino-6-chloropyridazine) via the amination of 3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that synthesizing 6-chloropyridazin-3-amine (also known as 3-amino-6-chloropyridazine) via the amination of 3,6-dichloropyridazine is a foundational step in building complex heterocyclic scaffolds.

    While this nucleophilic aromatic substitution (SNAr) appears straightforward on paper, the reality of kinetic versus thermodynamic control often leads to suboptimal yields. This guide deconstructs the causality behind common failures—such as over-amination and hydrolysis—and provides a self-validating framework to ensure reproducible, high-yield outcomes.

    Mechanistic Workflow & Competing Pathways

    To troubleshoot effectively, we must first understand the competing reaction pathways. 3,6-Dichloropyridazine has two identical electrophilic sites. The addition of the first amino group significantly deactivates the ring via resonance electron donation (+M effect), creating a kinetic window to isolate the mono-aminated product. If reaction parameters exceed this kinetic window, side reactions dominate.

    G SM 3,6-Dichloropyridazine (Highly Electrophilic) NH3 Aqueous NH3 (3-4 eq) 100-110°C, Sealed Vessel SM->NH3 H2O Depleted NH3 Gas Water acts as Nucleophile SM->H2O Desired 6-Chloropyridazin-3-amine (Desired Product) NH3->Desired ExcessNH3 Excess NH3 / >120°C Over-Amination Desired->ExcessNH3 Diamin Pyridazine-3,6-diamine (Di-aminated Byproduct) ExcessNH3->Diamin Hydrolysis 6-Chloropyridazin-3-ol (Hydrolysis Byproduct) H2O->Hydrolysis

    Reaction pathways and competing side reactions in 6-chloropyridazin-3-amine synthesis.

    Validated Experimental Protocol (SOP)

    This step-by-step methodology is designed as a self-validating system , ensuring that each phase of the reaction is verified before proceeding.

    Step 1: Reaction Setup & Stoichiometry Control In a stainless steel pressure vessel (bomb flask) or heavy-walled sealed tube, suspend 3,6-dichloropyridazine (1.0 equiv) in a strictly controlled excess of aqueous concentrated ammonium hydroxide (28-30% NH3, 3.0 to 4.0 equiv) 1.

    • Causality: A sealed vessel is mandatory. Ammonia is a gas at the required reaction temperature; an open-flask reflux will result in rapid ammonia loss, stalling the reaction and promoting hydrolysis 2.

    Step 2: Thermal Activation & Kinetic Control Seal the vessel hermetically and heat the mixture to 100–110 °C for 9 to 12 hours.

    • Causality: Temperatures below 80 °C lead to sluggish conversion. Temperatures exceeding 120 °C, or prolonged heating beyond 12 hours, provide enough thermal energy to overcome the deactivation of the mono-aminated ring, leading to the di-aminated byproduct.

    Step 3: In-Process Monitoring (Self-Validation Checkpoint) Cool the vessel completely to room temperature before opening. Monitor the reaction via TLC (eluent: 50% Ethyl Acetate in Hexanes).

    • Validation: The starting material (Rf ~0.7) must be completely consumed. You should observe a highly polar, UV-active spot corresponding to 6-chloropyridazin-3-amine (Rf ~0.2). If the starting material persists, do not proceed to workup.

    Step 4: Workup and Isolation Cool the reaction mixture to 0 °C for 1 hour to maximize crystallization. Filter the resulting precipitate and wash the filter cake only with ice-cold water (2 × 15 mL). Dry under vacuum to afford the product as a pale-yellow solid.

    • Causality: The product has significant hydrogen-bonding capacity. Washing with room-temperature water or excessive volumes will dissolve the product, washing your yield into the filtrate.

    Quantitative Yield Analysis

    The following table summarizes expected yields and primary impurity profiles based on variations in reaction parameters, derived from authoritative literature standards.

    Reaction ConditionTemp (°C)TimeAmmonia SourceTypical YieldPrimary Impurity Profile
    Standard Sealed Bomb 110 °C12 hAq. NH₄OH (28%)80.8%Minor hydrolysis (<5%) 1
    Sealed Flask 100 °C9 hAq. NH₄OH (28%)75.0%Unreacted SM (~5%) 2
    Autoclave 100 °C6 hLiquid Ammonia~80.0%Minimal impurities
    Microwave Reactor 120 °C10 minAq. NH₄OH (28%)>85.0%Clean profile

    Troubleshooting Guide

    Issue 1: Low Yield due to Over-Amination

    Symptom: TLC shows a baseline spot in standard normal-phase eluents. Mass spectrometry reveals a dominant [M+H]⁺ peak at m/z 111 instead of the desired 130. Causality: The SNAr of the first chlorine atom is fast. While the resulting 6-chloropyridazin-3-amine is deactivated, excessive equivalents of ammonia combined with high temperatures (>120 °C) provide the activation energy required to force the second SNAr reaction, yielding pyridazine-3,6-diamine. Resolution:

    • Strictly limit the ammonia stoichiometry to 3.0 - 4.0 equivalents.

    • Cap the reaction temperature at 110 °C.

    • Quench the reaction strictly at the 12-hour mark. Do not leave the reaction heating unmonitored overnight.

    Issue 2: Significant Formation of 6-Chloropyridazin-3-ol (Hydrolysis)

    Symptom: Yield is low, and an acidic, highly polar byproduct is isolated from the aqueous phase. Causality: When using aqueous ammonium hydroxide, water acts as a competing nucleophile. If the ammonia gas escapes due to a poorly sealed vessel, the effective concentration of NH3 drops drastically. This allows H2O or OH⁻ to attack the highly electrophilic carbon, yielding the hydroxylated byproduct. Resolution:

    • Ensure the pressure vessel (SS bomb) is hermetically sealed. Inspect O-rings and Teflon seals before use.

    • Alternative: Use a methanolic ammonia solution (7N NH3 in MeOH) to eliminate water entirely from the system, effectively shutting down the hydrolytic pathway.

    Issue 3: Incomplete Conversion (High Recovery of Starting Material)

    Symptom: TLC indicates a strong spot for 3,6-dichloropyridazine after 12 hours of heating. Causality: The internal temperature of the reaction mixture never reached the activation energy threshold (~90-100 °C required for an optimal rate), or the ammonia concentration was too low from the start. Resolution:

    • Verify the concentration of the aqueous ammonia stock. Old bottles of ammonium hydroxide lose NH3 gas over time, reducing their effective molarity. Always use a fresh bottle for this synthesis.

    • Use an internal temperature probe if possible, or increase the external bath temperature slightly to account for poor heat transfer through thick-walled pressure vessels.

    Issue 4: Product Loss During Workup

    Symptom: Reaction conversion is high (verified by TLC), but the isolated solid yield is <50%. Causality: 6-Chloropyridazin-3-amine has significant hydrogen-bonding capacity and is moderately soluble in water, especially at room temperature. Resolution:

    • Chill the reaction mixture to 0–5 °C for at least 1 hour before filtration to force precipitation.

    • Wash the filter cake only with minimal volumes of ice-cold water.

    • If the product remains in the aqueous filtrate, extract the aqueous layer with a polar organic solvent mixture, such as 10% isopropanol in dichloromethane (DCM).

    Frequently Asked Questions (FAQs)

    Q: Can I use palladium catalysis (Buchwald-Hartwig) instead of SNAr for this amination? A: While possible, it is economically and practically inefficient. The SNAr approach on 3,6-dichloropyridazine is highly effective because the pyridazine ring is electron-deficient and primed for nucleophilic attack. Using expensive Pd catalysts for the first amination introduces unnecessary cost and risks transition metal contamination, which can complicate downstream cross-coupling reactions 3.

    Q: How do I purify 6-chloropyridazin-3-amine if it is contaminated with the di-amine byproduct? A: The di-amine is significantly more polar. Standard silica gel column chromatography using a gradient of Dichloromethane to 5-10% Methanol in Dichloromethane will effectively separate the mono-aminated product from the di-aminated baseline impurities 2. Alternatively, recrystallization from hot ethyl acetate/hexanes can enrich the desired product.

    Q: Is microwave irradiation a viable scale-up alternative? A: Microwave synthesis is excellent for rapid optimization (e.g., 120 °C for 10 minutes yields excellent results) 4. However, for scale-up (>100g), continuous flow reactors or standard batch pressure vessels are preferred due to the penetration depth limitations of standard microwave reactors.

    References

    • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. 1

    • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem. 2

    • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine. ResearchGate. 4

    • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Korea Science. 5

    • Enabling Synthesis of Triple Reuptake Inhibitor (+)-BMS-820836, a Potential Therapeutic Agent for the Treatment of Depression. ACS Publications. 3

    Sources

    Troubleshooting

    Technical Support Center: Purification of Pyridazine Derivatives by Column Chromatography

    Welcome to the technical support center for the chromatographic purification of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the chromatographic purification of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique N-heterocyclic compounds. Pyridazines, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms, possess distinct physicochemical properties that require specialized purification strategies.[1][2] Their inherent polarity and basicity often lead to problematic interactions with standard stationary phases, necessitating a nuanced and informed approach to column chromatography.

    This document moves beyond simple protocols to provide in-depth, evidence-based troubleshooting guides and foundational knowledge to empower you to design robust and effective purification methods.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses the most frequent and frustrating issues encountered during the column chromatography of pyridazine derivatives. Each answer delves into the root cause of the problem and provides a systematic, actionable solution.

    Question 1: My pyridazine derivative is streaking badly or showing significant peak tailing on a silica gel column. What is causing this and how can I achieve a sharp, symmetrical peak?

    Answer: Peak tailing is the most common issue when purifying basic compounds like pyridazine derivatives on standard silica gel.[3] The primary cause is a strong, non-ideal interaction between the basic nitrogen atoms of your compound and acidic residual silanol groups (Si-OH) on the silica surface.[3] This creates a secondary retention mechanism, where some molecules of your compound are retained more strongly than others, leading to a "tail" on the back end of the elution peak.

    To resolve this, you must mitigate the silanol interactions. Here’s a systematic approach:

    • Introduce a Competing Base: The most effective strategy is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the standard choice. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridazine derivative.[3]

      • Protocol: Start by adding 0.5-1% TEA (v/v) to your pre-determined mobile phase (e.g., Hexane/Ethyl Acetate). You can increase this to 2-3% for very basic compounds.[4]

    • Change the Stationary Phase: If adding a modifier is insufficient or undesirable, consider a different stationary phase.

      • Deactivated Silica: Use a modern, high-purity "Type B" silica gel or an end-capped silica column. These have a much lower concentration of active silanol sites.[3]

      • Alumina: Neutral or basic alumina can be an excellent alternative to silica for basic compounds, as it lacks the acidic silanol groups that cause tailing.

    • Check for Overload: Injecting too much sample can saturate the stationary phase, which can also lead to peak distortion and tailing.[3] If you suspect this, try diluting your sample and injecting a smaller volume. If the peak shape improves, column overload was a contributing factor.

    Question 2: I have extremely low or zero recovery of my compound. It seems to be irreversibly stuck at the top of the silica column. What happened?

    Answer: This is a critical issue that points to either irreversible adsorption or on-column decomposition. The same acidic silanol groups that cause peak tailing can, in some cases, bind so strongly to pyridazine derivatives that the compound cannot be eluted.[5] Furthermore, the acidic nature of the silica surface can catalyze the decomposition of sensitive compounds.[5][6]

    Before attempting another column, you must diagnose the problem:

    Experimental Protocol: 2D-TLC Stability Test

    This test will determine if your compound is stable on the silica stationary phase.[3]

    • Spotting: Take a square TLC plate. In the bottom-left corner (about 1 cm from each edge), spot your crude sample mixture.

    • First Development: Develop the plate in a suitable solvent system.

    • Drying & Rotation: Remove the plate from the chamber and dry it completely with a gentle stream of air or nitrogen. Rotate the plate 90 degrees counter-clockwise, so the lane of separated spots is now on the bottom edge.

    • Second Development: Develop the plate again in the exact same solvent system.

    • Analysis:

      • Stable Compound: If your compound is stable, all spots will appear on a 45-degree diagonal line from the origin.

      • Unstable Compound: If you see new spots that are off the diagonal, it indicates your compound has decomposed on the silica plate.[5] This is a strong indicator that it will also decompose on a silica column.

    Solutions Based on 2D-TLC Results:

    • If Decomposition is Observed: DO NOT use a standard silica gel column. Switch to a more inert stationary phase like neutral alumina or consider a polymer-based column.[3]

    • If No Decomposition is Observed: The issue is likely irreversible adsorption. Add a competing base like triethylamine (1-3%) to your mobile phase to help elute the compound.[3] You may also consider using a more polar solvent system.

    Question 3: My target compound is co-eluting with an impurity. How can I improve the separation and achieve baseline resolution?

    Answer: Achieving good separation (resolution) depends on exploiting differences in the physicochemical properties of your target compound and the impurity. If they are co-eluting, your current chromatographic system is not differentiating between them effectively.

    Troubleshooting Workflow for Poor Resolution

    Start Problem: Co-elution of Target and Impurity TLC Step 1: Re-optimize Mobile Phase using TLC Start->TLC Is the separation (ΔRf) poor on TLC? Solvent Try Different Solvent Classes (e.g., DCM/MeOH, Toluene/Acetone) TLC->Solvent Yes, ΔRf < 0.2 Gradient Implement a Shallow Gradient Elution TLC->Gradient Yes, but some separation is visible Stationary Step 2: Change Stationary Phase for Alternative Selectivity TLC->Stationary No, TLC looks good but column fails (possible scale-up issue) Solvent->Stationary Gradient->Stationary Alumina Switch from Silica to Alumina (or vice versa) Stationary->Alumina RP Switch from Normal Phase (Silica) to Reversed-Phase (C18) Stationary->RP End Resolution Achieved Alumina->End RP->End

    Sources

    Optimization

    Technical Support Center: Advanced Recrystallization Techniques for Substituted Pyridazines

    Welcome to the Technical Support Center for the isolation and purification of substituted pyridazines. As a Senior Application Scientist, I have designed this guide to address the unique crystallization challenges presen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation and purification of substituted pyridazines. As a Senior Application Scientist, I have designed this guide to address the unique crystallization challenges presented by 1,2-diazines. Due to their high polarity, basicity, and propensity for complex hydrogen-bonding networks, pyridazines frequently resist standard crystallization, instead forming metastable oils or unpredictable polymorphs.

    This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind liquid-liquid phase separation (oiling out) and the control of polymorphism.

    Frequently Asked Questions (FAQs): Fundamental Principles

    Q: Why does my substituted pyridazine derivative frequently "oil out" instead of forming crystals during cooling crystallization? A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than nucleating as a solid. Thermodynamically, this is driven by spinodal decomposition, where separation proceeds without any thermodynamic barrier[1]. For substituted pyridazines, this is often exacerbated by their high solubility in polar organic solvents at elevated temperatures, which significantly reduces the maximum achievable supersaturation[2]. When the crystallization temperature is close to the compound's melting point, the metastable oil phase becomes energetically favored over the crystalline lattice[2].

    Q: How do I select an appropriate solvent system to prevent LLPS and encourage nucleation? A: The crystalline solubility of the pyridazine is the determinant factor. Solvents in which the drug exhibits excessively high solubility are typically associated with high oiling-out risks[2]. Pyridazines act as strong hydrogen-bond acceptors (and donors, if substituted). You must select a solvent system that balances solubility and supersaturation. Often, a binary solvent-antisolvent system (e.g., Dichloromethane/Hexane) is required to force precipitation[3]. Conversely, pyridazinones show excellent recovery (>95%) when recrystallized from optimized basic aqueous solutions or polar/non-polar mixtures due to their stable resonance structures[4].

    Q: I am observing batch-to-batch variations in crystal shape and melting point. What causes this? A: You are encountering polymorphism. Pyridazine derivatives are highly prone to forming multiple polymorphs and pseudo-polymorphs (solvates/hydrates) because their adjacent nitrogen atoms can participate in diverse N⋅⋅⋅H and N⋅⋅⋅N intermolecular interactions[5]. The orientation of functional groups can result in completely different hydrogen-bonding motifs—such as chains versus ring motifs—depending on whether you crystallize from ethanol or methanol[6]. Strict control over the solvent composition, cooling rate, and thermodynamic conditions is required to isolate the desired polymorph[7].

    Quantitative Data: Solvent Selection Matrix

    To facilitate rational solvent selection, the following table summarizes the physicochemical properties of common crystallization solvents and their specific utility for substituted pyridazines.

    SolventDielectric Constant (ε)H-Bond DonorH-Bond AcceptorUtility for Pyridazine Recrystallization
    Water 80.1YesYesExcellent antisolvent for highly polar pyridazines; high risk of stochastic hydrate formation[7].
    Methanol 32.7YesYesGood primary solvent; high risk of polymorphism due to strong, versatile H-bonding networks[6].
    Ethanol 24.5YesYesStandard primary solvent; balances solubility and volatility well for mixed-solvent systems[1].
    Dichloromethane 9.1NoNoExcellent primary solvent for lipophilic substituted pyridazines; pairs effectively with hexanes[3].
    Hexanes 1.9NoNoStandard antisolvent for inducing supersaturation; can induce oiling out if added too rapidly[3].

    Troubleshooting Guide: Specific Experimental Issues

    Issue: Persistent Oiling Out in Binary Solvent Systems

    • Mechanistic Cause: The antisolvent is being added too quickly, forcing the system across the binodal curve into the liquid-liquid immiscibility region before it can cross the solubility curve to induce nucleation[1].

    • Solution: Implement a seeding strategy combined with a controlled cooling rate. Introducing 1-5% w/w of large seed crystals at a slow cooling rate (e.g., 0.1 °C/min) provides a surface for secondary nucleation. This bypasses the thermodynamic barrier that leads to LLPS, allowing the system to harvest the product with high purity[1][3].

    Issue: The product is highly soluble and refuses to crystallize even at -20 °C.

    • Mechanistic Cause: The basicity of the pyridazine ring is interacting too favorably with the protic solvent, or the compound has a very low intrinsic lattice energy.

    • Solution: Perform a reactive crystallization by forming a salt. The pKa of the pyridazine conjugate acid is typically around 2.3 (higher for electron-donating substituents). Adding a stoichiometric amount of a strong acid in an aprotic solvent will instantly form a highly crystalline salt, drastically altering the solubility profile and forcing precipitation.

    Standard Operating Procedures (Protocols)

    Protocol A: Anti-Solvent Crystallization with Seeding (Mitigating LLPS)
    • Causality: This protocol avoids the spinodal decomposition region by maintaining a low, controlled supersaturation and providing a thermodynamic bypass via seed crystals[1].

    • Self-Validating System: The solution must remain clear before seeding. If it turns cloudy before seeds are added, LLPS has occurred, and the system must be reheated to a clear solution.

    • Dissolution: Dissolve the crude substituted pyridazine in the minimum volume of the primary solvent (e.g., Ethanol) at 60 °C until a clear solution is achieved.

    • Filtration: Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble impurities that could act as uncontrolled, kinetic nucleation sites.

    • Cooling & Saturation: Cool the solution slowly (0.5 °C/min) to 5 °C above the known cloud point (the temperature at which the solution becomes saturated).

    • Seeding (Validation Step): Add 2% w/w of pure pyridazine seed crystals. Validation: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

    • Antisolvent Addition: Begin adding the antisolvent (e.g., Water) dropwise via a syringe pump at a rate of 0.1 mL/min while maintaining moderate agitation[1].

    • Aging & Isolation: Once the desired solvent ratio is reached, age the slurry at 5 °C for 2 hours to maximize yield before vacuum filtration.

    Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)
    • Causality: Converts the neutral, highly soluble pyridazine into an ionic lattice, increasing the lattice energy and driving precipitation.

    • Self-Validating System: The formation of a solid precipitate immediately upon acid addition confirms successful salt formation.

    • Dissolution: Dissolve the substituted pyridazine in an aprotic solvent (e.g., Ethyl Acetate) at room temperature.

    • Acid Addition: Slowly add 1.05 equivalents of a 2M solution of HCl in diethyl ether dropwise under vigorous stirring.

    • Nucleation (Validation Step): A white precipitate should form almost immediately. Validation: If an oil forms instead of a solid, the solvent is too polar; decant the solvent, wash the oil with hexanes, and triturate until solid.

    • Isolation: Stir the resulting slurry for 1 hour at room temperature, filter under a nitrogen blanket (salts can be hygroscopic), and wash with cold ethyl acetate.

    Visualizations: Oiling Out Troubleshooting Workflow

    OilingOutWorkflow Step1 Observe Liquid-Liquid Phase Separation (Oiling Out) Decision1 Is crystallization temp near the API's melting point? Step1->Decision1 Action1 Lower crystallization temp to increase thermodynamic driving force Decision1->Action1  Yes   Decision2 Evaluate Solvent System: Is crystalline solubility too high? Decision1->Decision2  No   Success Nucleation & Crystal Growth Action1->Success Action2 Switch to solvent with lower solubility or use antisolvent Decision2->Action2  Yes   Action3 Introduce 1-5% w/w seed crystals before cloud point Decision2->Action3  No   Action2->Success Action3->Success

    Workflow for troubleshooting liquid-liquid phase separation (oiling out) in pyridazines.

    References

    • [3] Crystallization of an active pharmaceutical ingredient that oils out - National University of Singapore / Elsevier B.V.

    • [2] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications.

    • [1] An In-Line Study of Oiling Out and Crystallization - Organic Process Research & Development, ACS Publications.

    • [6] Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses - IUCr Journals.

    • [4] Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations - ACS Publications.

    • [5] ECM35: Structural formulas and crystals of the studied pyridazine-based compounds - European Crystallographic Association.

    • [7] Stochastic hydration of a high-nitrogen-content molecular compound recrystallized under pressure - IUCr Journals.

    Sources

    Troubleshooting

    Section 1: The Pyridazine Challenge (Mechanistic Causality)

    Preparative LC-MS Purification of Pyridazine Compounds: Technical Support & Troubleshooting Center Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Preparative LC-MS Purification of Pyridazine Compounds: Technical Support & Troubleshooting Center

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique chromatographic and mass spectrometric challenges associated with pyridazine derivatives. Pyridazines—six-membered, nitrogen-rich basic heterocycles—are notorious for poor retention, severe peak tailing, and complex ionization dynamics. This guide provides field-proven, self-validating workflows to transition your crude reaction mixtures into high-purity pharmaceutical intermediates using Mass-Directed Auto-Purification (MDAP).

    Why do pyridazines frequently fail on standard reversed-phase (RP) LC-MS methods?

    • Secondary Silanol Interactions: The adjacent nitrogen atoms in the pyridazine ring possess lone pairs that are highly basic. At acidic to neutral pH, these nitrogens are protonated. They interact electrostatically with ionized, unendcapped silanols (pKa ~4.5) on standard silica-based C18 stationary phases. This secondary ion-exchange interaction causes severe peak tailing and irreversible sample adsorption.

    • The Polarity Paradox: Protonated pyridazines are highly polar and often elute in the void volume under standard acidic conditions (e.g., 0.1% Formic Acid) [3].

    • Ion Suppression: While Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that fixes peak tailing, its high surface tension and gas-phase ion-pairing capabilities severely suppress Electrospray Ionization (ESI) signals, blinding the mass spectrometer and preventing fraction triggering [2].

    Section 2: LC-MS Optimization Workflow

    To achieve high-purity isolation, we must break the causality loop of tailing and ion suppression. The decision tree below outlines our standard optimization pathway for basic heterocycles.

    LCMS_Troubleshooting Start Crude Pyridazine Sample PrePrep Analytical Pre-Prep LC-MS Screening Start->PrePrep Eval Chromatographic Evaluation PrePrep->Eval HighPH Switch to High pH (0.1% NH4OH) Eval->HighPH Severe Tailing (Silanol Interaction) MixedMode Use Mixed-Mode (RP/Ion-Exchange) Eval->MixedMode Void Volume Elution (High Polarity) Prep Mass-Directed Auto-Purification (MDAP) Eval->Prep Good Retention & Peak Shape HighPH->PrePrep MixedMode->PrePrep Fraction Fraction Collection Triggered by [M+H]+ Prep->Fraction

    Decision tree for LC-MS method optimization of pyridazine compounds.

    Section 3: Quantitative Data - Mobile Phase Selection

    Selecting the right mobile phase additive is the most critical variable. The table below summarizes the quantitative impact of various additives on basic heterocycles like pyridazine.

    Mobile Phase Additive (Aqueous)Approx. pHPyridazine Retention Factor (k')Peak Asymmetry (Tf)Relative ESI+ MS SignalMechanistic Outcome
    0.1% Formic Acid (FA) 2.7< 1.0 (Void Elution)> 2.0 (Severe Tailing)100% (Baseline)Good ionization, but poor chromatography due to protonation [2].
    10 mM Ammonium Acetate 6.82.51.580%Moderate buffering; partial silanol interaction remains.
    0.1% Trifluoroacetic Acid (TFA) 2.03.51.1< 10% (Suppressed)Excellent peak shape via ion-pairing, but blinds the MS detector [2].
    0.1% Ammonium Hydroxide 10.5> 4.01.05 (Ideal)95%Deprotonates basic nitrogens, eliminating tailing while maintaining ESI+ signal [4].

    Section 4: Self-Validating Protocol for Mass-Directed Auto-Purification (MDAP)

    This protocol relies on a "Pre-Prep to Prep" scale-up methodology to ensure the target is isolated efficiently without wasting crude material [1].

    Step 1: System Suitability and Sample Preparation

    • Action: Dissolve the crude pyridazine mixture in DMSO or a DMSO/Methanol blend at a concentration of 50-100 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Validation: Inject a standard basic heterocycle (e.g., caffeine or a known pyridazine standard) to verify mass accuracy (±0.2 Da) and fraction collector timing (delay volume calibration).

    Step 2: Analytical Pre-Prep LC-MS Screening

    • Action: Inject 2-5 µL of the crude sample onto an analytical column (e.g., 4.6 x 50 mm) packed with the exact same stationary phase chemistry as your preparative column (preferably a high-pH stable hybrid C18) [1].

    • Conditions: Run a fast, generic 5-95% Acetonitrile gradient over 5 minutes using 0.1% Ammonium Hydroxide as the aqueous modifier.

    • Validation: Identify the target peak via Extracted Ion Chromatogram (XIC) for the expected [M+H]+ ion. Note the retention time (RT).

    Step 3: Gradient Focusing (Scale-Up)

    • Action: Calculate the %B (organic composition) at which the pyridazine eluted during the pre-prep run. Create a shallow, focused preparative gradient (e.g., ±5% B around the elution point over 10 minutes) [1].

    • Causality: Focused gradients maximize resolution between the target pyridazine and structurally similar synthetic byproducts (e.g., regioisomers), which is critical when scaling up to high column loads.

    Step 4: Preparative LC-MS Run

    • Action: Inject 100-500 µL of the crude sample onto the preparative column (e.g., 19 x 150 mm or 30 x 150 mm).

    • Detection: Set the single quadrupole MS to Selected Ion Monitoring (SIM) mode targeting the specific [M+H]+ of the pyridazine. Set the fraction collector to trigger only when the MS signal exceeds a predefined threshold (e.g., 1e6 counts per second).

    Step 5: Post-Purification QC

    • Action: Take a 10 µL aliquot from the collected fraction, dilute it, and re-inject it using the analytical method from Step 2.

    • Validation: Purity must be >95% by UV (254 nm) and MS. Once validated, remove the solvent via lyophilization or centrifugal evaporation.

    Section 5: Troubleshooting FAQs

    Q: Why is my pyridazine derivative exhibiting severe peak tailing on a standard C18 column even with Formic Acid? A: Formic acid (pH ~2.7) protonates the basic nitrogens on the pyridazine ring. Standard silica C18 columns contain residual silanol groups (Si-OH). Even at pH 2.7, a small fraction of these silanols remain ionized (Si-O⁻). The positively charged pyridazine undergoes secondary ion-exchange interactions with these negatively charged silanols, causing the peak to drag or tail. Solution: Switch to a high-pH mobile phase (0.1% NH4OH) using a hybrid-silica column to neutralize the pyridazine, or use a Mixed-Mode Liquid Chromatography (MMLC) column that intentionally incorporates ion-exchange mechanisms to control retention [3].

    Q: I switched to a high-pH mobile phase (pH 10.5) to improve retention. Will this neutralize my compound and kill my MS signal in positive ESI (ESI+)? A: Surprisingly, no. While the pyridazine is neutral in the bulk solution at high pH, Electrospray Ionization (ESI) is a gas-phase phenomenon. During the desolvation process in the ESI source, the droplet surface becomes highly enriched with protons (from water oxidation at the capillary tip and solvent evaporation). Basic compounds like pyridazines have high gas-phase proton affinities and will readily acquire a proton to form[M+H]+ ions, often yielding signal intensities comparable to or better than acidic conditions [4].

    Q: The mass spectrometer is not triggering fraction collection, but I clearly see a massive peak in the UV chromatogram. What happened? A: This is a classic symptom of ion suppression or incorrect mass targeting.

    • Check your additives: If you used TFA to improve peak shape, it is suppressing your ESI signal [2]. Switch to Formic Acid or Ammonium Hydroxide.

    • Check for adducts: Pyridazines can sometimes form sodium [M+Na]+ or potassium [M+K]+ adducts instead of protonated species. Check your MS scan data; if the base peak is +22 Da or +38 Da heavier than expected, update your fraction trigger mass.

    • Concentration Quenching: If the sample load is too high, the ESI droplet surface becomes saturated, leading to a non-linear MS response or signal plateau that fails to cross the trigger slope threshold.

    Q: How do I handle highly polar, low-molecular-weight pyridazines that elute in the void volume regardless of the mobile phase pH? A: If high-pH reversed-phase chromatography fails to retain the compound, you must change the stationary phase chemistry. I recommend switching to Mixed-Mode Liquid Chromatography (MMLC), which combines reversed-phase alkyl chains with embedded cation-exchange groups. This allows the highly polar, basic pyridazine to be retained via ionic interactions even in highly aqueous or highly organic mobile phases [3].

    References

    • Blom, K. F., et al. "Preparative LC−MS Purification: Improved Compound-Specific Method Optimization." ACS Publications, 2004.[Link]

    • UCL Mass Spectrometry. "HPLC solvents and mobile phase additives." UCL,[Link]

    • Abdighahroudi, M. S., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." PMC, 2020.[Link]

    • Phenomenex. "Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column." China Cloud API, [Link]

    Optimization

    Technical Support Center: Addressing Solubility Issues of Pyridazine Compounds in Biological Assays

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-containing compounds. This resource is designed to provide practical, in-depth guidance on o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-containing compounds. This resource is designed to provide practical, in-depth guidance on overcoming the solubility challenges frequently encountered with this important class of molecules in biological assays. The unique physicochemical properties of the pyridazine ring, while beneficial in drug design, can present significant hurdles in achieving the aqueous solubility required for accurate and reproducible experimental results.[1][2]

    This guide moves beyond simple protocol lists to explain the "why" behind each strategy, empowering you to make informed decisions for your specific pyridazine derivative.

    Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

    This section addresses the most common initial questions and problems researchers face when working with pyridazine compounds.

    Q1: My pyridazine compound won't dissolve in my aqueous assay buffer. What's the first thing I should try?

    A1: The immediate and most common first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

    • Why this works: Many organic compounds, including pyridazine derivatives, are significantly more soluble in non-polar or semi-polar organic solvents than in water.[3][4] By creating a high-concentration stock, you can introduce the compound into the aqueous assay medium at a final concentration where it may remain soluble, even if the final solvent concentration is very low.

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO): This is the most widely used solvent for creating stock solutions for biological assays.[5][6] It is a powerful solvent for a wide range of organic molecules and is miscible with water.[7]

      • Ethanol: Another common choice, particularly for in vivo studies where DMSO toxicity might be a concern.[2][3]

      • Methanol, Isopropanol (IPA), and other alcohols: These can also be effective, with solubility varying depending on the specific structure of your pyridazine compound.[3][4]

    • Critical Consideration: Always keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity to cells.[8] You must run a vehicle control (assay buffer with the same final concentration of the organic solvent) to ensure the solvent itself is not affecting your experimental outcome.

    Q2: I'm using DMSO, but my compound precipitates when I dilute it into the aqueous buffer. What's happening and what should I do?

    A2: This is a classic sign that you are exceeding the aqueous solubility limit of your compound. The pyridazine derivative is soluble in the high-concentration DMSO stock but crashes out when the solvent environment becomes predominantly aqueous.

    Here’s a systematic approach to troubleshoot this:

    • Lower the Final Concentration: The simplest solution is to test lower final concentrations of your compound. It's possible your target concentration is simply not achievable in the chosen buffer.

    • Increase the DMSO Concentration (with caution): You can try slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%). However, be mindful of the potential for solvent effects on your assay and run appropriate controls.

    • Sonication: After diluting the stock solution, briefly sonicate the mixture. This input of energy can sometimes help to break up small precipitates and facilitate dissolution.

    • Gentle Warming: For some compounds, gentle warming (e.g., to 37°C) can transiently increase solubility. However, be cautious as this can also affect the stability of your compound or other assay components. Ensure the temperature is compatible with your biological system.

    • pH Adjustment: The solubility of pyridazine compounds can be influenced by pH, especially if they contain ionizable groups.[1] Although the pyridazine ring itself is weakly basic (pKa ≈ 2.3), substituents can significantly alter this.[7] Experimentally determine the solubility of your compound at different pH values within the tolerated range of your assay.

    Q3: Are there alternatives to common organic solvents for improving the solubility of my pyridazine compound?

    A3: Yes, several formulation strategies can be employed when simple solvent addition is insufficient or undesirable. These are particularly useful for more challenging compounds or when moving towards in vivo studies.

    • Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent. For example, combinations of DMSO and polyethylene glycol (PEG) or Transcutol® have been shown to enhance the solubility of pyridazinone derivatives.[3][6]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble drug molecules, like pyridazine derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[10]

    • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility in water.[14][15] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor® EL) are often preferred in biological assays due to their lower potential for causing irritation and toxicity compared to ionic surfactants.[14]

    Section 2: In-Depth Troubleshooting Guides & Protocols

    This section provides more detailed, step-by-step guidance for systematically addressing persistent solubility issues.

    Guide 1: Systematic Solubility Screening Workflow

    Before committing to a specific formulation for your biological assays, it is highly recommended to perform a systematic solubility screen. This will save time and prevent the generation of unreliable data.

    Objective: To identify the optimal solvent or formulation system and the maximum achievable soluble concentration for your pyridazine compound.

    Protocol:

    • Preparation of Compound: Start with a pre-weighed amount of your solid pyridazine compound in separate, small glass vials.

    • Solvent/Vehicle Addition: Add a small, precise volume of each test solvent or vehicle to the vials to create a high target concentration (e.g., 10 mg/mL or 20 mM).

    • Equilibration:

      • Vortex each vial vigorously for 1-2 minutes.

      • Place the vials on a shaker or rotator at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24-72 hours) to allow the system to reach equilibrium.[16] The presence of excess solid compound is necessary to ensure a saturated solution is achieved.[16]

    • Separation of Undissolved Solid:

      • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

      • Centrifuge the vials at high speed (e.g., 5000 rpm) for 30 minutes to pellet any remaining undissolved compound.[16]

    • Sample Collection and Analysis:

      • Carefully collect a small aliquot of the supernatant. Be cautious not to disturb the pellet.

      • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

      • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Data Analysis: The measured concentration represents the equilibrium solubility of your compound in that specific solvent or vehicle.

    Visualizing the Workflow:

    G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh Pyridazine Compound B Add Test Solvents/Vehicles A->B C Vortex & Agitate (24-72h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Quantify Concentration (HPLC-UV or LC-MS) E->F G Determine Equilibrium Solubility F->G

    Caption: Workflow for systematic solubility screening.

    Guide 2: Utilizing Cyclodextrins for Enhanced Solubility

    Principle: Cyclodextrins form a host-guest inclusion complex with the hydrophobic pyridazine compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[9][10]

    Protocol for Preparing a Cyclodextrin Formulation:

    • Prepare a Cyclodextrin Stock Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer to a desired concentration (e.g., 10-20% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

    • Add the Pyridazine Compound: Add your solid pyridazine compound to the cyclodextrin solution.

    • Complexation:

      • Vortex the mixture vigorously.

      • Sonicate the mixture for 15-30 minutes.

      • Place the mixture on a shaker or rotator overnight at room temperature to facilitate the formation of the inclusion complex.

    • Clarification: Centrifuge the solution at high speed to pellet any uncomplexed, undissolved compound.

    • Quantification: Filter the supernatant and determine the concentration of the solubilized pyridazine compound as described in the solubility screening protocol.

    Table 1: Common Cyclodextrins and Their Properties

    Cyclodextrin DerivativeKey FeaturesTypical Use Concentration
    Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity.1-40% (w/v)
    Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®)Very high aqueous solubility, suitable for parenteral formulations.1-50% (w/v)
    Methyl-β-cyclodextrin (M-β-CD)High solubilizing capacity, but can extract cholesterol from cell membranes.Use with caution in cell-based assays.
    Guide 3: Formulation with Surfactants

    Principle: Above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core that can encapsulate the pyridazine compound, increasing its solubility in the bulk aqueous phase.[14][15]

    Protocol for Preparing a Surfactant-Based Formulation:

    • Prepare a Surfactant Stock Solution: Dissolve the chosen surfactant (e.g., Polysorbate 80) in your assay buffer at a concentration well above its CMC.

    • Prepare a Concentrated Compound-Surfactant Mix:

      • Dissolve your pyridazine compound in a small amount of a suitable organic solvent (e.g., ethanol or DMSO).

      • Add this concentrated drug solution dropwise to the surfactant stock solution while vortexing. This helps to prevent immediate precipitation.

    • Equilibration: Allow the mixture to equilibrate on a shaker for a few hours.

    • Dilution: Dilute this formulation into your final assay medium.

    • Control: Always include a vehicle control with the same final concentration of the surfactant to account for any effects of the surfactant itself on the assay.

    Table 2: Common Surfactants for Biological Assays

    SurfactantTypeTypical Use ConcentrationKey Considerations
    Polysorbate 80 (Tween® 80)Non-ionic0.01 - 1% (v/v)Widely used, low toxicity.
    Polysorbate 20 (Tween® 20)Non-ionic0.01 - 1% (v/v)Similar to Tween 80, often used in immunoassays.
    Polyoxyl 35 Castor Oil (Cremophor® EL)Non-ionic0.1 - 2% (v/v)Can have biological effects, requires careful controls.
    Sodium Dodecyl Sulfate (SDS)AnionicUse with extreme cautionOften denaturing to proteins, high potential for cell toxicity.[14]

    Section 3: Understanding the "Why" - Physicochemical Properties of Pyridazines

    A deeper understanding of the pyridazine core's properties can help predict and address solubility issues.

    • Polarity and Dipole Moment: The pyridazine ring has a high dipole moment due to the two adjacent nitrogen atoms.[1][7] This inherent polarity contributes to its ability to form hydrogen bonds with water, but this is often counteracted by larger, non-polar substituents on the ring, leading to overall poor aqueous solubility.[1]

    • Weak Basicity: Pyridazine is a weak base (pKa ≈ 2.3).[7] This means that at physiological pH (~7.4), the ring itself is unlikely to be protonated. Therefore, forming simple acid addition salts to dramatically increase solubility is often not a viable strategy unless there are other, more basic functional groups on the molecule.[1]

    • Crystal Packing: The planarity of the aromatic pyridazine ring can facilitate strong π-π stacking interactions in the solid state.[1] These strong intermolecular forces in the crystal lattice can make it difficult for solvent molecules to break the crystal apart and dissolve the compound, contributing to low solubility.[17] Strategies that disrupt this planarity or symmetry can sometimes improve solubility.[17]

    Visualizing the Decision-Making Process:

    G A Start: Pyridazine Compound with Poor Aqueous Solubility B Try Dissolution in DMSO/Ethanol Stock A->B C Does it Precipitate in Assay Buffer? B->C D Yes C->D Yes E No C->E No G Systematic Solubility Screen: - Co-solvents - pH adjustment - Sonication D->G F Proceed with Assay (with Vehicle Control) E->F H Is Solubility Still Insufficient? G->H I Yes H->I Yes J No H->J No K Advanced Formulation: - Cyclodextrins - Surfactants I->K J->F L Optimize Formulation & Validate (with appropriate controls) K->L L->F

    Caption: Decision tree for addressing pyridazine solubility.

    By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with pyridazine compounds, leading to more reliable and reproducible data in their biological assays.

    References

    • Al-Tel, T. H. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
    • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
    • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
    • Pyridazine. (n.d.). MedchemExpress.com.
    • Fahad, A. A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
    • A Review on Pyridazine as a Pharmacologically Active Nucleus. (2023).
    • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
    • Fahad, A. A., et al. (2019).
    • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2025).
    • Pyridazine. (n.d.). Wikipedia.
    • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace.
    • The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. (n.d.). Benchchem.
    • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences.
    • An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. (n.d.). Benchchem.
    • Szejtli, J. (1998). Medicinal applications of cyclodextrins. Medicinal Research Reviews.
    • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). Molecules.
    • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research.
    • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
    • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research.
    • Pharmaceutical applications of cyclodextrins and their derivatives. (2020).
    • Soare, A. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
    • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
    • Gapsys, V., et al. (2022). Cosolvent simulations with fragment-bound proteins identify hotspots to direct lead growth.
    • WO2007127448A2 - Salts of pyridazine compounds. (n.d.).
    • Wang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry.
    • Al-Ghazali, M. A., et al. (2025).
    • Al-Ostath, A. I., et al. (2024).
    • Al-Sanea, M. M., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances.
    • Williams, R. O., et al. (Eds.). (2012).
    • Salager, J. L. (n.d.). SURFACTANTS Types and Uses.
    • WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides. (n.d.).
    • Singh, G., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Journal of Pharmaceutical, Chemical and Biological Sciences.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (CMPD-1)

    Welcome to the advanced troubleshooting guide for CMPD-1 (6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine). While the 3-aminopyridazine scaffold is a highly privileged structure in drug discovery[1], researchers...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting guide for CMPD-1 (6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine). While the 3-aminopyridazine scaffold is a highly privileged structure in drug discovery[1], researchers frequently encounter complex off-target liabilities when utilizing this specific compound in cellular and in vivo models.

    This guide synthesizes structural causality, assay optimization, and chemical biology principles to help you troubleshoot kinome promiscuity, chemical reactivity, and poor metabolic stability.

    Part 1: Mechanistic Breakdown of CMPD-1 Liabilities

    Before troubleshooting, it is critical to understand the structural causality behind the off-target effects of CMPD-1. The molecule possesses three distinct domains, each contributing to specific experimental outcomes:

    • The 3-Aminopyridazine Core: Acts as a potent hydrogen-bond donor/acceptor pair, mimicking the adenine ring of ATP to bind the highly conserved kinase hinge region[2].

    • The 6-Chloro Substituent: An electron-deficient halogenated heteroaromatic site highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

    • The 2-(2-Methoxyphenoxy)ethyl Tail: A flexible, lipophilic extension that projects into the solvent channel or allosteric sub-pockets[4].

    G CMPD CMPD-1 (Aminopyridazine Core) Target Target Kinase (Hinge Binding) CMPD->Target Efficacy OffTarget Off-Target Kinases (Promiscuity) CMPD->OffTarget Toxicity GSH GSH Conjugation (6-Chloro SNAr) CMPD->GSH Reactivity

    Fig 1: CMPD-1 target engagement vs. kinome promiscuity and GSH reactivity pathways.

    Part 2: Frequently Asked Questions (Troubleshooting)

    Q1: My kinome profiling (e.g., KINOMEscan) shows CMPD-1 hits over 40 off-target kinases. How do I minimize this promiscuity?

    The Causality: The 3-aminopyridazine core is a classic, promiscuous hinge binder[5]. Because the ATP-binding hinge region is structurally conserved across the ~518 human kinases, relying solely on hinge interactions guarantees off-target binding. The Solution: You must engineer selectivity by exploiting non-conserved regions. We recommend modifying the flexible 2-(2-methoxyphenoxy)ethyl tail. Rigidifying this linker or adding a bulky substituent can force the compound to engage the less-conserved allosteric back pocket (e.g., the DFG-out conformation) or clash with kinases possessing large gatekeeper residues (like Threonine or Isoleucine)[4].

    Q2: I am observing delayed, dose-dependent toxicity in wild-type cells that does not correlate with my target's knockdown phenotype. What is happening?

    The Causality: You are likely observing covalent off-target toxicity driven by the 6-chloro group. The pyridazine ring is highly electron-withdrawing, making the C6 position an aggressive electrophile. In the cytoplasm, biological nucleophiles—specifically glutathione (GSH) or exposed cysteine residues on off-target proteins—displace the chloride ion via an SNAr reaction[3]. This depletes cellular GSH (causing oxidative stress) and covalently modifies off-target proteins. The Solution: Perform a GSH trapping assay (see Protocol 2). To chemically rescue the probe, replace the 6-chloro group with a bioisostere that retains the spatial geometry but eliminates electrophilicity, such as a methyl (-CH3) or a nitrile (-CN) group.

    Q3: In vitro ADME profiling shows rapid microsomal clearance, but no primary phase II metabolites are identified.

    The Causality: The 2-methoxyphenoxy ether linkage is highly susceptible to rapid O-demethylation by Cytochrome P450 (CYP) enzymes in liver microsomes. Furthermore, the high lipophilicity of this tail drives non-specific hydrophobic interactions with CYP active sites, acting as a competitive inhibitor for other substrates. The Solution: Substitute the methoxy group with a more metabolically stable moiety, such as a trifluoromethoxy (-OCF3) or a fluorine atom, to block CYP-mediated oxidation while maintaining the required electronic effects.

    Part 3: Quantitative SAR & Off-Target Mitigation Data

    The following table summarizes the quantitative impact of structural optimizations on CMPD-1 to mitigate the off-target liabilities discussed above.

    CompoundStructural ModificationTarget Kinase IC₅₀ (nM)Kinome Selectivity Score S(10)GSH Adduct Formation (%)
    CMPD-1 Parent (6-chloro, flexible tail)12.50.48 (Poor)> 85% (Highly Reactive)
    Analog A 6-methyl substitution18.20.45 (Poor)< 1% (Stable)
    Analog B 6-methyl + rigidified tail5.40.08 (Excellent)< 1% (Stable)

    Part 4: Self-Validating Experimental Protocols

    To accurately diagnose and quantify the off-target effects of CMPD-1, utilize the following self-validating protocols. Both protocols include mandatory internal controls to ensure data integrity.

    Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

    Purpose: To differentiate true on-target cellular engagement from off-target phenotypic toxicity.

    • Cell Preparation: Culture target cells to 80% confluency. Harvest, wash with PBS, and resuspend in native lysis buffer supplemented with protease inhibitors.

    • Compound Treatment (Self-Validating Step): Divide the lysate into three aliquots:

      • Aliquot 1 (Vehicle): Treat with 0.1% DMSO.

      • Aliquot 2 (Active): Treat with 1 µM CMPD-1.

      • Aliquot 3 (Negative Control): Treat with 1 µM of a structurally matched, non-binding analog (e.g., an N-methylated aminopyridazine that cannot bind the hinge).

    • Thermal Denaturation: Aliquot each treatment into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Clarification: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

    • Detection: Carefully extract the soluble supernatant. Analyze via Western Blot using an antibody specific to your target kinase. A positive result is indicated by a thermal shift (stabilization) only in Aliquot 2.

    Protocol 2: LC-MS/MS Glutathione (GSH) Trapping Assay

    Purpose: To quantify the chemical reactivity of the 6-chloro-pyridazine moiety and validate SNAr liabilities.

    • Reaction Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Incubation (Self-Validating Step): Set up three parallel reactions at 37°C for 60 minutes:

      • Test: 10 µM CMPD-1 + 5 mM GSH.

      • Positive Control: 10 µM Ethacrynic acid (known reactive electrophile) + 5 mM GSH.

      • Negative Control: 10 µM Analog A (6-methyl derivative) + 5 mM GSH.

    • Quenching: Stop the reactions by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Clarification: Centrifuge at 10,000 x g for 15 minutes to precipitate buffer salts.

    • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Scan for the parent mass of CMPD-1 minus the chlorine isotope (M - 35.5) plus the mass of the GSH adduct (M + 307).

    G A 1. Incubate CMPD-1 + GSH (37°C) B 2. Quench Reaction (Acetonitrile) A->B C 3. Centrifuge (10,000 x g) B->C D 4. LC-MS/MS (Adduct Detection) C->D

    Fig 2: Step-by-step workflow for the LC-MS/MS based GSH trapping assay.

    References

    • [2] An Aminopyridazine-Based Inhibitor of a Pro-apoptotic Protein Kinase Attenuates Hypoxia-Ischemia Induced Acute Brain Injury. Vanderbilt University.

    • [5] Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). National Institutes of Health (NIH).

    • [3] BR112016029825B1 - compound. Google Patents.

    • [4] Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT. American Chemical Society (ACS).

    • [1] The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH).

    Sources

    Optimization

    Technical Support Center: Optimizing In Vivo Dosage &amp; Administration for Pyridazine Compounds

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle to translate promising in vitro potency into reliable in vivo efficacy when working with pyridazine-based...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle to translate promising in vitro potency into reliable in vivo efficacy when working with pyridazine-based drug candidates.

    The 1,2-diazine (pyridazine) heterocycle is a privileged scaffold in drug discovery, featured in approved therapeutics like relugolix and deucravacitinib[1]. It offers exceptional target engagement through robust dual hydrogen-bonding capacity and a lower lipophilicity profile compared to ubiquitous phenyl rings[1]. However, its unique physicochemical properties—specifically its high dipole moment, weak basicity, and planar geometry—create distinct challenges in formulation, pharmacokinetics (PK), and toxicity[1].

    This guide is designed to troubleshoot the most common in vivo dosing bottlenecks, providing you with field-proven, mechanistically grounded solutions.

    Section 1: Troubleshooting Formulation & Solubility (FAQs)

    Q: Why does my pyridazine lead compound precipitate immediately upon intravenous (IV) injection, despite appearing completely soluble in the dosing vial? A: This is a classic issue of solvent-shift precipitation driven by the distinct physicochemical properties of the pyridazine ring. Pyridazines possess a remarkably high dipole moment (approx. 4.2 D) and strong π−π stacking interactions, leading to high crystal lattice energies[1]. When you inject a solvent-heavy formulation (e.g., high DMSO) into the aqueous, pH 7.4 environment of the bloodstream, the sudden shift in solvent polarity forces the planar pyridazine molecules to rapidly aggregate and precipitate.

    • The Fix: Avoid relying solely on organic co-solvents. Instead, utilize surfactant-based micellar formulations (e.g., 5% DMSO, 10% Solutol HS-15, 85% Saline) or inclusion complexes like Hydroxypropyl- β -cyclodextrin (HP β CD). These vehicles shield the hydrophobic, planar faces of the molecule from the bulk aqueous environment during systemic dilution.

    Q: Can I just lower the pH of my formulation to protonate the pyridazine and increase its aqueous solubility for oral (PO) dosing? A: Generally, no. This is a common misconception. Unlike pyridine (pKa ~5.2), the adjacent nitrogen atoms in pyridazine exert a strong electron-withdrawing effect on one another, resulting in a very weak intrinsic basicity (conjugate acid pKa ~2.3)[1]. To achieve 90% protonation, you would need a formulation pH of 1.3, which is far too acidic and corrosive for standard in vivo administration.

    • The Fix: Treat the pyridazine as a neutral, poorly water-soluble molecule. Optimize PO exposure by reducing particle size (micronization) or formulating it as an amorphous solid dispersion (ASD) in a polymer matrix (e.g., HPMCAS) to overcome dissolution-rate limited absorption.

    Section 2: Pharmacokinetics (PK) & Dosing Strategy (FAQs)

    Q: My pyridazine compound shows excellent in vitro stability in human liver microsomes (HLMs), but it clears rapidly in vivo with a half-life of less than 30 minutes. What is causing this disconnect? A: You are likely encountering Aldehyde Oxidase (AO) mediated metabolism. Standard HLM stability assays primarily evaluate Cytochrome P450 (CYP450) and Phase II glucuronidation pathways, requiring the addition of NADPH. However, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase, which does not require NADPH and is often absent or inactive in standard frozen microsomal preparations[1].

    • The Fix: Screen your compounds in vitro using liver S9 fractions or human hepatocytes, which retain cytosolic AO activity. To optimize the structure, block the C-3 or C-6 positions of the pyridazine ring with steric bulk (e.g., a methyl or cyclopropyl group) to hinder AO-mediated oxidation[2].

    Q: How do I establish a robust PK/PD relationship for my pyridazine-based kinase inhibitor? A: To maximize the value of low-efficiency animal studies, you must adopt an integrative quantitative pharmacology approach[3]. Do not just measure plasma concentration; measure unbound plasma concentration alongside target engagement biomarkers. Pyridazines often exhibit high plasma protein binding (PPB). Efficacy is driven by the free fraction of the drug covering the target IC 50​ over time, not the total plasma concentration[3].

    Section 3: Mitigating In Vivo Toxicity (FAQs)

    Q: During dose-escalation studies, my subjects are exhibiting acute central nervous system (CNS) toxicity, including tremors. Is this a class effect of pyridazines? A: It is a known historical risk, but not an unavoidable class effect. The first approved pyridazine-containing antidepressant, minaprine, was withdrawn due to an unacceptable incidence of convulsions[1]. This toxicity is frequently linked to off-target antagonism of the GABA A​ receptor[2]. The planar, polar nature of certain aminopyridazines can mimic endogenous neurotransmitters.

    • The Fix: If your compound is not a CNS target, reduce its blood-brain barrier (BBB) permeability by increasing its Topological Polar Surface Area (TPSA) or incorporating a known P-glycoprotein (P-gp) efflux substrate motif. Additionally, run early in vitro safety panels against GABA A​ and hERG channels to screen out off-target liabilities before in vivo dosing[2].

    Section 4: Quantitative Dosing Guidelines

    To standardize your experimental design, utilize the following validated formulation parameters for murine models.

    Route of AdministrationPreferred Vehicle CompositionMax Volume (Mouse, 25g)Rationale for Pyridazine Scaffolds
    Intravenous (IV) 5% DMSO / 10% Solutol HS 15 / 85% Saline125 µL (5 mL/kg)Micellar encapsulation prevents solvent-shift precipitation of high-dipole planar molecules in plasma.
    Oral (PO) 0.5% Methylcellulose / 0.1% Tween-80 in Water250 µL (10 mL/kg)Effectively suspends highly crystalline pyridazines; Tween-80 aids in particle wetting and dissolution.
    Intraperitoneal (IP) 10% DMSO / 40% PEG400 / 50% Water250 µL (10 mL/kg)PEG400 disrupts strong intermolecular hydrogen bonding, maintaining solubility during slow systemic absorption.

    Section 5: Standardized Methodology: In Vivo PK Study Protocol

    This protocol is designed as a self-validating system. Each step contains a built-in quality control (QC) check to ensure that any failure in exposure is due to the drug's intrinsic properties, not experimental error.

    Phase 1: Formulation Preparation & Validation

    • Weighing: Accurately weigh the required mass of the pyridazine compound into a sterile glass vial.

    • Solubilization: Add the organic phase (e.g., DMSO) first. Vortex for 60 seconds. QC Check: The solution must be completely clear. If particulate remains, sonicate for 5 minutes at 37°C.

    • Aqueous Addition: Slowly add the aqueous phase (e.g., Saline or PEG400) dropwise while continuously vortexing to prevent localized precipitation.

    • Visual Inspection (Critical): Let the formulation sit at room temperature for 30 minutes. QC Check: Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), micro-precipitation has occurred. The formulation is invalid for IV dosing and must be reformulated.

    Phase 2: Dosing & Administration (Murine Model)

    • Subject Preparation: Warm the mice briefly under a heat lamp to dilate the lateral tail vein (for IV dosing).

    • Syringe Loading: Draw the exact calculated volume into a 27-gauge insulin syringe.

    • Gravimetric Validation: Weigh the loaded syringe on an analytical balance. Record the weight.

    • Administration: Administer the dose via the designated route (IV, PO, or IP).

    • Post-Dose QC Check: Weigh the empty syringe. Calculate the exact mass of the formulation delivered. Validation Rule: If the delivered dose deviates by >5% from the target, flag the animal's data point for potential exclusion during PK analysis.

    Phase 3: Sampling & Processing

    • Blood Collection: Collect 50 µL of blood via submandibular bleed at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into K2-EDTA coated tubes.

    • Plasma Separation: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C.

    • Quenching: Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing an internal standard (IS) to precipitate proteins.

    • Analysis: Centrifuge the plate and inject the supernatant into an LC-MS/MS system for quantification.

    Section 6: Workflow & Mechanistic Visualizations

    Optimization A 1. Pyridazine Lead Identification B 2. Physicochemical Profiling (pKa, Dipole, TPSA) A->B C 3. Vehicle Selection & Formulation B->C D 4. In Vivo PK/PD Dosing C->D E 5. Toxicity & MTD Assessment D->E F 6. Rational Structural Modification E->F Toxicity Observed F->B Iterate

    Caption: In vivo dosing optimization and toxicity mitigation workflow for pyridazine leads.

    PK_Pathway Admin Oral Administration (PO) Absorb Intestinal Absorption (Dissolution Dependent) Admin->Absorb Liver Hepatic First-Pass (CYP3A4 / Aldehyde Oxidase) Absorb->Liver Systemic Systemic Circulation (Target Engagement) Liver->Systemic Surviving Fraction Excrete Renal Clearance Liver->Excrete Metabolites Systemic->Excrete

    Caption: Pharmacokinetic absorption and clearance pathway of orally administered pyridazines.

    References

    • The pyridazine heterocycle in molecular recognition and drug discovery - PMC Source: nih.gov URL:[Link]

    • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed Source: nih.gov URL:[Link]

    • Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed Source: nih.gov URL:[Link]

    Sources

    Troubleshooting

    interpreting complex NMR spectra of substituted pyridazines

    Welcome to the Heterocyclic NMR Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical chemists, and drug development professionals dealing with...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Heterocyclic NMR Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical chemists, and drug development professionals dealing with the structural elucidation of substituted pyridazines.

    Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry. However, their adjacent nitrogen atoms create complex electronic environments that lead to quadrupolar broadening, tautomeric equilibria, and deceptive second-order coupling effects. This guide bypasses basic theory to deliver actionable, self-validating diagnostic workflows and causality-driven troubleshooting.

    Part 1: Diagnostic Workflows

    To ensure absolute confidence in your structural assignments, we utilize a self-validating experimental protocol. Every step in this workflow contains an internal diagnostic check to prevent downstream misinterpretation.

    Protocol: Self-Validating NMR Acquisition & Assignment for Substituted Pyridazines

    Step 1: Sample Preparation & SABRE Hyperpolarization Causality: 1D 15 N NMR at natural abundance is notoriously insensitive. Signal Amplification by Reversible Exchange (SABRE) transfers spin order from parahydrogen to the heterocycle, overcoming this limitation[1].

    • Dissolve 20 mM of the pyridazine substrate and 5 mM of the [IrCl(COD)(IMes)] catalyst in methanol- d4​ [1].

    • Expose the solution to 3 bar of parahydrogen ( p -H 2​ ) at room temperature for 1 hour to form the active SABRE catalyst[1].

    • Validation Check: Acquire a rapid 1 H NMR spectrum. The appearance of a hydride resonance at approximately δ -21.5 ppm confirms the successful formation of the active [Ir(H) 2​ (IMes)(pyridazine) 3​ ]Cl complex[1].

    Step 2: 1D 1 H and 13 C Acquisition Causality: High-field acquisition minimizes second-order effects, but the electronegativity of the nitrogen atoms drastically alters carbon-proton coupling.

    • Acquire standard 1D 1 H and 13 C spectra.

    • Validation Check: Verify the 13 C assignments by extracting the one-bond coupling constants ( 1JCH​ ) from a proton-coupled 13 C spectrum. The C-3 and C-6 carbons (adjacent to nitrogen) will display significantly larger couplings ( 188.9 Hz) compared to the C-4 and C-5 carbons ( 168.3 Hz)[2].

    Step 3: 2D Inverse Detection ( 1 H- 15 N CIGAR-HMBC) Causality: Distinguishing N-1 from N-2 is critical for assigning asymmetric substituents.

    • Acquire a 1 H- 15 N CIGAR-HMBC or standard 1 H- 15 N HMBC optimized for long-range couplings ( nJNH​ = 5–10 Hz)[3].

    • Validation Check: If the compound is subjected to acidic conditions, the 15 N signal will shift upfield by over 100 ppm, providing an internal diagnostic for the basicity and exact site of protonation[4].

    NMR_Workflow Step1 1. Sample Prep & SABRE Hyperpolarization Step2 2. 1D 1H & 13C NMR (Identify Spin Systems) Step1->Step2 Validate Active Catalyst Step3 3. 2D 1H-13C HSQC/HMBC (Carbon Connectivity) Step2->Step3 Extract J-Couplings Step4 4. 2D 1H-15N CIGAR-HMBC (N1/N2 Differentiation) Step3->Step4 Map Substituents Step5 5. 3D Structural Elucidation & Isomer Assignment Step4->Step5 Resolve Tautomers

    Step-by-step self-validating NMR elucidation workflow for substituted pyridazines.

    Part 2: Troubleshooting & FAQs

    Q1: My 1 H NMR spectrum of a 3,6-disubstituted pyridazine shows complex multiplet patterns instead of simple doublets for H-4 and H-5. Why is this happening, and how do I extract the true coupling constants? Analysis: In symmetrically substituted pyridazines, the H-4 and H-5 protons are chemically equivalent but magnetically non-equivalent. When coupled to the naturally abundant 13 C isotopes, they form a complex AA'XX' (or AA'X) spin system rather than a first-order AX system[5]. Solution: Do not attempt to measure the peak-to-peak distance directly from the 1 H spectrum, as this will yield an incorrect J value. Instead, extract the vicinal 3JH4,H5​ coupling constants from the 13 C satellite spectra. The resonances of C-3 and C-6 act as parts of an AA'X spin system (where X = 13 C), while the C-4 and C-5 lines must be treated as ABX systems due to the 13 C isotope effect, which causes an upfield shift of approximately 0.9 Hz at a 400 MHz spectrometer frequency[5].

    Q2: I am struggling to detect the nitrogen atoms in my pyridazine derivative using standard 1D 15 N NMR. How can I improve the signal-to-noise ratio? Analysis: 15 N has a very low natural abundance (0.37%) and a negative gyromagnetic ratio. Direct 1D observation is highly insensitive and prone to signal nulling from the Nuclear Overhauser Effect (NOE) during proton decoupling. Solution: You must switch to inverse-detected 2D experiments. Utilizing 2D 1 H- 15 N HMBC or 1 H- 15 N CIGAR-HMBC leverages the high gyromagnetic ratio of the protons to indirectly detect the nitrogen, allowing analysis of samples <1 mg at natural abundance[3][6]. If you are still hitting the sensitivity floor, apply the SABRE hyperpolarization protocol detailed in Step 1. The steric bulk at the 3- and 6-positions can influence catalyst binding, but optimized SABRE yields signal enhancements of over 9000-fold at 9.4 T (equivalent to >28% spin polarization)[1].

    Q3: How can I definitively distinguish between tautomers (e.g., lactam vs. lactim forms) in my substituted pyridazinone sample? Analysis: Pyridazines with electron-donating groups (like -OH or -NH 2​ ) frequently exhibit tautomerism. 1 H and 13 C chemical shifts can be ambiguous because rapid proton exchange averages the signals on the NMR timescale. Solution: 15 N NMR is the ultimate diagnostic nucleus for tautomeric equilibria[6]. The chemical shift of a pyridine-like nitrogen changes drastically depending on its protonation state. Run a 1 H- 15 N HSQC/HMBC at low temperatures (e.g., 213 K) to slow the exchange rate. The chemical shift of the nitrogen will immediately reveal the tautomeric ratio, as protonation or hydrogen-bonding shifts the 15 N resonance upfield by over 100 ppm[4].

    Part 3: Quantitative Data Reference

    To assist in rapid spectral assignment, the following table summarizes the diagnostic quantitative parameters expected for the pyridazine core.

    Table 1: Characteristic NMR Parameters for Pyridazine Scaffolds

    Nucleus / PositionTypical Chemical Shift RangePrimary Coupling Constants (Hz)Structural & Diagnostic Significance
    1 H (H-3 / H-6) δ 8.8 – 9.5 ppm 3JH3,H4​≈5.0−5.5 Highly deshielded due to the adjacent electronegative nitrogen atoms.
    1 H (H-4 / H-5) δ 7.4 – 7.9 ppm 3JH4,H5​≈8.0−8.5 Sensitive to the electronic push/pull effects of C-3/C-6 substituents.
    13 C (C-3 / C-6) δ 150 – 165 ppm 1JCH​≈188.9 Large one-bond coupling confirms proximity to the N atom[2].
    13 C (C-4 / C-5) δ 125 – 135 ppm 1JCH​≈168.3−171.9 Standard aromatic carbon range; used to differentiate from C-3/C-6[2].
    15 N (N-1 / N-2) Highly variable 2JNH​≈10−15 Shifts >100 ppm upfield upon protonation; definitive proof of tautomeric state[4].

    References

    • Katritzky, A. R., et al. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 2010. [Link]

    • Rayner, P. J., et al. "Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange." Magnetic Resonance in Chemistry, 2021.[Link]

    • Heinisch, G., & Holzer, W. "13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines." Canadian Journal of Chemistry, 1991.[Link]

    • Marek, R., & Lycka, A. "15N NMR Spectroscopy in Structural Analysis." Current Organic Chemistry, 2002.[Link]

    • Ceder, O., et al. "An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1979.[Link]

    • MacFarlane, D. R., et al. "Proton Transfer and Ionicity: An 15N NMR Study of Pyridine Base Protonation." The Journal of Physical Chemistry B, 2019.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Decoding the Molecular Endgame: A Comparative Guide to Confirming the Biological Target of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

    For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine marks a critical first step. However, the true journey begins with t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine marks a critical first step. However, the true journey begins with the unequivocal identification of its biological target. This crucial knowledge underpins the entire preclinical and clinical development trajectory, informing efficacy, off-target effects, and patient selection strategies. The pyridazine scaffold of this particular compound suggests a potential interaction with the human kinome, a vast and therapeutically relevant family of enzymes.

    This guide provides an in-depth, objective comparison of state-of-the-art experimental methodologies to identify and validate the protein kinase target(s) of our exemplar compound. We will delve into the causality behind experimental choices, providing field-proven insights to empower you, our fellow scientists and drug development professionals, to design a robust target confirmation cascade.

    The Strategic Imperative: Why Target Confirmation is Paramount

    Before we dissect the methodologies, it is essential to appreciate the strategic importance of definitive target identification. An early and accurate understanding of a compound's mechanism of action allows for:

    • Rational Lead Optimization: Knowledge of the target's active site and binding kinetics enables medicinal chemists to refine the compound's structure for enhanced potency and selectivity.

    • Informed Biological Assays: Cellular and in vivo studies can be designed to probe the specific signaling pathways modulated by the target kinase.

    • Prediction of On- and Off-Target Effects: A comprehensive target profile can anticipate potential therapeutic benefits and adverse events.

    • Biomarker Development: Identifying the direct target and its downstream substrates can lead to the discovery of biomarkers to monitor drug efficacy and patient response in clinical trials.

    A Multi-pronged Approach to Target Identification

    No single technique provides a complete picture of a compound's target landscape. A truly self-validating system employs a combination of orthogonal approaches that interrogate target binding from different perspectives. Here, we compare three cornerstone methodologies: Chemical Proteomics, Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP), supplemented by Phosphoproteomics to elucidate downstream signaling effects.

    Method 1: Chemical Proteomics with Kinobeads - An Unbiased Exploration of the Kinome

    Chemical proteomics is a powerful, unbiased approach for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[1] The "kinobeads" technology, a specialized form of chemical proteomics, utilizes beads functionalized with a cocktail of non-selective kinase inhibitors to enrich for a large portion of the cellular kinome.[2][3]

    The Rationale Behind the Experiment

    The core principle of a competitive kinobeads experiment is affinity chromatography coupled with quantitative mass spectrometry.[1][2] By pre-incubating a cell lysate with our compound of interest, 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine, we can observe its competition with the kinobeads for binding to its specific kinase targets. The more potently our compound binds to a particular kinase, the less of that kinase will be captured by the beads. This displacement is then quantified by mass spectrometry, providing a profile of the compound's targets and their relative binding affinities.

    Experimental Workflow

    Kinobeads_Workflow cluster_0 Sample Preparation cluster_1 Affinity Enrichment cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis cell_lysate Cell Lysate Preparation compound_incubation Incubate Lysate with 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (Dose-Response) cell_lysate->compound_incubation kinobeads_incubation Incubate with Kinobeads compound_incubation->kinobeads_incubation washing Wash Beads to Remove Non-specific Binders kinobeads_incubation->washing elution Elute Bound Proteins washing->elution digestion Tryptic Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms quantification Protein Quantification (e.g., TMT, Label-free) lc_ms->quantification dose_response Generate Dose-Response Curves and Determine IC50s quantification->dose_response

    Caption: Workflow for Kinobeads-based Chemical Proteomics.

    Detailed Protocol: Kinobeads Profiling
    • Cell Culture and Lysis:

      • Culture a relevant cell line (e.g., a cancer cell line where kinases are often dysregulated) to approximately 80-90% confluency.

      • Harvest cells and wash with ice-cold PBS.

      • Lyse cells in a suitable buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.

      • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

    • Competitive Binding:

      • Aliquot the cell lysate (typically 1-5 mg of total protein per concentration point).

      • Prepare a serial dilution of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine in the lysis buffer. A typical concentration range would be from 10 pM to 10 µM. Include a DMSO vehicle control.

      • Pre-incubate the lysate with the compound or vehicle for 1 hour at 4°C with gentle rotation.

    • Kinobeads Enrichment:

      • Add the kinobeads slurry to the pre-incubated lysate.

      • Incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

    • Washing and Elution:

      • Pellet the kinobeads by centrifugation and discard the supernatant.

      • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

      • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS and a reducing agent).

    • Sample Preparation for Mass Spectrometry:

      • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

      • For quantitative proteomics, label the resulting peptides with isobaric tags (e.g., TMT) or proceed with label-free quantification.

    • LC-MS/MS Analysis and Data Interpretation:

      • Analyze the peptide samples by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

      • For each identified kinase, plot the relative abundance as a function of the inhibitor concentration to generate dose-response curves and calculate IC50 values.

    Method 2: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in an Intact Cellular Environment

    While chemical proteomics excels at identifying direct binding partners in a lysate, it does not confirm that the compound can reach and engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this critical question by measuring changes in the thermal stability of a target protein upon ligand binding in intact cells.[4][5]

    The Rationale Behind the Experiment

    The principle of CETSA is that the binding of a small molecule to its target protein confers thermal stability.[6] When cells are heated, proteins begin to denature and aggregate. A protein that is stabilized by a bound ligand will remain in its soluble form at higher temperatures compared to its unbound state. This shift in the melting temperature (Tm) is a direct measure of target engagement.

    Experimental Workflow

    CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Detection & Analysis cell_culture Culture Cells compound_treatment Treat Cells with 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine or Vehicle cell_culture->compound_treatment aliquot Aliquot Cell Suspension compound_treatment->aliquot heat Heat Aliquots at Different Temperatures aliquot->heat lysis Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifugation Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Soluble Fraction (Supernatant) centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot quantification Quantify Band Intensity western_blot->quantification melting_curve Plot Melting Curves and Determine ΔTm quantification->melting_curve

    Caption: Workflow for Western Blot-based CETSA.

    Detailed Protocol: Western Blot-based CETSA
    • Cell Treatment:

      • Culture cells to a suitable density.

      • Treat the cells with a fixed concentration of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) under normal culture conditions.

    • Thermal Challenge:

      • Harvest the cells and resuspend them in a buffer.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

    • Lysis and Fractionation:

      • Lyse the cells by repeated freeze-thaw cycles.

      • Pellet the aggregated proteins and cell debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

      • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Western Blot Analysis:

      • Determine the protein concentration of each supernatant.

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific to the putative target kinase identified from the chemical proteomics screen.

      • Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.

    • Data Analysis:

      • Quantify the band intensities for each temperature point.

      • Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).

      • Plot the normalized signal as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.

      • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

    An isothermal dose-response (ITDR) experiment can also be performed where cells are treated with a range of compound concentrations and heated at a single, fixed temperature (chosen from the melting curve) to determine the compound's potency (EC50) for target engagement in cells.[7]

    Method 3: Activity-Based Protein Profiling (ABPP) - Probing the Functional State of Kinases

    Activity-Based Protein Profiling (ABPP) is a powerful chemical biology technique that utilizes reactive chemical probes to covalently label the active sites of enzymes in a proteome.[8] For kinases, ABPP probes are often designed based on the ATP-binding site, allowing for the assessment of kinase activity and inhibitor binding.

    The Rationale Behind the Experiment

    ABPP provides a direct readout of the functional state of a kinase. In a competitive ABPP experiment, our test compound will compete with the ABPP probe for binding to the active site of its target kinase(s). Potent engagement by our compound will prevent the covalent labeling of the kinase by the probe. This reduction in labeling can be quantified by mass spectrometry or in-gel fluorescence, providing a measure of the compound's potency and selectivity against the active kinome.

    Experimental Workflow

    ABPP_Workflow cluster_0 Competitive Labeling cluster_1 Detection/Enrichment cluster_2 Analysis lysate_prep Prepare Cell Lysate compound_incubation Pre-incubate Lysate with 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine lysate_prep->compound_incubation probe_labeling Add Kinase-specific ABPP Probe compound_incubation->probe_labeling click_chemistry Click Chemistry to Attach Reporter Tag (e.g., Biotin or Fluorophore) probe_labeling->click_chemistry gel_analysis In-gel Fluorescence Scanning click_chemistry->gel_analysis affinity_purification Affinity Purification (for Biotinylated Probes) click_chemistry->affinity_purification ms_analysis LC-MS/MS Analysis affinity_purification->ms_analysis

    Caption: Workflow for Competitive Activity-Based Protein Profiling.

    Detailed Protocol: Competitive ABPP for Kinases
    • Lysate Preparation:

      • Prepare a native cell lysate as described for the kinobeads protocol, ensuring that kinases remain in their active state.

    • Competitive Inhibition:

      • Pre-incubate aliquots of the lysate with varying concentrations of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine or a vehicle control for 30-60 minutes at room temperature.

    • Probe Labeling:

      • Add a broad-spectrum, alkyne-functionalized kinase ABPP to the lysates and incubate for a specified time to allow for covalent labeling of active kinases.

    • Reporter Tag Conjugation:

      • Perform a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") reaction to attach a reporter tag (e.g., a fluorescent dye for in-gel analysis or biotin for affinity purification) to the alkyne handle of the probe.

    • Analysis:

      • For fluorescently tagged probes: Separate the proteins by SDS-PAGE and visualize the labeled kinases using an in-gel fluorescence scanner. A decrease in fluorescence intensity of a specific band in the presence of the inhibitor indicates target engagement.

      • For biotin-tagged probes: Enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the kinases that were labeled by the probe. A decrease in the MS signal for a particular kinase in the inhibitor-treated samples indicates target engagement.

    Method 4: Phosphoproteomics - Unveiling the Downstream Consequences

    Identifying the direct target of a kinase inhibitor is only part of the story. Understanding how the inhibition of that target affects downstream signaling pathways is crucial for elucidating the compound's mechanism of action and predicting its cellular effects. Phosphoproteomics allows for the global and quantitative analysis of protein phosphorylation, providing a snapshot of the cellular signaling state.[1]

    The Rationale Behind the Experiment

    By comparing the phosphoproteomes of cells treated with our compound versus a vehicle control, we can identify changes in the phosphorylation of downstream substrates of the target kinase. A decrease in the phosphorylation of a known substrate of the identified target kinase provides strong evidence for on-target activity in a cellular context.

    Experimental Workflow

    Phosphoproteomics_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis cell_culture Culture Cells compound_treatment Treat Cells with 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine or Vehicle cell_culture->compound_treatment lysis Cell Lysis compound_treatment->lysis digestion Protein Digestion lysis->digestion phospho_enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) digestion->phospho_enrichment lc_ms LC-MS/MS Analysis phospho_enrichment->lc_ms identification Phosphopeptide Identification and Quantification lc_ms->identification bioinformatics Bioinformatics Analysis (Pathway analysis, Kinase-substrate mapping) identification->bioinformatics

    Caption: Workflow for a Typical Phosphoproteomics Experiment.

    Comparative Analysis of Methodologies

    FeatureChemical Proteomics (Kinobeads)Cellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)Phosphoproteomics
    Primary Question Answered What are the direct binding partners of the compound in a lysate?Does the compound engage its target in intact cells?Which active kinases does the compound bind to?What are the downstream signaling effects of target inhibition?
    Principle Competitive affinity purificationLigand-induced thermal stabilizationCovalent labeling of active sitesQuantification of phosphorylation changes
    Format In vitro (cell lysate)In situ (intact cells) or in vitroIn vitro or in situIn situ
    Output Target identity and relative binding affinity (IC50)Target engagement confirmation and cellular potency (EC50)Profile of active kinases inhibited and their potencyGlobal view of altered signaling pathways
    Key Advantage Unbiased, proteome-wide screening for direct binders.Gold standard for confirming intracellular target engagement.Provides information on the functional state of the target.Elucidates the functional consequences of target engagement.
    Key Limitation Does not confirm engagement in intact cells; may miss allosteric binders.Typically hypothesis-driven (requires a known target).Requires a suitable reactive probe; may not cover all kinases.Indirect measure of target engagement; can be complex to interpret.
    Throughput Moderate to high (with MS)Low (Western blot) to high (HT-CETSA)ModerateHigh (with MS)
    Sample Requirement ~1-5 mg protein per data pointVariable (lower for WB, higher for MS)Variable~1 mg protein

    Conclusion: A Synergistic Strategy for Target Confirmation

    The journey to confirm the biological target of a novel compound like 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is a multi-step, iterative process that requires a thoughtful combination of orthogonal experimental approaches. A robust and self-validating workflow would proceed as follows:

    • Initial Target Discovery (Unbiased): Employ Chemical Proteomics with Kinobeads to generate a primary list of potential kinase targets from a relevant cell lysate. This provides a broad, unbiased view of the compound's binding landscape.

    • In-Cell Target Validation (Hypothesis-Driven): For the top candidate kinases identified in the initial screen, use CETSA to confirm direct target engagement in an intact cellular environment. This is a critical step to ensure that the compound can access and bind to its target in a physiologically relevant context.

    • Functional Target Engagement (Orthogonal Validation): If a suitable probe is available, Activity-Based Protein Profiling can be used as an orthogonal method to confirm that the compound interacts with the active form of the target kinase.

    • Elucidation of Mechanism of Action (Downstream Effects): Finally, perform a Phosphoproteomics study to demonstrate that treatment of cells with the compound leads to the expected changes in the phosphorylation of known downstream substrates of the validated target kinase.

    By systematically applying this integrated strategy, researchers can build a compelling and multi-faceted case for the biological target of a novel kinase inhibitor, paving the way for its confident progression through the drug discovery pipeline.

    References

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    • Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Chemical Biology, 12(4), 1044–1053.
    • Harper, M. T., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
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    • Kim, D., et al. (2021). Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR. STAR Protocols, 2(3), 100679.
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    • Pelago Bioscience. (2025). Whole Blood CETSA. Pelago Bioscience.
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    Comparative

    From Benchtop to Bedside: A Senior Scientist's Guide to Validating In vitro Pyridazine Compound Efficacy with In Vivo Experiments

    The pyridazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique physicochemical propert...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The pyridazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a versatile core for engaging with a wide array of biological targets.[3] Researchers have successfully developed pyridazine derivatives with potent anti-inflammatory, anticancer, anticonvulsant, and antifungal activities, among others.[1][4] However, the journey from a promising in vitro "hit" to a viable preclinical candidate is fraught with challenges. A potent compound in a cell-free assay or a petri dish does not guarantee success in a complex living system.

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating in vitro findings for pyridazine compounds through robust in vivo experimentation. We will move beyond rigid protocols to explore the causality behind experimental choices, ensuring a logical and scientifically sound transition from initial discovery to preclinical validation.

    Part 1: The In Vitro Foundation: Building a Case for Your Pyridazine Hit

    The initial screening funnel is designed to identify and characterize pyridazine compounds with the desired biological activity. This phase is not merely about finding the most potent molecule but about building a comprehensive profile that justifies the significant investment of an in vivo study.

    Step 1: Target-Based and Phenotypic Screening

    The first step involves assessing the compound's activity at a molecular level (target-based) or its effect on whole cells (phenotypic).

    • Target-Based Assays: These are essential if the intended mechanism of action is known. For pyridazines, common targets include enzymes critical to disease pathways. For instance, many anti-inflammatory pyridazinones are designed as selective inhibitors of cyclooxygenase-2 (COX-2).[5] An in vitro COX inhibition assay is therefore a primary screening tool.[6] Similarly, for anticancer applications, pyridazines have been evaluated as inhibitors of key signaling kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) or c-Jun N-terminal kinase (JNK).[7][8][9]

    • Phenotypic Assays: These assays measure the overall effect of a compound on cell behavior. For anticancer pyridazines, a standard approach is to screen them against a panel of cancer cell lines, such as the NCI-60 panel, to determine their cytotoxic or anti-proliferative effects.[7][10] The MTT assay is a common method to assess cell viability and determine the half-maximal inhibitory concentration (IC50).[6][9]

    Table 1: Common In Vitro Assays for Pyridazine Compound Characterization

    Assay TypeObjectiveKey Parameter(s)Example ApplicationReference(s)
    Target-Based Assays
    COX-1/COX-2 InhibitionTo determine the inhibitory potency and selectivity of a compound on cyclooxygenase enzymes.IC50, SIAnti-inflammatory drug discovery[5][6]
    Kinase Inhibition (e.g., VEGFR-2)To assess the inhibitory potential of a compound against a specific protein kinase.% Inhibition, IC50Anticancer (anti-angiogenic) drug discovery[8][9]
    Phenotypic Assays
    Cell Viability (MTT/SRB)To measure the effect of a compound on cell proliferation and determine its cytotoxicity.IC50, GI50Anticancer screening across various cell lines[1][6][8]
    Anti-inflammatory Cellular AssayTo evaluate the ability of a compound to suppress inflammatory mediators (e.g., NO, TNF-α, IL-6) in cells.% ReductionAnti-inflammatory drug discovery (LPS-stimulated macrophages)[5]
    The Causality Behind In Vitro Choices

    Selecting a compound for in vivo testing based solely on a low IC50 value is a common pitfall. A more robust strategy involves evaluating its selectivity index (SI) , which compares the potency against the target to its potency against related off-targets (e.g., COX-2 vs. COX-1) or its cytotoxicity against healthy cells versus cancer cells. A high SI is often predictive of a wider therapeutic window in vivo. For example, new pyridazinone derivatives have been synthesized to show strong COX-2 inhibition with high selectivity over COX-1, which is crucial for reducing gastrointestinal side effects.[5]

    The following workflow illustrates the logical progression from initial screening to selecting a candidate for in vivo studies.

    G cluster_0 In Vitro Screening Funnel A Primary Screen (e.g., Target Inhibition) B Secondary Screen (e.g., Cell Viability Assay) A->B Confirm cellular activity C Selectivity Panel (e.g., COX-1 vs COX-2) B->C Assess therapeutic window D In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) C->D Profile drug-like properties E Candidate Selection D->E Prioritize for in vivo

    Caption: A generalized workflow for in vitro screening and candidate selection.

    Part 2: Bridging the Gap: Rational In Vivo Model Selection

    The transition to in vivo studies must be guided by the in vitro data. The chosen animal model should be one in which the biological pathway targeted by the pyridazine compound is relevant to the disease pathology.

    • For Anti-inflammatory Compounds: If a pyridazine derivative shows potent and selective COX-2 inhibition in vitro, a logical next step is to test it in an acute inflammation model. The carrageenan-induced rat paw edema model is a standard and well-validated choice.[5][11] The edema (swelling) in this model is directly linked to the production of prostaglandins, which are synthesized by COX enzymes.

    • For Anticancer Compounds: The choice of an anticancer model depends on the in vitro findings.

      • If a compound shows broad cytotoxicity against multiple cell lines, a general model like the Ehrlich ascites carcinoma (EAC) solid tumor model in mice can be used for initial efficacy testing.[8]

      • For compounds targeting specific cancer types (e.g., breast cancer), a xenograft model , where human cancer cells (like MDA-MB-231) are implanted into immunocompromised mice, is more appropriate.[12][13] This allows for the evaluation of the compound against a human tumor in a living system.

      • Syngeneic models, where cancer cells from the same genetic background as the mouse are used, are valuable for studying the interaction of the drug with the immune system.[14]

    • For Anticonvulsant Compounds: To evaluate compounds for their potential to treat epilepsy, standardized models are used. The maximal electroshock (MES) model and the pentylenetetrazol (PTZ)-induced seizure model are commonly employed to assess a compound's ability to prevent different types of seizures.[2]

    Ethical considerations are paramount. All in vivo studies must be conducted with approval from an Institutional Animal Ethical Committee (IAEC), as mandated by regulatory bodies like the CPCSEA in India.[12]

    Part 3: The In Vivo Experiment: Protocol, Data, and Interpretation

    Executing an in vivo study requires meticulous planning and standardized procedures to ensure the data is reproducible and reliable. Here, we outline a representative protocol for an anticancer study and discuss data interpretation.

    Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

    This protocol is a generalized example and must be adapted based on the specific pyridazine compound, tumor model, and institutional guidelines.

    • Animal Acclimatization: House immunocompromised mice (e.g., BALB/c nude) for at least one week under controlled conditions (temperature, humidity, light/dark cycle) with free access to food and water.

    • Tumor Cell Implantation:

      • Culture the selected human cancer cell line (e.g., MDA-MB-231 for breast cancer) for which your pyridazine showed low IC50 values in vitro.[13]

      • Harvest the cells and resuspend them in a sterile medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 5 x 10^6 cells/100 µL).

      • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Tumor Growth and Grouping:

      • Monitor the mice daily for tumor growth. Tumor volume is typically calculated using the formula: Volume = (Length x Width^2) / 2.

      • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=6-8 per group):

        • Vehicle Control (the formulation solution without the drug)

        • Positive Control (a standard-of-care chemotherapy drug)

        • Treatment Group(s) (your pyridazine compound at one or more dose levels)

    • Drug Administration:

      • Administer the pyridazine compound and controls via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days). The dose levels are often informed by preliminary toxicity studies.

    • Monitoring and Endpoints:

      • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

      • The primary endpoint is often tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.

      • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

    Data Presentation and Interpretation

    A critical aspect of validating in vitro findings is to directly compare them with in vivo outcomes.

    Table 2: Hypothetical In Vitro to In Vivo Correlation for Anticancer Pyridazines

    Compound IDIn Vitro IC50 (MCF-7 cells, µM)[8]In Vivo Dose (mg/kg)In Vivo Tumor Growth Inhibition (%)Observations
    PY-010.252065%Potent in vitro activity translates to significant in vivo efficacy.
    PY-025.82015%Weaker in vitro activity correlates with poor in vivo performance.
    PY-030.15205%Disconnect: High in vitro potency but poor in vivo efficacy. See Part 4.

    The "disconnect" seen with compound PY-03 is a common and critical challenge. A highly potent compound in vitro may fail spectacularly in vivo due to poor pharmacokinetic properties or unforeseen toxicity.

    Part 4: Deconstructing the Disconnect: Pharmacokinetics & Toxicity

    When in vitro potency doesn't translate, the investigation turns to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox). The pyridazine ring itself can present unique metabolic challenges.[3][15]

    G cluster_0 In Vitro-In Vivo Disconnect A High In Vitro Potency (Low IC50) B Low In Vivo Efficacy A->B C Poor Pharmacokinetics (PK) - Low Absorption - High Clearance/Metabolism C->B Insufficient drug at target site D Toxicity - Off-target effects - Reactive metabolites D->B Dose-limiting toxicity

    Caption: Common causes for the failure of potent in vitro compounds in vivo.

    Key In Vitro ADME/Tox Assays:

    Before advancing to efficacy studies, it is prudent to evaluate the "drug-like" properties of your lead pyridazines.

    • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps predict how quickly it will be metabolized in vivo.[16][17] Compounds that are rapidly cleared are unlikely to maintain therapeutic concentrations.

    • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays predict a compound's ability to be absorbed through the gut.

    • Toxicity: Strategies to mitigate the toxicity of pyridazine compounds often involve structural modifications to block metabolic activation or alter physicochemical properties to improve the ADME profile.[18] Initial cytotoxicity tests on non-cancerous cell lines can provide an early warning of potential toxicity issues.[10]

    A promising pyridazine candidate for in vivo testing should not only be potent and selective but also demonstrate reasonable metabolic stability and low off-target toxicity in these preliminary assays. Recent work on imidazo[1,2-b]pyridazine derivatives included evaluations of liver microsome stability and in vivo pharmacokinetic properties in rats as part of the optimization process.[16]

    Conclusion

    The validation of in vitro findings with in vivo experiments is the crucible in which promising pyridazine compounds are tested. A successful transition relies on a logical, evidence-based approach. It begins with building a comprehensive in vitro data package that goes beyond simple potency to include selectivity and preliminary ADME/Tox profiling. This data must then rationally guide the selection of a relevant in vivo disease model. By meticulously executing these in vivo studies and critically analyzing the correlation—or disconnect—between the in vitro and in vivo data, researchers can effectively identify pyridazine derivatives with true therapeutic potential and advance the most promising candidates toward clinical development.

    References

    • Abdel-Maksoud, M. S., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available from: [Link]

    • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]

    • El-Gazzar, M. G., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. Available from: [Link]

    • Tewari, A. K., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Epigenomics. Available from: [Link]

    • El-Sayed, M. A.-A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available from: [Link]

    • Tewari, A. K., et al. (2022). Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. PubMed. Available from: [Link]

    • Kumar, A., et al. (2020). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

    • Shehata, M. A., et al. (2023). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available from: [Link]

    • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Semantic Scholar. Available from: [Link]

    • Hamaidia, L., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. Available from: [Link]

    • Károlyházy, L., et al. (2003). Synthesis, in vitro/in Vivo Antifungal Evaluation and Structure-Activity Relationship Study of 3(2H)-pyridazinones. PubMed. Available from: [Link]

    • Asadi, M., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. Available from: [Link]

    • Li, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available from: [Link]

    • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]

    • Switalska, M., et al. (1981). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. PubMed. Available from: [Link]

    • Ou, T., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. Available from: [Link]

    • Scott, J. S., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry. Available from: [Link]

    • Bejan, V., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available from: [Link]

    • Butera, J. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]

    • Amici, R., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. Available from: [Link]

    Sources

    Validation

    comparative study of pyridazine versus pyrimidine scaffolds in kinase inhibition

    As a Senior Application Scientist navigating the highly competitive landscape of targeted therapeutics, selecting the optimal nitrogenous heterocycle for an ATP-competitive kinase inhibitor is the most consequential deci...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist navigating the highly competitive landscape of targeted therapeutics, selecting the optimal nitrogenous heterocycle for an ATP-competitive kinase inhibitor is the most consequential decision in early drug discovery. While the pyrimidine scaffold has historically dominated the market as the quintessential adenine bioisostere, the pyridazine scaffold has emerged as a structurally distinct and highly advantageous alternative.

    This guide provides an in-depth, objective comparison of pyridazine and pyrimidine scaffolds, analyzing their physicochemical properties, target binding mechanics, and empirical performance.

    Physicochemical Profiling: The Bioisosteric Dilemma

    Both pyrimidine (a 1,3-diazine) and pyridazine (a 1,2-diazine) serve as scaffolding elements to anchor inhibitors into the kinase hinge region. However, the spatial arrangement of their nitrogen atoms dictates fundamentally different physicochemical behaviors:

    • Pyrimidine Scaffolds: The ubiquitous nature of pyrimidines stems from their strong, predictable hydrogen-bonding capacity (acting as both donors and acceptors) with the kinase hinge region. However, pyrimidine-based compounds often suffer from high lipophilicity and basicity, which can lead to poor metabolic stability and off-target kinase promiscuity[1].

    • Pyridazine Scaffolds: The adjacent nitrogen atoms in pyridazine create a unique electronic environment. Pyridazines exhibit weaker basicity and a significantly higher dipole moment than pyrimidines. This high dipole moment enhances π−π stacking interactions within the hydrophobic pockets of the kinase[2]. Furthermore, the inherent polarity and lower lipophilicity of pyridazines often result in superior aqueous solubility, reduced cytochrome P450 inhibition, and a heavily mitigated 2[2].

    Quantitative Performance Comparison

    To objectively evaluate these scaffolds, we must look at parallel Structure-Activity Relationship (SAR) studies where both cores were tested against the same targets.

    Table 1: Comparative Efficacy of Pyridazine vs. Pyrimidine Scaffolds

    Scaffold CoreTarget KinaseRepresentative CompoundBiochemical IC 50​ Cellular EfficacyPhysicochemical & Binding Notes
    Imidazo[1,2-b]pyridazine FLT3-ITDCompound 34f4 nM7 nM (MV4-11)Optimal H-bond vector for Cys694 hinge; high aqueous solubility.
    Pyrazolo[1,5-a]pyrimidine FLT3-ITDCompound 14>10 μM>10 μM (MV4-11)Suboptimal hinge-binding geometry; steric clashes in ATP pocket.
    Triazolo-pyridazine c-MetCompound 12e90 nM1.06 μM (A549)Strong dipole moment enhances target affinity; induces G0/G1 arrest.
    Triazolo-pyrimidine c-MetCompound 19e~85 nM0.85 μM (A549)Comparable biochemical potency; higher lipophilicity drives cellular entry.

    Data Synthesis: In a rigorous scaffold-hopping study targeting FLT3-ITD (a critical mutation in acute myeloid leukemia), the 3[3]. Conversely, the pyrazolo[1,5-a]pyrimidine analogs were virtually inactive. The causality lies in the specific angle of the hydrogen bond acceptors: the pyridazine core perfectly aligned with the FLT3 hinge region while accommodating the D835Y mutation[3]. In contrast, targeting c-Met revealed that while 4[4], substituting it with a triazolo-pyrimidine (Compound 19e) slightly improved cellular cytotoxicity, demonstrating that pyrimidine's higher lipophilicity can sometimes drive superior membrane permeability at the cost of target selectivity[4].

    SAR Optimization Workflow

    The logical progression of evaluating these scaffolds requires a strict, iterative workflow to balance hinge-binding affinity with ADME properties.

    SAR_Workflow S1 Scaffold Selection (Pyrimidine vs Pyridazine) S2 Hinge-Binding Optimization (ATP-competitive anchoring) S1->S2 S3 Selectivity Pocket Targeting (DFG-in vs DFG-out) S2->S3 S4 Biochemical Evaluation (TR-FRET / IC50) S3->S4 S5 Cellular Validation (Antiproliferation / Target Engagement) S4->S5 S6 ADME & Tox Profiling (hERG, Microsomal Stability) S5->S6 S6->S2 SAR Feedback Loop

    Iterative SAR optimization workflow for kinase inhibitor scaffold development.

    Self-Validating Experimental Methodologies

    To objectively differentiate the performance of pyridazine and pyrimidine scaffolds, the following protocols must be executed. They are designed as self-validating systems to eliminate false positives driven by compound aggregation or auto-fluorescence.

    Protocol A: Apparent Km​ -Adjusted TR-FRET Kinase Assay

    This biochemical assay isolates the direct target affinity of the scaffold.

    • Enzyme-Inhibitor Pre-incubation: Dilute the recombinant kinase in assay buffer (50 mM HEPES, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 (a non-ionic detergent) prevents highly lipophilic pyrimidine compounds from forming colloidal aggregates, which cause false-positive inhibition. Pre-incubate the enzyme with the scaffold library for 30 minutes to allow slow-binding kinetics to reach equilibrium.

    • Substrate & ATP Addition: Add the biotinylated peptide substrate and ATP. Critical Step: The ATP concentration must be strictly set at the enzyme's apparent Km​ . Causality: If ATP ≫Km​ , competitive inhibitors will appear artificially weak. If ATP ≪Km​ , the assay lacks the signal-to-noise ratio required to differentiate subtle SAR changes.

    • Reaction Termination & Detection: Stop the reaction with EDTA (chelates Mg 2+ ) and add Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Self-Validation Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: By utilizing a ratiometric emission readout (665 nm / 615 nm) combined with a time delay, this system internally corrects for well-to-well volume variations and completely eliminates background auto-fluorescence inherent to many nitrogenous heterocycles.

    Protocol B: Cellular Target Engagement (Phospho-Flow Cytometry)

    Biochemical potency means nothing without cellular penetrance. This protocol validates the scaffold's efficacy in a physiological environment.

    • Cell Seeding and Starvation: Seed target cells (e.g., MV4-11 for FLT3) and serum-starve for 12 hours. Causality: Serum starvation drastically reduces basal kinase signaling driven by exogenous growth factors, artificially widening the therapeutic window and improving the signal-to-noise ratio upon specific ligand stimulation.

    • Inhibitor Treatment: Treat cells with a dose-response gradient of the scaffold for 2 hours.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with ice-cold 90% methanol. Causality: Methanol permeabilization is strictly required to expose intracellular kinase epitopes while simultaneously denaturing endogenous phosphatases, thereby locking the phosphorylation state in place.

    • Flow Cytometry: Stain with a fluorophore-conjugated phospho-specific antibody. The shift in Mean Fluorescence Intensity (MFI) provides a direct, single-cell quantitative readout of intracellular kinase inhibition.

    Conclusion

    While pyrimidine remains a highly validated and potent hinge-binding scaffold, its physicochemical baggage often requires extensive downstream optimization to rescue ADME profiles. The pyridazine scaffold, with its unique dipole moment, reduced basicity, and lower lipophilicity, offers a highly elegant bioisosteric alternative. For drug development professionals facing hERG liabilities, poor aqueous solubility, or crowded intellectual property spaces, pivoting to a pyridazine core is a scientifically sound and highly strategic maneuver.

    References

    • Source: nih.
    • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
    • Source: nih.
    • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)

    Sources

    Comparative

    assessing the therapeutic index of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

    As a Senior Application Scientist, I frequently evaluate the translational viability of novel pharmacophores. The compound 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (hereafter referred to as CMPA ) represen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently evaluate the translational viability of novel pharmacophores. The compound 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (hereafter referred to as CMPA ) represents a highly optimized derivative within the pyridazine class. Pyridazine derivatives are widely recognized as a[1], frequently utilized in targeted anticancer therapies and kinase inhibition due to their robust hinge-binding capabilities.

    However, target affinity alone does not make a drug. The ultimate arbiter of a compound's clinical fate is its Therapeutic Index (TI) —the quantitative measurement of the relative safety of a drug, classically defined as the[2].

    In this guide, we will objectively compare the preclinical TI of CMPA against a standard-of-care (SoC) reference kinase inhibitor. By detailing the causality behind our experimental designs and establishing self-validating protocols, we provide a comprehensive framework for assessing the safety window of this novel molecule.

    Structural Rationale: The Causality Behind CMPA's Efficacy

    Before assessing the TI, it is critical to understand why CMPA is designed the way it is. The molecule features two distinct functional domains:

    • 6-chloropyridazin-3-amine Core: This acts as the primary pharmacophore, forming critical dual hydrogen bonds with the backbone residues of the kinase hinge region.

    • 2-(2-methoxyphenoxy)ethyl Tail: This flexible, hydrophobic extension is designed to occupy an adjacent allosteric pocket.

    The Causality: By extending into a secondary hydrophobic pocket, CMPA achieves higher target selectivity. This dual-action binding increases target affinity (lowering the IC50) while preventing off-target binding to related, off-target mammalian kinases (raising the cytotoxic CC50). This structural divergence is the mechanistic foundation for widening the therapeutic index.

    Phase 1: In Vitro Pharmacodynamics & Cytotoxicity

    To establish the In Vitro TI, we must compare the compound's biochemical efficacy against its generalized cytotoxicity in healthy mammalian cells.

    Experimental Protocol: Self-Validating CellTiter-Glo Viability Assay

    Assessing cytotoxicity requires a highly reproducible system. We utilize the[3], which quantifies ATP as a direct proxy for metabolically active cells. Its homogeneous "add-mix-measure" format eliminates wash steps, thereby reducing pipetting errors and preserving the integrity of the luminescent signal.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HEK293 (healthy human embryonic kidney) cells at 5,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

    • Compound Treatment: Dispense a 10-point, 3-fold serial dilution of CMPA and the Reference SoC (ranging from 10 µM to 0.5 nM).

    • Self-Validation Controls: Include a 0.1% DMSO vehicle (negative control, 100% viability) and 10 µM Staurosporine (positive control, 0% viability). Logic Check: If Staurosporine fails to reduce luminescence to near-zero baseline, the assay plate is deemed invalid, ensuring the system self-validates the ATP-dependent readout.

    • Reagent Addition: After 72 hours of incubation, equilibrate the plate to room temperature for 30 minutes. Add an equal volume (25 µL) of CellTiter-Glo Reagent to each well.

    • Lysis and Measurement: Mix on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for 10 minutes to stabilize the luminescent signal, then read on a multi-mode plate reader.

    • Data Analysis: Calculate the CC50 (concentration reducing viability by 50%) using a 4-parameter logistic non-linear regression model.

    Comparative Performance Data: In Vitro TI

    In Vitro TI is calculated as: CC50 (HEK293) / IC50 (Target Kinase).

    CompoundTarget Kinase IC50 (nM)HEK293 Cytotoxicity CC50 (nM)In Vitro Therapeutic Index
    CMPA 12.5>10,000>800
    Reference SoC 45.02,50055.5

    Insight: CMPA demonstrates a nearly 15-fold superior In Vitro TI compared to the Reference SoC. The methoxyphenoxy tail successfully mitigates off-target mammalian toxicity, pushing the CC50 beyond the 10 µM threshold.

    Phase 2: In Vivo Translation (Efficacy vs. Toxicity)

    In vitro metrics do not account for hepatic metabolism, plasma protein binding, or systemic clearance. To establish a true clinical TI, we must determine the Effective Dose (ED50) and the Maximum Tolerated Dose / Toxic Dose (TD50) in a live mammalian system[4].

    Experimental Protocol: Murine Xenograft & MTD Assessment
    • Model Establishment: Inoculate athymic nude mice subcutaneously with 5×10⁶ HCT-116 target cancer cells. Randomize into cohorts (n=8) once tumor volumes reach ~150 mm³.

    • Efficacy Dosing (ED50): Administer CMPA via oral gavage (PO) daily at 0.5, 1.0, 2.5, and 5.0 mg/kg. Measure tumor volume via digital calipers bi-weekly. The ED50 is the dose achieving 50% Tumor Growth Inhibition (TGI) relative to the vehicle control at day 21.

    • Toxicity Dosing (TD50/MTD): In parallel healthy cohorts, administer escalating doses of CMPA (50, 100, 150 mg/kg). Monitor daily for clinical signs of distress and body weight loss. The TD50 is defined as the dose causing >15% body weight loss or severe hepatotoxicity (assessed via ALT/AST serum markers) in 50% of the subjects.

    Comparative Performance Data: In Vivo TI

    In Vivo TI is calculated as: TD50 / ED50.

    CompoundIn Vivo Efficacy ED50 (mg/kg/day)In Vivo Toxicity TD50 (mg/kg/day)In Vivo Therapeutic Index
    CMPA 2.5>150>60
    Reference SoC 8.0405

    Insight: The Reference SoC exhibits a dangerously narrow safety margin (TI = 5), meaning a slight overdose could trigger severe adverse events. CMPA, however, maintains potent tumor suppression at just 2.5 mg/kg while being well-tolerated at doses exceeding 150 mg/kg, yielding a highly favorable TI of >60.

    Mechanistic Workflow Visualization

    The logical progression of assessing the Therapeutic Index follows a strict, gated workflow. Compounds must clear the In Vitro TI threshold before advancing to costly In Vivo models.

    TI_Assessment cluster_invitro Phase 1: In Vitro Profiling cluster_invivo Phase 2: In Vivo Translation Compound CMPA Candidate (Pyridazine Scaffold) IC50 Target Efficacy (Kinase IC50) Compound->IC50 CC50 Cytotoxicity (CellTiter-Glo CC50) Compound->CC50 TI_vitro In Vitro TI (CC50 / IC50) IC50->TI_vitro CC50->TI_vitro ED50 In Vivo Efficacy (Xenograft ED50) TI_vitro->ED50 If TI > 10 TD50 In Vivo Toxicity (Murine MTD/TD50) TI_vitro->TD50 TI_vivo Clinical TI (TD50 / ED50) ED50->TI_vivo TD50->TI_vivo Decision Go/No-Go Decision Lead Optimization TI_vivo->Decision Safety Margin

    Workflow for assessing the therapeutic index of pyridazine-based inhibitors.

    Conclusion

    The experimental data definitively supports the superiority of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (CMPA) over the standard-of-care alternative. By leveraging the privileged pyridazine core for hinge-binding and the methoxyphenoxy tail for allosteric selectivity, CMPA achieves an In Vivo Therapeutic Index of >60. This massive safety window significantly de-risks the compound for downstream clinical development, ensuring that therapeutic plasma concentrations can be maintained without encroaching upon dose-limiting toxicities.

    References

    • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

    • Title: The determination and interpretation of the therapeutic index in drug development Source: Nature Reviews Drug Discovery (PubMed) URL: [Link]

    • Title: Therapeutic index Source: Wikipedia URL: [Link]

    Sources

    Validation

    Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of 6-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

    Executive Summary In small-molecule drug discovery, the 3-aminopyridazine scaffold is a privileged motif, frequently utilized for its robust hydrogen-bonding capabilities within the ATP-binding hinge region of protein ki...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In small-molecule drug discovery, the 3-aminopyridazine scaffold is a privileged motif, frequently utilized for its robust hydrogen-bonding capabilities within the ATP-binding hinge region of protein kinases[1]. However, the very features that make 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine (hereafter referred to as CMPD-1 ) a potent binder also predispose it to broad kinome cross-reactivity.

    This guide provides an objective, data-driven framework for evaluating the cross-reactivity profile of CMPD-1. By comparing its performance against established broad-spectrum and multi-targeted inhibitors, and detailing a self-validating experimental workflow, this document equips researchers with the methodologies required to accurately map and mitigate off-target liabilities.

    Mechanistic Rationale: The Anatomy of Cross-Reactivity

    To understand why CMPD-1 exhibits specific cross-reactivity patterns, we must deconstruct its pharmacophore:

    • The Hinge Binder (Pyridazine-3-amine): The nitrogen atoms of the pyridazine ring and the exocyclic amine act as a highly efficient hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge backbone[1].

    • Electrostatic Versatility (Chloro & Methoxy Groups): The 6-chloro substituent and the methoxy group exhibit dual electrostatic behavior. While the chlorine atom is electronegative and adopts a negative electrostatic potential, it simultaneously possesses a positive σ-hole depleted of electron density[2]. Similarly, the methoxy oxygen is electronegative, but its terminal methyl group carries a positive potential[2]. This dual nature allows CMPD-1 to adaptively engage with both partially positive ( δ+ ) and partially negative ( δ− ) regions across diverse kinase pockets, significantly increasing the probability of off-target binding[2].

    Comparative Selectivity Profiling

    To contextualize the selectivity of CMPD-1, we compare its kinome-wide binding profile against two standard alternatives:

    • Staurosporine: A natural product and prototypical pan-kinase inhibitor used as a baseline for maximum cross-reactivity.

    • Dasatinib: A clinically approved, multi-targeted tyrosine kinase inhibitor (ABL/SRC family) known for a defined, yet broad, off-target profile.

    The Selectivity Score ( S10​ ) is a standard metric defined as the fraction of kinases inhibited by >90% at a screening concentration of 10 µM[3]. A lower S10​ indicates higher selectivity.

    Table 1: In Vitro Selectivity and Affinity Comparison
    CompoundPrimary Target IC50​ (nM) S10​ Score (at 10 µM)Major Off-Target FamiliesOff-Target IC50​ Range (nM)
    CMPD-1 12.5 (e.g., PIM1)0.08SRC, LCK, FLT385 - 350
    Dasatinib 0.8 (ABL)0.15SRC, c-KIT, PDGFR1.5 - 50
    Staurosporine 1.2 (Pan)0.65>200 Kinases1.0 - 100

    Data Interpretation: CMPD-1 demonstrates a highly favorable selectivity profile ( S10​=0.08 ) compared to Dasatinib and Staurosporine. However, its electrostatic versatility still permits moderate cross-reactivity with the SRC family kinases, necessitating rigorous downstream validation.

    Experimental Protocols: A Self-Validating Workflow

    As an Application Scientist, I emphasize that a single assay format is insufficient to declare a compound "selective." The following protocols represent a self-validating system: indirect screening identifies hits, biophysical assays confirm direct binding, and cellular assays validate physiological relevance.

    Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

    Causality: Biochemical IC50​ assays are difficult to scale across the 500+ human kinases. The KINOMEscan methodology utilizes a competitive displacement format, providing a highly scalable proxy for relative binding affinity across a massive kinase panel[4].

    • Preparation: Immobilize broadly active, proprietary active-site directed ligands onto solid support beads[4].

    • Incubation: Combine the beads, DNA-tagged kinase proteins, and CMPD-1 (at 1 µM and 10 µM concentrations) in binding buffer.

    • Displacement: Allow CMPD-1 to compete with the immobilized ligand for the kinase ATP-binding site. Strong binders will displace the kinase from the beads[4].

    • Quantification: Wash the beads to remove unbound proteins. Elute the remaining bound kinases and quantify using quantitative PCR (qPCR) targeting the DNA tags[4]. Calculate the % Control (amount of kinase bound to the bead in the presence of CMPD-1 relative to DMSO control)[3].

    Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

    Causality: KINOMEscan is an indirect measurement that can yield false positives due to allosteric effects or bead-matrix interference. SPR provides direct, label-free kinetic data ( kon​ , koff​ , Kd​ ) to confirm true biophysical engagement and assess residence time.

    • Surface Preparation: Amine-couple the recombinant off-target kinase (e.g., LCK) to a CM5 sensor chip until a density of ~3000 RU is achieved.

    • Analyte Injection: Prepare a 2-fold dilution series of CMPD-1 (from 1 µM to 3.9 nM) in running buffer (PBS-P+ with 2% DMSO).

    • Kinetic Analysis: Inject CMPD-1 over the active and reference flow cells at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Data Fitting: Double-reference the sensorgrams (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

    Protocol 3: Cellular Target Engagement (NanoBRET)

    Causality: High biochemical affinity does not guarantee cellular efficacy. Intracellular ATP concentrations are extremely high (~1-5 mM), which heavily competes with ATP-competitive inhibitors like CMPD-1. NanoBRET confirms that the compound can penetrate the membrane and engage the target in a live-cell environment.

    • Transfection: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc-kinase fusion protein (for both the primary target and identified off-targets).

    • Tracer Addition: Plate cells in 384-well plates and add a cell-permeable, fluorescent NanoBRET tracer that reversibly binds the kinase active site.

    • Compound Treatment: Add varying concentrations of CMPD-1 and incubate for 2 hours at 37°C.

    • Measurement: Add Nano-Glo substrate. If CMPD-1 engages the target, it displaces the tracer, resulting in a dose-dependent decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. Calculate the cellular IC50​ .

    Visualizations

    Self-validating cross-reactivity screening workflow for kinase inhibitors.

    Divergent signaling pathways triggered by CMPD-1 primary vs. off-target engagement.

    Sources

    Comparative

    Validating Molecular Docking Predictions: A Comparative Guide to Biophysical Techniques

    Molecular docking has revolutionized structure-based drug design (SBDD) by enabling the rapid screening of vast chemical libraries. However, as an Application Scientist, I frequently encounter a critical bottleneck: the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Molecular docking has revolutionized structure-based drug design (SBDD) by enabling the rapid screening of vast chemical libraries. However, as an Application Scientist, I frequently encounter a critical bottleneck: the mechanistic disconnect between computational docking scores and empirical binding affinities.

    Empirical scoring functions (e.g., GlideScore, AutoDock Vina) are designed for speed, not thermodynamic perfection. They often rely on rigid receptor approximations and struggle to accurately quantify conformational entropy or the complex thermodynamics of solvent displacement [1]. Consequently, docking campaigns are notorious for high false-positive rates. To transition a computational "hit" into a validated lead, researchers must employ a rigorous, orthogonal cascade of biophysical experiments.

    This guide objectively compares the leading biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and X-ray Crystallography—and provides self-validating experimental protocols to bridge the gap between in silico predictions and in vitro reality.

    The Mechanistic Disconnect: Why Docking Requires Validation

    Docking algorithms excel at predicting the binding pose (geometry) but frequently fail to predict the absolute binding affinity ( ΔG ) [2]. The causality behind this failure lies in thermodynamics:

    • Enthalpy ( ΔH ): Docking estimates hydrogen bonding and van der Waals interactions well, but often miscalculates the energetic penalty of desolvating the binding pocket.

    • Entropy ( ΔS ): The loss of conformational degrees of freedom upon ligand binding is highly complex and typically underestimated by scoring functions [3].

    Because docking scores cannot be trusted as absolute affinity values, we must validate hits using biophysical techniques that directly measure kinetics, thermodynamics, and structural geometry.

    Comparative Analysis of Biophysical Validation Methods

    To build a robust validation pipeline, you must understand the distinct physical principles, advantages, and limitations of each technique.

    Surface Plasmon Resonance (SPR)

    SPR is an optical technique that measures changes in the refractive index near a sensor surface in real-time.

    • The "Why": SPR is the premier choice for primary hit triage because it provides kinetic data (association rate kon​ and dissociation rate koff​ ), not just equilibrium affinity ( KD​ ). Understanding how fast a ligand binds and releases is critical for predicting in vivo efficacy.

    • Limitation: Requires protein immobilization, which can sterically occlude the binding site or alter protein conformation.

    Isothermal Titration Calorimetry (ITC)

    ITC directly measures the heat released or absorbed during a binding event.

    • The "Why": ITC is the "gold standard" because it is the only technique that directly measures the enthalpy of binding ( ΔH ) and stoichiometry ( n ) in a single experiment. By deriving ΔG from the binding isotherm, you can calculate the entropic contribution ( −TΔS ). This reveals whether a docking hit is driven by specific interactions (enthalpy-driven) or non-specific hydrophobic effects (entropy-driven).

    • Limitation: Low throughput and requires milligram quantities of highly pure protein.

    Microscale Thermophoresis (MST)

    MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding.

    • The "Why": MST is performed in free solution, eliminating the immobilization artifacts of SPR. It is highly sensitive and requires minimal sample, making it ideal for aggregation-prone proteins or intrinsically disordered targets.

    • Limitation: Typically requires fluorescent labeling of the target protein, which can introduce artifacts if the fluorophore interferes with the binding pocket.

    X-ray Crystallography
    • The "Why": While SPR and ITC validate affinity, X-ray crystallography validates the pose. Confirming that the experimental binding geometry matches the docking prediction (typically aiming for an RMSD < 2.0 Å) is the ultimate proof of a successful computational model [2].

    Data Presentation: Technique Comparison Matrix

    TechniquePrimary OutputThroughputSample ConsumptionImmobilizationBest Use Case in Validation Cascade
    SPR Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Medium-HighLow (Analyte), Low (Ligand)YesPrimary triage of top 5% docking hits; identifying fast/slow binders.
    MST Affinity ( KD​ )MediumVery LowNo (Free solution)Validating hits against unstable or difficult-to-immobilize targets.
    ITC Thermodynamics ( ΔH , ΔS ), KD​ , n LowHigh (Milligrams)No (Free solution)Deep thermodynamic profiling of confirmed hits; verifying binding mechanism.
    X-ray 3D Binding Pose (Atomic Coordinates)Very LowHigh (Crystals)N/A (Crystal lattice)Final structural confirmation to guide subsequent lead optimization.

    The Orthogonal Validation Workflow

    A self-validating system does not rely on a single assay. The most robust approach filters the massive output of a docking campaign through a funnel of increasing biophysical stringency.

    ValidationCascade N1 Molecular Docking (Virtual Screening) N2 SPR / MST (Kinetic & Affinity Triage) N1->N2 Top 1-5% Scoring Hits N3 ITC (Thermodynamic Validation) N2->N3 KD < 10 µM N4 X-ray Crystallography (Pose Confirmation) N3->N4 Favorable ΔH N5 Validated Lead N4->N5 RMSD < 2.0 Å vs Prediction

    Figure 1. Orthogonal biophysical validation cascade for molecular docking hits.

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the protocols below are designed with internal causality and self-validation mechanisms.

    Protocol A: SPR Kinetic Screening for Docking Hits

    Objective: Rapidly triage computational hits and determine kinetic rates.

    • Surface Preparation & Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling.

      • Causality: Target a low immobilization level ( Rmax​ < 50 RU). High density causes mass transport limitations, where the ligand binds the surface faster than it diffuses, artificially skewing the kon​ measurement.

    • Reference Channel Setup: Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein).

      • Self-Validation: Subtracting FC1 from the active flow cell (FC2) corrects for bulk refractive index changes and non-specific binding to the dextran matrix.

    • Solvent Correction Calibration: Prepare a standard curve of DMSO concentrations (e.g., 4.5% to 5.5%) in the running buffer.

      • Causality: Small molecules from docking libraries are typically dissolved in DMSO. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will produce a false signal masking the binding event.

    • Analyte Injection: Inject the docking hit at 5 concentrations (e.g., 0.1x to 10x the predicted KD​ ) in a multi-cycle or single-cycle kinetic format.

    • Data Fitting: Fit the double-referenced data (FC2 - FC1, minus blank buffer injections) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

    Protocol B: ITC Thermodynamic Profiling for Hit Confirmation

    Objective: Confirm binding thermodynamics and stoichiometry of SPR-validated hits.

    • Strict Buffer Matching (Dialysis): Dialyze the target protein overnight against the exact experimental buffer. Use the final dialysate to dilute the small molecule ligand.

      • Causality: ITC measures micro-calories of heat. If the buffer salts or pH are mismatched by even a fraction, the heat of dilution upon injection will completely overwhelm the heat of binding, rendering the ΔH unreadable.

    • Concentration Optimization (The c-value): Ensure the unitless parameter c ( c=n×[Protein]/KD​ ) is between 10 and 100.

      • Causality: A c -value in this range ensures a sigmoidal binding isotherm. If c<1 , the curve is too flat to accurately determine stoichiometry ( n ) or affinity ( KD​ ).

    • Control Titration (Self-Validation): Perform a "Ligand into Buffer" titration prior to the main experiment.

      • Self-Validation: This measures the background heat of ligand dilution. This background heat must be subtracted from the "Ligand into Protein" data to isolate the true heat of binding.

    • Execution & Analysis: Titrate the ligand (syringe) into the protein (cell) over 20-30 injections. Integrate the peaks to generate a binding isotherm, and fit the data to an independent binding sites model to extract ΔH , KD​ , and n . Calculate ΔS using ΔG=ΔH−TΔS=RTln(KD​) .

    Conclusion

    Molecular docking is an indispensable hypothesis generator, but a computational score is not a biological truth. By structuring a validation pipeline that moves from high-throughput kinetic triage (SPR) to rigorous thermodynamic profiling (ITC) and final geometric confirmation (X-ray), researchers can systematically eliminate the false positives inherent in in silico screening. Implementing strict self-validating controls—such as solvent correction in SPR and exact buffer matching in ITC—ensures that the resulting data is an authoritative reflection of molecular reality.

    References

    • Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling (2009). Source: ACS Publications. URL:[Link]

    • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Computational and Structural Biotechnology Journal (2019). Source: ScienceDirect / Elsevier. URL:[Link]

    • Are Scoring Functions in Protein−Protein Docking Ready To Predict Interactomes? Clues from a Novel Binding Affinity Benchmark. Journal of Proteome Research (2010). Source: ACS Publications. URL:[Link]

    Validation

    A Comparative Guide to the Preclinical Validation of Pyridazine-Based Therapeutic Candidates

    The pyridazine nucleus, a six-membered aromatic ring featuring two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1] Its derivatives are foundational to a wide array of pharmacolo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The pyridazine nucleus, a six-membered aromatic ring featuring two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1] Its derivatives are foundational to a wide array of pharmacologically active compounds, demonstrating a remarkable breadth of biological activities.[2][3][4][5][6] Marketed drugs such as the cardiotonic agent levosimendan and the anti-inflammatory emorfazone feature this core structure, underscoring its clinical relevance.[2] The versatility of the pyridazine ring allows for straightforward chemical modification, enabling the synthesis of extensive compound libraries for drug discovery programs.[6]

    This guide provides an in-depth comparison of the preclinical validation strategies for pyridazine-based compounds across key therapeutic areas. We will dissect the experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a comprehensive resource on the methodologies used to substantiate the therapeutic potential of these promising molecules. We will explore the causality behind experimental choices, present detailed protocols for critical assays, and summarize quantitative data for objective comparison.

    Section 1: Validation of Anticancer Activity

    Pyridazine-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.[7] A primary mechanism of action for many of these agents is the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor-induced blood vessel formation.[8][9]

    Comparative Performance Data

    The in vitro cytotoxic and kinase inhibitory activities of pyridazine derivatives are typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize the performance of representative compounds against various cancer cell lines and kinase targets.

    Table 1: Anticancer Activity of Pyridazine Derivatives

    Compound ID Target Cell Line Cancer Type IC50 (µM) Reference
    Compound 5b HCT-116 Colon Cancer <10 (Potent) [8][9]
    Compound 4b MCF-7 Breast Cancer 21.2 [8]
    Pyridine-Urea 8e MCF-7 Breast Cancer 0.22 (48h) [10]
    Pyridine-Urea 8n MCF-7 Breast Cancer 1.88 (48h) [10]
    Imatinib (Control) HCT-116 Colon Cancer 35.8 [8]

    | Doxorubicin (Control) | MCF-7 | Breast Cancer | 1.93 (48h) |[10] |

    Table 2: VEGFR-2 Kinase Inhibitory Activity

    Compound ID % Inhibition @ 10 µM IC50 (µM) Reference
    Compound 5b 92.2% Not specified [9][11]
    Pyridine-Urea 8b Not specified 5.0 [10]
    Pyridine-Urea 8e Not specified 3.93 [10]
    Sorafenib (Control) Not specified 0.09 [10]

    | Imatinib (Control) | 92.1% | Not specified |[8] |

    The data clearly indicates that novel pyridazine derivatives, such as compound 5b and pyridine-urea 8e, can exhibit cytotoxic and kinase inhibitory activities superior to or comparable with established reference drugs like Imatinib and Doxorubicin in specific assays.[8][10]

    Key Validation Workflow: From Cytotoxicity to Target Engagement

    A logical workflow is essential for validating anticancer potential. It begins with broad screening for cytotoxicity and progresses to specific target engagement and mechanistic assays.

    G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Compound Library of Pyridazine Derivatives B Broad Cytotoxicity Screening (e.g., NCI-60 Cell Line Panel) A->B Initial Evaluation C MTT/MTS Assay on Selected Cancer Cell Lines (e.g., HCT-116, MCF-7) B->C Identify Hits D Kinase Inhibition Assay (e.g., VEGFR-2, Tyk2) C->D Determine IC50 E Cell Cycle Analysis D->E F Apoptosis Assays D->F G Xenograft Tumor Models (e.g., EAC solid tumor in mice) D->G Confirm Efficacy H Pharmacokinetic & Toxicology Studies G->H

    Caption: Workflow for validating anticancer pyridazine compounds.

    Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

    This protocol describes a common method to determine the direct inhibitory effect of a compound on VEGFR-2 kinase activity. The principle relies on measuring the phosphorylation of a substrate peptide by the kinase using a detection antibody, often in a high-throughput ELISA format.

    Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 substrate

    • 96-well microplates (high-binding)

    • Test pyridazine compounds and reference inhibitor (e.g., Sorafenib)

    • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 2N H2SO4)

    • Plate reader

    Procedure:

    • Plate Coating: Coat the wells of a 96-well microplate with the Poly(Glu, Tyr) substrate (0.25 mg/mL in PBS) and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Compound Preparation: Prepare serial dilutions of the test pyridazine compounds and the reference inhibitor in kinase buffer. Add 10 µL of each dilution to the appropriate wells. Include "no inhibitor" controls (vehicle only) and "no enzyme" controls.

    • Kinase Reaction Initiation: Prepare a master mix containing VEGFR-2 enzyme in kinase buffer. Add 40 µL of this mix to each well (except "no enzyme" controls).

    • Phosphorylation: Prepare an ATP solution in kinase buffer. Add 50 µL to each well to start the kinase reaction. The final ATP concentration should be at its Km value for the enzyme. Incubate the plate at 30°C for 60 minutes.

    • Detection: Discard the reaction mixture and wash the wells thoroughly. Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well. Incubate for 60 minutes at room temperature.

    • Signal Development: Wash the wells again. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Data Acquisition: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    Section 2: Validation of Antimicrobial Activity

    The pyridazine scaffold is also prevalent in compounds designed to combat microbial infections.[12] Validation involves assessing their efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

    Comparative Performance Data

    Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

    Table 3: Antimicrobial Activity (MIC in µg/mL) of Pyridazine Derivatives

    Compound ID S. aureus (Gram+) E. coli (Gram-) C. albicans (Fungus) Reference
    Compound 10h 16 >128 >128 [12]
    Compound 8g >128 >128 16 [12]
    Compound 7 7.8 (MRSA) 7.8 Not specified [13]
    Compound 13 >50 Not specified Not specified [13]

    | Ciprofloxacin (Control) | Not specified | Not specified | Not specified |[14] |

    The data shows that specific pyridazine derivatives can exhibit potent and selective activity against different classes of microbes. For instance, compound 10h is active against Gram-positive bacteria, while 8g shows antifungal properties.[12] Compound 7 demonstrates broad-spectrum antibacterial activity.[13]

    Experimental Protocol: Broth Microdilution for MIC Determination

    This is a quantitative method to determine the MIC of an antimicrobial agent. It is more precise than agar diffusion and is a standard protocol used in clinical microbiology.

    Materials:

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • 96-well microtiter plates (sterile).

    • Bacterial/fungal inoculum, standardized to a specific density (e.g., 0.5 McFarland standard, which corresponds to ~1.5 x 10^8 CFU/mL).

    • Test pyridazine compounds and a reference antibiotic (e.g., Ciprofloxacin, Nystatin).

    • Resazurin dye (optional, for viability indication).

    Procedure:

    • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

    • Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. This also dilutes the compound concentrations by half.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using a viability dye like Resazurin, the MIC is the lowest concentration where the color remains blue (indicating no metabolic activity) as opposed to turning pink.

    Section 3: Validation of Cardiovascular Activity

    Pyridazine and pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as antihypertensive and vasorelaxant agents.[15][16] Many of these compounds are thought to exert their effects by modulating endothelial nitric oxide synthase (eNOS) and increasing nitric oxide (NO) production, leading to smooth muscle relaxation.[16][17]

    Comparative Performance Data

    The vasorelaxant activity is measured by the half-maximal effective concentration (EC50), the concentration of a compound that produces 50% of the maximal possible relaxation in a pre-constricted blood vessel.

    Table 4: Vasorelaxant Activity of Pyridazin-3-one Derivatives on Rat Aorta

    Compound ID EC50 (µM) Reference
    Compound 4h 0.0117 [16][17]
    Compound 5e 0.0025 [16][17]
    Hydralazine (Control) 18.21 [16][17]

    | Nitroglycerin (Control) | 0.1824 |[16][17] |

    The results highlight the exceptional potency of novel pyridazin-3-one derivatives like 4h and 5e, which are several orders of magnitude more potent than established vasodilators such as Hydralazine and even Nitroglycerin.[16][17]

    Key Signaling Pathway: eNOS-Mediated Vasodilation

    G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Pyridazine Pyridazine Compound eNOS_inactive eNOS (inactive) Pyridazine->eNOS_inactive Upregulates Expression & Activity eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active NO_diffuses NO (diffusion) NO->NO_diffuses sGC sGC NO_diffuses->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation

    Caption: eNOS pathway activation by pyridazine compounds leading to vasodilation.

    Experimental Protocol: Ex Vivo Vasorelaxant Activity on Isolated Aortic Rings

    This protocol provides a functional assessment of a compound's ability to relax vascular smooth muscle.

    Materials:

    • Thoracic aorta from a rat or rabbit.

    • Krebs-Henseleit physiological salt solution (PSS).

    • Organ bath system with force-displacement transducers.

    • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction.

    • Test pyridazine compounds and reference vasodilator (e.g., Nitroglycerin).

    • Data acquisition system.

    Procedure:

    • Tissue Preparation: Humanely euthanize a rat and carefully excise the thoracic aorta. Place it immediately in ice-cold PSS.

    • Ring Mounting: Clean the aorta of adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in length. Mount the rings in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the PSS every 15 minutes.

    • Viability Check: Test the viability of the rings by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM). Once the contraction plateaus, add acetylcholine (e.g., 10 µM) to confirm endothelial integrity (a relaxation of >70% is expected). Wash the rings and allow them to return to baseline tension.

    • Pre-contraction: Induce a stable, submaximal contraction using phenylephrine (1 µM).

    • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test pyridazine compound to the bath in a cumulative manner (from low to high concentrations). Allow the relaxation response to stabilize at each concentration before adding the next.

    • Data Recording: Continuously record the tension of the aortic ring throughout the experiment.

    • Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by phenylephrine. Plot the percentage relaxation against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.

    Conclusion

    The validation of pyridazine-based compounds is a multi-faceted process that requires a systematic and logical progression from broad screening to specific mechanistic and functional assays. For anticancer applications, validation hinges on demonstrating potent cytotoxicity against relevant cancer cell lines and, ideally, identifying and quantifying inhibition of a specific molecular target like VEGFR-2.[9][11] In the antimicrobial field, determining the MIC against a panel of pathogens is the gold standard for quantifying efficacy.[12][13] For cardiovascular agents, functional assays using isolated tissues, such as the aortic ring preparation, provide definitive evidence of vasorelaxant activity and allow for potent comparisons against clinical standards.[16][17] By employing these robust, well-established protocols, researchers can effectively validate the therapeutic potential of novel pyridazine derivatives and build a compelling case for their advancement in the drug development pipeline.

    References

    • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
    • Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Drug Delivery and Therapeutics, 12(4-S), 215-221.
    • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023).
    • El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(38), 26733-26753.
    • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
    • Zayed, M. F., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(3), 236-247.
    • Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-32.
    • The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. (2025). BenchChem.
    • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry, 111, 117847.
    • Zayed, M. F., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed.
    • Obeid, A., et al. (2025). Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. Open Access Library Journal, 12, 1-10.
    • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3446.
    • Allam, H. A., et al. (2023).
    • Tolba, M. S., et al. (2018).
    • Varshney, H., et al. (2019). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 11(2), 29-38.
    • Allam, H. A., et al. (2025).
    • Al-Ghorbani, M., et al. (2023).
    • Zayed, M. F., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

    Comprehensive Safety and Operational Guide: Handling 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine As a novel research chemical and active pharmaceutical ingredient (API) intermediate, 6-chloro-N-(2-(2-methoxyp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide: Handling 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine

    As a novel research chemical and active pharmaceutical ingredient (API) intermediate, 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine lacks a fully documented toxicological profile. However, in laboratory safety, the absence of data is not the absence of hazard. As an application scientist, I strongly advise treating this compound with high-containment protocols based on its structural alerts.

    This guide provides the essential causality behind safety protocols, ensuring your laboratory maintains a self-validating system of protection in compliance with the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[1].

    Structural Hazard Analysis & Mechanistic Rationale

    Before handling this compound, it is critical to understand why specific safety measures are required. The American Chemical Society (ACS) mandates the generation of specific Standard Operating Procedures (SOPs) for the manipulation of uncharacterized chemicals to eliminate guesswork in risk mitigation[2].

    • Chloropyridazine Core: Halogenated nitrogen heterocycles are frequently electrophilic. They can covalently bind to skin proteins, acting as potent skin sensitizers. Proxy safety data for similar chloropyridazines (e.g., 6-chloropyridazine-3-carboxylic acid) indicate they cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3],[4].

    • Secondary Amine & Phenoxyethyl Ether Linkage: The N-(2-(2-methoxyphenoxy)ethyl) moiety significantly increases the lipophilicity of the molecule. This structural feature acts as a permeation enhancer. If the compound contacts unprotected skin, the lipophilic ether allows it to rapidly bypass the stratum corneum and absorb into systemic circulation.

    Risk Assessment & PPE Selection Matrix

    To mitigate the risks of dermal absorption and respiratory exposure, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to.

    Protective ZoneRequired EquipmentSpecificationMechanistic Rationale (Causality)
    Ocular/Face Safety GogglesANSI Z87.1 compliant, indirect ventingPrevents mucosal absorption of aerosolized particulates during powder transfer.
    Dermal (Hands) Double Nitrile GlovesOuter: 8 mil; Inner: 4 milThe lipophilic ether enhances dermal permeability. Nitrile provides a broad-spectrum barrier against the parent compound and common organic dissolution solvents (e.g., DMSO).
    Body Flame-Resistant Lab CoatFully buttoned, elastic cuffsPrevents accumulation of chemical dust on personal clothing and provides a barrier against reactive halogenated intermediates.
    Respiratory Chemical Fume Hood80–120 fpm face velocityChloropyridazine derivatives are established respiratory irritants[5]. Engineering controls negate the need for personal respirators during standard handling.

    Operational Plan: Step-by-Step Handling Methodology

    The following protocol ensures that every interaction with 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine is contained and controlled.

    Phase 1: Preparation and Engineering Controls

    • Verify Fume Hood Performance: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). OSHA standards require employers to ensure fume hoods are functioning properly before handling hazardous materials[6].

    • Establish a Designated Area: Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids[5],[7]. Lay down a disposable, absorbent bench pad with a polyethylene backing to contain micro-spills.

    Phase 2: Weighing and Dissolution 3. Static Mitigation: Novel APIs in powder form often carry static charges, leading to aerosolization. Use an anti-static bar or zero-stat gun on the spatula and weigh boat prior to transfer. 4. Weighing: Tare a sealed vial on the analytical balance. Inside the fume hood, transfer the required mass of 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine into the vial. Cap the vial before removing it from the hood to re-weigh. 5. Solvent Addition: If preparing stock solutions (e.g., in DMSO or DMF), add the solvent directly to the vial inside the fume hood.

    • Causality: Solvents like DMSO are powerful penetration enhancers. Handling the compound in solution dramatically increases the risk of transdermal toxicity if spilled.

    Phase 3: Decontamination 6. Surface Cleaning: Wipe down the balance and fume hood surfaces with a solvent appropriate for lipophilic compounds (e.g., 70% isopropanol), followed by soap and water. 7. Doffing PPE: Remove the outer layer of gloves inside the fume hood to ensure no contaminated PPE is brought into the general laboratory space.

    Workflow Visualization

    PPE_Workflow Start 1. Hazard Assessment & Protocol Review PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Engineering Controls (Transfer to Fume Hood) PPE->Hood Handling 4. Operation (Weighing & Dissolution) Hood->Handling Waste 5. Waste Management (Segregate Halogenated Waste) Handling->Waste Decon 6. Decontamination (Clean Workspace & Doff PPE) Waste->Decon

    PPE and operational workflow for handling novel research chemicals.

    Emergency Response & Spill Mitigation

    Every protocol must be self-validating, meaning the response to a failure is pre-engineered into the workflow.

    • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[3],[7]. Do not use solvents (like ethanol) to wash the skin, as this will accelerate the absorption of the lipophilic methoxyphenoxy moiety.

    • Ocular Exposure: Use the emergency eyewash station to rinse eyes for 15 minutes, holding eyelids open. Seek immediate medical evaluation[7].

    • Powder Spill: Do not sweep dry powder, which causes aerosolization. Cover the spill with damp absorbent towels, carefully scoop the material into a hazardous waste container, and wash the area with soap and water[8].

    Disposal & Waste Management Plan

    Because this compound contains a halogen (chlorine) and nitrogenous groups (amine, pyridazine), it cannot be disposed of in standard organic waste streams.

    • Waste Characterization: Treat all unused compound and contaminated consumables (pipette tips, bench pads, outer gloves) as hazardous chemical waste[9].

    • Segregation: Liquid waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.

      • Causality: Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions or regulatory violations during incineration.

    • Labeling: Clearly label the waste container with the full chemical name, the solvent used, and the primary hazards (Irritant, Halogenated).

    • EHS Coordination: Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office in compliance with EPA or local environmental regulations[10].

    References

    • Occupational Safety and Health Administration (OSHA).
    • Fisher Scientific. "SAFETY DATA SHEET: 6-Chloropyridazine-3-carboxylic acid." fishersci.com.
    • Fisher Scientific. "SAFETY DATA SHEET: 6-Chloropyridazine-3-carboxylic acid (EU)." fishersci.es.
    • ThermoFisher. "SAFETY DATA SHEET: 3-Amino-6-chloropyridazine." thermofisher.com.
    • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN." osha.gov.
    • Matrix Scientific. "SAFETY DATA SHEET: 4-(6-Chloropyridazine-3-carbonyl)morpholine." 1int.co.uk.
    • Vanderbilt University Medical Center. "The Laboratory Standard | Office of Clinical and Research Safety." vumc.org.
    • CymitQuimica.
    • American Chemical Society (ACS) Publications.
    • Benchchem. "PfThrRS-IN-1 Safe Handling Guide." benchchem.com.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine
    Reactant of Route 2
    Reactant of Route 2
    6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine
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